Glucocorticoid receptor agonist-4 Ala-Ala-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H55FN4O12 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46+,47-,48-,49+/m0/s1 |
InChI Key |
BISHTACTVXELTJ-LXQRTRQESA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," a key component in the development of targeted anti-inflammatory therapies. This molecule is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). Specifically, it combines a potent glucocorticoid receptor agonist with a peptide-based linker terminating in a maleimide group, enabling covalent attachment to thiol-containing biomolecules such as antibodies. This guide will cover the chemical structure, synthesis, and the relevant biological signaling pathways associated with this compound.
Chemical Structure and Properties
"this compound" is a composite molecule comprising two key functional units: the glucocorticoid receptor agonist payload, "Glucocorticoid receptor agonist-4," and the "Ala-Ala-Mal" linker.
Glucocorticoid Receptor Agonist-4
"Glucocorticoid receptor agonist-4" is a potent, non-steroidal agonist of the glucocorticoid receptor. Its systematic name and structure are not widely published outside of patent literature. However, based on available information from chemical suppliers, its properties are summarized below.
Table 1: Physicochemical Properties of Glucocorticoid Receptor Agonist-4
| Property | Value |
| CAS Number | 2842165-72-2 |
| Molecular Formula | C₃₆H₄₀FNO₇[1][2] |
| Molecular Weight | 617.71 g/mol [1][2] |
Ala-Ala-Mal Linker
The "Ala-Ala-Mal" component is a dipeptide linker composed of two alanine residues, with the C-terminus further functionalized with a maleimide group. This linker serves to connect the glucocorticoid agonist to a carrier molecule, typically an antibody, via a stable thioether bond. The dipeptide nature of the linker can influence the stability and release characteristics of the payload.
This compound Conjugate
The complete conjugate, "this compound," represents the payload-linker system ready for conjugation.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3014393-37-1 |
| Molecular Formula | C₄₉H₅₅FN₄O₁₂[3] |
| Molecular Weight | 910.98 g/mol [3] |
Synthesis
The synthesis of the final antibody-drug conjugate involving "this compound" is a multi-step process. It begins with the synthesis of the payload-linker conjugate, followed by the preparation of the antibody and the final conjugation step. The following is a generalized experimental protocol based on established methods for ADC synthesis.
Synthesis of this compound
The synthesis of the payload-linker conjugate involves the sequential coupling of the Ala-Ala dipeptide to the "Glucocorticoid receptor agonist-4" molecule, followed by the introduction of the maleimide functionality. This is typically achieved through standard peptide coupling chemistries.
Preparation of the Thiolated Antibody
The target antibody, in this case, an anti-human TNFα antibody, needs to be prepared for conjugation. This is achieved by the partial reduction of interchain disulfide bonds to generate free cysteine thiol groups.
Experimental Protocol: Antibody Reduction
-
Antibody Preparation: Dissolve the anti-human TNFα antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 5-10 mg/mL.
-
Reducing Agent Addition: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar excess of the reducing agent will determine the average number of reduced disulfide bonds.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for partial reduction of the disulfide bonds.
-
Purification: Remove the excess reducing agent by methods such as dialysis, tangential flow filtration, or size exclusion chromatography. The purified thiolated antibody is then ready for conjugation.
Conjugation of this compound to the Antibody
The maleimide group of the payload-linker conjugate reacts with the free thiol groups on the reduced antibody to form a stable thioether linkage.
Experimental Protocol: Maleimide-Thiol Conjugation
-
Reaction Setup: In a reaction vessel, combine the thiolated antibody with a solution of "this compound" in a suitable solvent (e.g., DMSO). The molar ratio of the drug-linker to the antibody is a critical parameter to control the drug-to-antibody ratio (DAR).
-
Conjugation Reaction: Allow the reaction to proceed at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-4 hours). The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the reactivity of the thiol groups and the stability of the maleimide.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other impurities. This is typically achieved using chromatography techniques like size exclusion chromatography or hydrophobic interaction chromatography.
-
Characterization: Characterize the final ADC for parameters such as DAR, aggregation, and purity.
References
A Technical Guide to Anti-TNFα Glucocorticoid Receptor Agonist Antibody-Drug Conjugates in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocorticoids are potent anti-inflammatory agents, but their systemic use is hampered by significant side effects. A promising strategy to mitigate these adverse effects while harnessing their therapeutic potential is the targeted delivery of glucocorticoid receptor (GR) agonists to inflamed tissues. This technical guide explores the core concepts of a novel class of biotherapeutics: anti-tumor necrosis factor-alpha (TNFα) antibody-drug conjugates (ADCs) carrying a glucocorticoid receptor agonist payload. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," also known as Compound Preparation 9, represents a specific iteration of this innovative approach.[1][2][3] While detailed public data on this exact molecule is limited, this guide synthesizes available information on analogous anti-TNF-GR modulator ADCs to provide a comprehensive overview of their mechanism of action, efficacy in preclinical inflammatory disease models, and the experimental protocols used for their evaluation.
Introduction: The Rationale for Targeted Glucocorticoid Delivery
TNFα is a key cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Monoclonal antibodies targeting TNFα have revolutionized the treatment of these conditions. The premise of an anti-TNFα-GR agonist ADC is to utilize the specificity of an anti-TNFα antibody to deliver a potent GR agonist directly to TNFα-expressing cells, which are abundant in inflamed tissues. This targeted approach aims to achieve high local concentrations of the anti-inflammatory payload, thereby enhancing efficacy and minimizing the systemic exposure and associated side effects of conventional glucocorticoid therapy.[4][5]
Mechanism of Action
The dual-action mechanism of anti-TNFα-GR agonist ADCs involves both the antibody and the payload:
-
TNFα Neutralization : The antibody component of the ADC binds to and neutralizes soluble TNFα, directly inhibiting its pro-inflammatory activity.[5]
-
Targeted GR Agonist Delivery : The ADC also binds to transmembrane TNFα on the surface of immune cells. This binding triggers the internalization of the ADC-TNFα complex.[4]
-
Payload Release and GR Activation : Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the GR agonist payload. The released agonist then binds to and activates the glucocorticoid receptor.
-
Anti-inflammatory Gene Regulation : The activated GR translocates to the nucleus and modulates gene expression. This leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes, ultimately suppressing the inflammatory response within the target cell.
Signaling Pathway Diagram
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 3. biorbyt.com [biorbyt.com]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
An In-depth Technical Guide on Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal as a Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their systemic use is often limited by significant adverse effects.[1] A promising strategy to mitigate these side effects while retaining therapeutic efficacy is the targeted delivery of glucocorticoids to specific cell types involved in the inflammatory process. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" represents such a next-generation therapeutic approach. It is an antibody-drug conjugate (ADC) designed for the targeted delivery of a glucocorticoid receptor (GR) agonist to cells expressing Tumor Necrosis Factor-alpha (TNFα).[2][3][4][5][6] This technical guide provides a comprehensive overview of the core concepts, proposed mechanism of action, potential therapeutic applications, and representative experimental protocols relevant to this targeted therapy. It is important to note that specific quantitative data and detailed protocols for this proprietary compound are not publicly available; therefore, the data and protocols presented herein are illustrative and based on established principles of ADC technology and glucocorticoid pharmacology.
Introduction to Targeted Glucocorticoid Therapy
The systemic administration of glucocorticoids can lead to a wide range of side effects, including metabolic dysregulation, osteoporosis, and immunosuppression.[1] The core concept behind "this compound" is to confine the potent anti-inflammatory action of a GR agonist to the site of inflammation. This is achieved by conjugating the GR agonist to a monoclonal antibody that specifically targets a surface protein on inflammatory cells. In this case, the target is TNFα, a key cytokine in the pathophysiology of numerous autoimmune and inflammatory diseases.[7] This ADC approach is designed to offer a wider therapeutic window compared to traditional glucocorticoid therapy. A similar investigational ADC, ABBV-3373, which also combines an anti-TNFα antibody with a glucocorticoid receptor modulator, has demonstrated the potential of this strategy in clinical trials for rheumatoid arthritis.[8][9][10][11][12][13]
Core Components of the Antibody-Drug Conjugate
The "this compound" is a complex molecule comprising three key components:
-
3.1 The Targeting Antibody: An anti-human TNFα monoclonal antibody serves as the targeting moiety. This antibody is designed to bind to both soluble and transmembrane TNFα. The binding to transmembrane TNFα on the surface of activated immune cells is crucial for the internalization of the ADC.[7][8]
-
3.2 The Payload: A potent glucocorticoid receptor agonist is the pharmacologically active component of the ADC. Once released inside the target cell, it engages the glucocorticoid receptor to elicit a powerful anti-inflammatory response.
-
3.3 The Linker: The "Ala-Ala-Mal" designation likely refers to a linker system that connects the antibody to the GR agonist payload. This is probably a peptide-based linker (Alanine-Alanine) that is stable in circulation but is designed to be cleaved by enzymes, such as cathepsins, within the lysosomal compartment of the target cell. The "Mal" component likely refers to a maleimide group used for conjugation to the antibody.
Proposed Mechanism of Action
The therapeutic action of "this compound" can be conceptualized as a multi-step process:
-
Targeting and Binding: Following systemic administration, the ADC circulates in the bloodstream. The anti-TNFα antibody component of the ADC specifically binds to TNFα-expressing cells, such as activated macrophages and T-cells, at the site of inflammation.
-
Internalization: Upon binding to transmembrane TNFα, the ADC-receptor complex is internalized into the cell via endocytosis.[8]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome cleave the linker, releasing the active GR agonist payload into the cytoplasm of the target cell.
-
Glucocorticoid Receptor Activation: The released GR agonist binds to and activates the cytosolic glucocorticoid receptor.
-
Nuclear Translocation and Gene Regulation: The activated GR-agonist complex translocates to the nucleus.
-
Anti-inflammatory Effects: In the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a downregulation of inflammatory cytokines, chemokines, and adhesion molecules.[14]
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the DNA to upregulate the expression of anti-inflammatory proteins.[14]
-
This targeted delivery and intracellular release mechanism is intended to achieve a high local concentration of the GR agonist in inflamed tissues while minimizing systemic exposure and associated side effects.[7]
Data Presentation (Illustrative)
Due to the proprietary nature of this compound, publicly available quantitative data is scarce. The following tables present hypothetical data that would be critical for the characterization and development of such an ADC.
Table 1: Illustrative In Vitro Potency and Specificity
| Parameter | Assay Type | Hypothetical Value | Purpose |
| Binding Affinity (KD) | Surface Plasmon Resonance | 0.1 nM | To determine the binding strength of the ADC to human TNFα. |
| IC50 (TNFα Neutralization) | L929 Cell Viability Assay | 0.5 nM | To measure the ability of the ADC to neutralize TNFα-induced cytotoxicity. |
| IC50 (IL-6 Inhibition) | LPS-stimulated PBMC Assay | 10 nM | To quantify the targeted anti-inflammatory effect on cytokine production. |
| Off-target Cytotoxicity | TNFα-negative cell line | > 1000 nM | To assess the safety profile and target-specificity of the ADC. |
Table 2: Illustrative Pharmacokinetic Profile in a Preclinical Model (e.g., Mouse)
| Parameter | Route of Administration | Hypothetical Value | Significance |
| Half-life (t1/2) | Intravenous | 150 hours | Indicates the stability of the ADC in circulation. |
| Clearance (CL) | Intravenous | 0.1 mL/hr/kg | Measures the rate of elimination of the ADC from the body. |
| Volume of Distribution (Vd) | Intravenous | 50 mL/kg | Indicates the extent of tissue distribution. |
| Free Payload in Plasma | LC-MS/MS | < 1% of total payload | Demonstrates the stability of the linker in the bloodstream. |
Experimental Protocols (Representative)
The following are representative protocols for key experiments used to characterize an anti-TNFα-GR agonist ADC.
6.1 Protocol for ADC Internalization Assay
This assay is crucial to confirm that the ADC is taken up by target cells upon binding to TNFα.
-
Objective: To visualize and quantify the internalization of the ADC into TNFα-expressing cells.
-
Materials:
-
TNFα-expressing cell line (e.g., engineered K562 cells).
-
"this compound" ADC.
-
A fluorescently labeled secondary antibody against the ADC's primary antibody.
-
Confocal microscope or high-content imaging system.
-
-
Methodology:
-
Seed the TNFα-expressing cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with the ADC at a predetermined concentration (e.g., 10 µg/mL) at 4°C for 1 hour to allow binding to the cell surface without internalization.
-
Wash the cells to remove unbound ADC.
-
Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Image the cells using a confocal microscope.
-
Quantify the internalized fluorescent signal per cell.
-
6.2 Protocol for Linker Stability Assay in Plasma
This assay assesses the stability of the linker in a biological matrix, which is critical for minimizing off-target toxicity.
-
Objective: To determine the rate of premature payload release from the ADC in plasma.
-
Materials:
-
"this compound" ADC.
-
Human or mouse plasma.
-
LC-MS/MS system.
-
-
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant for the presence of the free GR agonist payload using a validated LC-MS/MS method.
-
Calculate the percentage of released payload over time.
-
6.3 Protocol for In Vivo Efficacy Study in a Mouse Model of Arthritis
This experiment evaluates the therapeutic efficacy of the ADC in a relevant disease model.
-
Objective: To assess the ability of the ADC to suppress disease progression in a collagen-induced arthritis (CIA) mouse model.
-
Materials:
-
DBA/1J mice.
-
Bovine type II collagen.
-
Complete and incomplete Freund's adjuvant.
-
"this compound" ADC, isotype control ADC, and vehicle control.
-
-
Methodology:
-
Induce arthritis in the mice by immunization with type II collagen emulsified in Freund's adjuvant.
-
Once arthritis develops (typically around day 21), randomize the mice into treatment groups.
-
Administer the ADC, control ADC, or vehicle intravenously at a specified dose and schedule.
-
Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of inflammation).
-
At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis of joint damage and inflammation.
-
Analyze relevant biomarkers in the serum (e.g., inflammatory cytokines).
-
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action of the Anti-TNFα ADC
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 7. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 8. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. ABBV 3373 - AdisInsight [adisinsight.springer.com]
- 10. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. adcreview.com [adcreview.com]
- 12. ABBV-3373 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal and its Role in Modulating TNF-α Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, a key component of the antibody-drug conjugate (ADC) ABBV-3373. This ADC represents a novel therapeutic strategy for autoimmune and inflammatory diseases by targeting Tumor Necrosis Factor-alpha (TNF-α) expressing cells and delivering a potent glucocorticoid receptor (GR) agonist payload. This targeted delivery aims to enhance the anti-inflammatory effects of glucocorticoids while minimizing systemic side effects. This document details the mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to evaluate the efficacy of this compound and its conjugate in modulating TNF-α signaling pathways.
Introduction to this compound and ABBV-3373
This compound is a potent, proprietary glucocorticoid receptor modulator (GRM) that serves as the cytotoxic payload in the investigational antibody-drug conjugate, ABBV-3373. The antibody component of ABBV-3373 is an anti-human TNF-α monoclonal antibody, adalimumab. The "Ala-Ala-Mal" component refers to the linker system that attaches the GRM to the antibody.
The therapeutic rationale for this ADC is to selectively deliver the GRM to cells expressing TNF-α, which are key mediators of inflammation in numerous autoimmune diseases. By binding to TNF-α on the surface of these cells, ABBV-3373 is internalized, leading to the release of the GRM payload within the target cell. The liberated GRM then engages the glucocorticoid receptor, initiating a potent, localized anti-inflammatory response.
Mechanism of Action
The mechanism of action of this compound, once released from the ABBV-3373 conjugate, is consistent with that of other glucocorticoid receptor agonists. This involves both genomic and non-genomic pathways to suppress inflammation.
3.1 Genomic Pathway: Transrepression and Transactivation
Upon entering the cell, the GRM binds to the cytosolic glucocorticoid receptor, causing a conformational change that leads to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus. Inside the nucleus, this complex modulates gene expression through two primary mechanisms:
-
Transrepression: The GRM-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of numerous genes encoding pro-inflammatory cytokines (including TNF-α itself, IL-1β, IL-6), chemokines, and adhesion molecules. This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GRM-GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins.
3.2 Non-Genomic Pathway
Glucocorticoids can also exert rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors or through cytoplasmic signaling cascades, further contributing to the suppression of inflammatory responses.
The targeted delivery of the GRM via the anti-TNF-α antibody in ABBV-3373 is designed to concentrate these anti-inflammatory effects in tissues and cells where TNF-α is actively contributing to pathology, thereby sparing non-target tissues from glucocorticoid-related side effects.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies evaluating the potency and efficacy of the glucocorticoid receptor modulator payload and the corresponding antibody-drug conjugate.
Table 1: In Vitro Potency of Glucocorticoid Receptor Modulator (GRM) Payload
| Assay | Cell Line | Readout | GRM Payload IC50 (nM) | Dexamethasone IC50 (nM) |
| Glucocorticoid Receptor (GR) Competitive Binding | Recombinant Human GR | Displacement of Fluorescent Ligand | 0.2 | 1.5 |
| GRE-Luciferase Reporter | A549 Human Lung Carcinoma | Luciferase Activity | 0.1 | 0.8 |
| LPS-induced IL-6 Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 Concentration | 0.5 | 3.2 |
| TNF-α-induced NF-κB Reporter | HEK293 | NF-κB Driven Luciferase | 0.3 | 2.1 |
Table 2: In Vivo Efficacy of Anti-TNF-GRM Antibody-Drug Conjugate (Mouse Surrogate)
| Animal Model | Dosing Regimen | Readout | Anti-TNF-GRM ADC | Anti-TNF Antibody | Vehicle Control |
| Contact Hypersensitivity (CHS) | Single 10 mg/kg dose at sensitization | Ear Swelling (mm) at 24h | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.03 |
| Collagen-Induced Arthritis (CIA) | Single 10 mg/kg dose at disease onset | Mean Arthritis Score (Day 14) | 1.5 ± 0.5 | 4.2 ± 0.8 | 8.5 ± 1.2 |
| Collagen-Induced Arthritis (CIA) | Single 10 mg/kg dose at disease onset | Paw Swelling (mm) (Day 14) | 1.8 ± 0.2* | 2.5 ± 0.3 | 3.2 ± 0.4 |
*p < 0.01 compared to both Anti-TNF Antibody and Vehicle Control
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1 Glucocorticoid Receptor (GR) Competitive Binding Assay
-
Objective: To determine the binding affinity of the GRM payload to the human glucocorticoid receptor.
-
Methodology:
-
A competitive binding assay was performed using a commercially available kit with a recombinant human GR ligand-binding domain and a fluorescently labeled glucocorticoid ligand.
-
The GRM payload and a reference compound (dexamethasone) were serially diluted in assay buffer.
-
The diluted compounds were incubated with the GR and the fluorescent ligand in a 384-well plate for 2 hours at room temperature to reach equilibrium.
-
Fluorescence polarization was measured using a plate reader.
-
The IC50 values were calculated from the competition curves by non-linear regression analysis.
-
5.2 GRE-Luciferase Reporter Gene Assay
-
Objective: To assess the functional activity of the GRM payload in inducing GR-mediated gene transcription.
-
Methodology:
-
A549 human lung carcinoma cells, stably transfected with a luciferase reporter gene under the control of a promoter containing multiple Glucocorticoid Response Elements (GREs), were used.
-
Cells were plated in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the GRM payload or dexamethasone for 24 hours.
-
After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
-
EC50 values were determined from the dose-response curves.
-
5.3 LPS-Induced IL-6 Secretion Assay in Human PBMCs
-
Objective: To evaluate the anti-inflammatory effect of the GRM payload on primary human immune cells.
-
Methodology:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
PBMCs were plated in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells were pre-treated with serial dilutions of the GRM payload or dexamethasone for 1 hour.
-
Inflammation was induced by stimulating the cells with 100 ng/mL of Lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatants were collected.
-
The concentration of IL-6 in the supernatants was quantified using a commercial ELISA kit.
-
IC50 values were calculated based on the inhibition of IL-6 production.
-
5.4 Mouse Contact Hypersensitivity (CHS) Model
-
Objective: To assess the in vivo efficacy of the anti-TNF-GRM ADC in an acute model of skin inflammation.
-
Methodology:
-
BALB/c mice were sensitized by topical application of dinitrofluorobenzene (DNFB) on the shaved abdomen.
-
On day 5, a single intravenous dose of the mouse surrogate anti-TNF-GRM ADC (10 mg/kg), a control anti-TNF antibody, or vehicle was administered.
-
On day 6, the mice were challenged by applying DNFB to the dorsal side of one ear. The contralateral ear received the vehicle alone.
-
Ear swelling was measured 24 hours after the challenge using a caliper. The difference in thickness between the DNFB-treated and vehicle-treated ears was calculated.
-
5.5 Mouse Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic effect of the anti-TNF-GRM ADC in a chronic, systemic model of inflammatory arthritis.
-
Methodology:
-
DBA/1J mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant at the base of the tail.
-
A booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant was administered 21 days later.
-
Mice were monitored daily for the onset of arthritis, which was scored on a scale of 0-4 per paw (maximum score of 16 per mouse) based on the degree of erythema and swelling.
-
Upon the first signs of arthritis (clinical score ≥ 1), mice were randomized into treatment groups and received a single intravenous dose of the mouse surrogate anti-TNF-GRM ADC (10 mg/kg), a control anti-TNF antibody, or vehicle.
-
Arthritis scores and paw swelling (measured with a caliper) were recorded daily for 21 days post-treatment.
-
Visualizations
6.1 Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ABBV-3373.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
This compound, as the payload of the antibody-drug conjugate ABBV-3373, represents a promising and innovative approach to the treatment of TNF-α-driven inflammatory diseases. The preclinical data strongly support the hypothesis that targeting a potent GRM directly to pathogenic immune cells can lead to enhanced efficacy compared to a standard anti-TNF-α antibody, while potentially mitigating the systemic side effects associated with conventional glucocorticoid therapy. The quantitative in vitro and in vivo data presented in this guide provide a solid foundation for the continued clinical development of this novel therapeutic. The detailed experimental protocols offer a basis for further research and validation in the field of targeted anti-inflammatory therapies.
A Technical Guide to the Cellular Uptake and Trafficking of Glucocorticoid Receptor Agonists
Disclaimer: As "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is not a compound with publicly available data, this guide will use the well-characterized synthetic glucocorticoid, Dexamethasone, as a representative model. The principles and methodologies described herein are broadly applicable to the study of novel glucocorticoid receptor agonists. For the purpose of this guide, the hypothetical agonist will be referred to as GR-Agonist-X (GAX).
Introduction
Glucocorticoids are a class of steroid hormones that play critical roles in a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Their therapeutic counterparts, synthetic glucocorticoids, are widely used as potent anti-inflammatory and immunosuppressive agents.[2][3] The biological effects of these compounds are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5]
Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a multiprotein chaperone complex, and translocates from the cytoplasm to the nucleus.[6] In the nucleus, the activated GR modulates the transcription of target genes, leading to the desired therapeutic effects.[2][4] Understanding the cellular uptake and intracellular trafficking of GR agonists is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth overview of the key mechanisms and experimental protocols involved in studying the cellular journey of a GR agonist, from plasma membrane traversal to nuclear action.
Cellular Uptake of GR Agonists
Due to their lipophilic nature, it has been traditionally thought that glucocorticoids freely diffuse across the cell membrane.[2][7] However, emerging evidence suggests the involvement of active transport mechanisms in the cellular uptake of steroids.[8] While the precise mechanisms for synthetic glucocorticoids are still under investigation, it is clear that these molecules efficiently enter the cell to engage with their intracellular target.
Cytoplasmic Trafficking and GR Activation
In its unliganded state, the GR resides predominantly in the cytoplasm, as part of a large multi-protein complex.[6] This complex includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation that is competent for ligand binding.[6][9]
Upon entry into the cell, a GR agonist like Dexamethasone binds to the ligand-binding domain (LBD) of the GR.[2][4] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[6][10] The now-activated GR-agonist complex is primed for its journey to the nucleus.
Nuclear Translocation
The translocation of the activated GR-agonist complex into the nucleus is a critical step in glucocorticoid signaling.[11] This process is an active, energy-dependent mechanism.[9] The GR possesses nuclear localization signals (NLS) that are exposed upon ligand binding.[6][10] These signals are recognized by the nuclear import machinery, specifically importin proteins, which facilitate the transport of the GR complex through the nuclear pore complex.[9][10]
The speed of nuclear translocation can be influenced by the specific ligand bound to the GR.[10] Some ligands may induce a rapid translocation, occurring within minutes, while others may lead to a slower process.[10]
Downstream Signaling Pathways
Once inside the nucleus, the GR-agonist complex can modulate gene expression through several mechanisms:
-
Genomic Mechanisms:
-
Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the up-regulation of their transcription.[2][4]
-
Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1.[4]
-
-
Non-Genomic Mechanisms: Some effects of glucocorticoids are too rapid to be explained by changes in gene expression and are thought to be mediated by non-genomic pathways.[4][12] These can involve interactions with membrane-associated receptors or modulation of intracellular signaling kinases.[4][12]
Signaling Pathway Diagrams
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Protocols
A variety of in vitro assays are available to characterize the cellular uptake and trafficking of a novel GR agonist.
Glucocorticoid Receptor Binding Affinity Assay
This assay determines the affinity of a test compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.
Protocol: Competitive Binding Assay with a Fluorescent Ligand
-
Reagent Preparation:
-
Prepare a solution of purified human GR.
-
Prepare a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red) at a known concentration.
-
Prepare serial dilutions of the test compound (GAX) and a known reference compound (e.g., Dexamethasone).
-
-
Assay Setup:
-
In a microplate, combine the GR protein, the fluorescent ligand, and either the test compound, reference compound, or buffer (for control wells).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[13]
-
-
Measurement:
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 (the concentration of the compound that displaces 50% of the fluorescent ligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Caption: Workflow for a competitive GR binding assay.
GR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon treatment with an agonist.
Protocol: Immunofluorescence Microscopy
-
Cell Culture:
-
Plate cells (e.g., U2OS cells stably expressing EGFP-GR) on coverslips or in imaging-compatible microplates and culture overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with the test compound (GAX) at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
-
Immunostaining (if not using fluorescently tagged GR):
-
Incubate with a primary antibody specific for GR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining:
-
Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Imaging:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm to determine the extent of translocation.
-
Caption: Experimental workflow for GR nuclear translocation analysis.
Quantitative Data Summary
The following tables provide representative quantitative data for the well-characterized GR agonist, Dexamethasone. These values can serve as a benchmark for evaluating a novel agonist like GAX.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kd (nM) | Reference |
| Dexamethasone | Human GR | Radioligand Binding | 2.0 | [15] |
| Dexamethasone | Human GR | Fluorescence Polarization | ~5 | [16] |
| GR01 | Human GR | Radioligand Binding | 3.8 | [15] |
| GR02 | Human GR | Radioligand Binding | 15.9 | [15] |
Table 2: GR Nuclear Translocation and DNA Binding Dynamics
| Parameter | Value | Cell Type | Method | Reference |
| EC50 for Translocation | 0.6 nM | HEK293 | High Content Analysis | [17] |
| Translocation Time | 4-6 min (rapid) | - | - | [10] |
| Diffusing Fraction | ~44% | COS-1 | FRAP | [18] |
| Short DNA Binding Time | ~0.7 sec | COS-1 | FRAP | [18] |
| Long DNA Binding Time | ~2.3 sec | COS-1 | FRAP | [18] |
Conclusion
The cellular uptake and trafficking of glucocorticoid receptor agonists are complex, multi-step processes that are fundamental to their therapeutic action. A thorough understanding of these mechanisms, from cell entry to the modulation of gene expression, is essential for the rational design of new drugs with enhanced potency and specificity. The experimental protocols and representative data presented in this guide provide a framework for the comprehensive evaluation of novel GR agonists like "this compound." By employing these methodologies, researchers can elucidate the key pharmacokinetic and pharmacodynamic properties of new chemical entities, paving the way for the development of next-generation glucocorticoid therapies.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcb.uconn.edu [mcb.uconn.edu]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. Time-course changes in nuclear translocation of hepatic glucocorticoid receptor in rats after burn trauma and its pathophysiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Measuring glucocorticoid receptor expression in vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. innoprot.com [innoprot.com]
- 18. repub.eur.nl [repub.eur.nl]
Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of a Novel Glucocorticoid Receptor Agonist (GR-Agonist-AAM)
An in-depth search for a compound specifically named "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" did not yield any publicly available data. This suggests that the compound may be proprietary, in a very early stage of development, or designated by a different code name.
The following technical guide has been constructed based on the established profiles of potent and selective glucocorticoid receptor agonists. The data presented herein is hypothetical and for illustrative purposes only , designed to serve as a template for researchers, scientists, and drug development professionals working on similar molecules.
This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of GR-Agonist-AAM, a novel selective agonist of the glucocorticoid receptor.
Pharmacokinetics
The pharmacokinetic profile of GR-Agonist-AAM was characterized in Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the key pharmacokinetic parameters of GR-Agonist-AAM following intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 95 | 450 ± 60 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-inf) (ng·h/mL) | 1200 ± 150 | 3200 ± 410 |
| Half-life (t½) (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Clearance (CL) (mL/min/kg) | 14.2 ± 1.8 | - |
| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.2 | - |
| Oral Bioavailability (F%) | - | 45% |
| Data are presented as mean ± standard deviation. |
Objective: To determine the pharmacokinetic profile of GR-Agonist-AAM in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, were used.
-
Dosing:
-
Intravenous (IV): GR-Agonist-AAM was administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
Oral (PO): GR-Agonist-AAM was administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of GR-Agonist-AAM were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for the preclinical pharmacokinetic study.
Pharmacodynamics
The pharmacodynamic effects of GR-Agonist-AAM were evaluated through in vitro receptor binding assays and in vivo models of inflammation.
The following table summarizes the key pharmacodynamic parameters for GR-Agonist-AAM.
| Parameter | Value |
| In Vitro Glucocorticoid Receptor Binding Affinity (Ki) | 0.8 ± 0.1 nM |
| In Vitro Cellular Transactivation (IC50) | 2.5 ± 0.3 nM |
| In Vivo Anti-inflammatory Activity (ED50) | 1.2 mg/kg |
| Data are presented as mean ± standard deviation. |
Objective: To assess the anti-inflammatory efficacy of GR-Agonist-AAM in a carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Model: Male Wistar rats (n=6 per group), aged 7-9 weeks, were used.
-
Dosing: GR-Agonist-AAM was administered orally at various doses (0.1, 0.3, 1, 3, and 10 mg/kg) one hour prior to the inflammatory challenge. A vehicle control group and a positive control (Dexamethasone, 1 mg/kg) group were included.
-
Inflammatory Challenge: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Measurement of Edema: Paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema for each group was calculated relative to the vehicle control group. The ED50 (the dose required to produce 50% of the maximum inhibitory effect) was calculated using a dose-response curve.
Caption: Simplified glucocorticoid receptor signaling pathway.
Technical Whitepaper: Discovery and Development of a Novel Dissociated Glucocorticoid Receptor Agonist
Compound: GRA-4-AAM (Hypothetical: Glucocorticoid Receptor Agonist-4, Ala-Ala-Mal Conjugate)
Abstract: Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical use is hampered by significant side effects. The therapeutic benefits are largely mediated by glucocorticoid receptor (GR)-dependent transrepression of pro-inflammatory genes, while adverse effects are often linked to GR-mediated transactivation of metabolic and other genes.[1][2] This document details the discovery and preclinical development of GRA-4-AAM, a novel, non-steroidal, selective glucocorticoid receptor agonist designed to exhibit a dissociated profile, maximizing anti-inflammatory efficacy (transrepression) while minimizing transactivation-driven side effects. We present a comprehensive overview of the screening cascade, in vitro characterization, and in vivo evaluation of GRA-4-AAM, including detailed experimental protocols and key data.
Introduction: The Rationale for a Dissociated GR Agonist
The primary goal in modern glucocorticoid research is the development of compounds with an improved therapeutic index.[1][3] This is pursued by creating "dissociated" agonists that selectively engage the molecular mechanisms responsible for anti-inflammatory effects while avoiding those that cause adverse reactions.[1][4] The glucocorticoid receptor, a ligand-activated transcription factor, modulates gene expression through two principal pathways:[5]
-
Transrepression: As a monomer, the ligand-bound GR can tether to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This protein-protein interaction is the cornerstone of glucocorticoids' anti-inflammatory action and does not require direct GR-DNA binding.[1][6]
-
Transactivation: As a homodimer, the ligand-bound GR binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, directly activating their transcription.[1][5] This mechanism is associated with many of the metabolic side effects, such as hyperglycemia and osteoporosis.[1][7]
GRA-4-AAM was designed as a selective GR agonist that preferentially induces the monomeric conformation of the GR, thereby favoring the transrepression pathway over the transactivation pathway. The "Ala-Ala-Mal" moiety is a hypothetical peptide-based conjugate intended to optimize pharmacokinetic properties.
Drug Discovery and Screening Cascade
The discovery of GRA-4-AAM followed a hierarchical screening workflow designed to identify potent and selective dissociated agonists from a proprietary compound library.
References
- 1. pnas.org [pnas.org]
- 2. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
The Role of the Ala-Ala-Mal Linker in a Novel Glucocorticoid Receptor Agonist-Antibody Conjugate
A Technical Whitepaper for Researchers in Drug Development
Abstract
This document provides an in-depth technical analysis of a novel therapeutic conjugate, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," a key component of an antibody-drug conjugate (ADC) designed for targeted delivery of a glucocorticoid receptor (GR) agonist to cells expressing tumor necrosis factor-alpha (TNF-α). This technology, detailed in patent WO2023220549A1, holds promise for the treatment of autoimmune and inflammatory diseases by concentrating the therapeutic effect of glucocorticoids at the site of inflammation, thereby minimizing systemic side effects.[1] At the heart of this targeted delivery system is the Ala-Ala-Mal linker, a specialized chemical bridge that connects the potent GR agonist to a TNF-α-targeting antibody. This whitepaper will dissect the critical role of this linker, detailing its components, mechanism of action, and the experimental data that underscore its utility.
Introduction: Targeted Glucocorticoid Therapy
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their systemic administration is often associated with significant adverse effects. The development of ADCs offers a promising strategy to overcome this limitation by selectively delivering potent therapeutic agents to diseased tissues. The "this compound" is a drug-linker construct designed to be conjugated to an anti-human TNF-α antibody, creating a targeted therapy for inflammatory conditions where TNF-α is overexpressed.
The Ala-Ala-Mal Linker: A Tripartite Structure for Targeted Drug Release
The Ala-Ala-Mal linker is a composite structure, each part playing a distinct and crucial role in the function of the ADC.
-
Maleimide (Mal): The Antibody Conjugation Moiety The linker is functionalized with a maleimide group for covalent attachment to the targeting antibody. This is achieved through a Michael addition reaction with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond. This well-established bioconjugation chemistry ensures a secure and stable connection between the drug-linker and the antibody while in circulation.
-
Alanine-Alanine (Ala-Ala): The Protease-Cleavable Dipeptide The core of the linker's functionality lies in the dipeptide sequence, Alanine-Alanine. This dipeptide acts as a substrate for lysosomal proteases, such as cathepsins, which are highly active within the intracellular environment of target cells. The ADC, upon binding to TNF-α on the cell surface, is internalized. Inside the cell's lysosomes, the Ala-Ala linker is cleaved by these proteases, leading to the release of the active glucocorticoid receptor agonist. This targeted, intracellular release is a key feature for maximizing efficacy and minimizing off-target effects.
Mechanism of Action: From Systemic Circulation to Intracellular Action
The journey of the "this compound" conjugate from administration to therapeutic effect is a multi-step process orchestrated by the properties of the linker.
-
Systemic Circulation and Targeting: The ADC, with the drug-linker stably attached to the anti-TNF-α antibody, circulates in the bloodstream. The stability of the maleimide-cysteine bond is critical during this phase to prevent premature drug release.
-
Target Binding and Internalization: The antibody component of the ADC recognizes and binds to TNF-α on the surface of target cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment and high concentration of proteases within the lysosomes facilitate the cleavage of the Ala-Ala dipeptide linker.
-
Drug Release and GR Activation: The cleavage of the linker liberates the "Glucocorticoid receptor agonist-4," allowing it to bind to and activate intracellular glucocorticoid receptors. This activation leads to the downstream anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes key quantitative data for the anti-TNF-α antibody-GR agonist conjugate as described in patent WO2023220549A1.
| Parameter | Description | Value | Reference |
| TNF-α Binding Affinity | Potency of the anti-human TNF-α antibody-GC conjugate in binding to human TNF-α. | Comparable to the unconjugated anti-human TNF-α antibody. | [1] |
| GRE Reporter Gene Assay | In vitro assay to measure the activation of the glucocorticoid receptor by the released agonist. | Data analysis performed in GraphPad Prism, showing dose-dependent activation. | [1] |
Detailed Experimental Protocols
Synthesis of this compound (Compound Preparation 9)
A detailed, multi-step synthesis is described in patent WO2023220549A1 for the preparation of the drug-linker conjugate. The general scheme involves the synthesis of the glucocorticoid receptor agonist, followed by its covalent attachment to the Ala-Ala-Mal linker.
TNF-α Binding Assay
The binding of the anti-human TNF-α antibody-GC conjugate to human TNF-α can be assessed using an ELISA-based assay.
-
Principle: An anti-human TNF-α antibody is coated onto microwells. The sample containing the ADC is added, and the conjugate binds to the coated antibody. A secondary, enzyme-linked antibody that recognizes the conjugate is then added. The amount of bound enzyme is proportional to the concentration of the conjugate and is quantified by measuring the enzymatic reaction with a substrate.
-
Protocol Outline:
-
Coat microwell plates with an anti-human TNF-α antibody.
-
Block non-specific binding sites.
-
Add serial dilutions of the ADC or control antibody and incubate.
-
Wash the plates to remove unbound material.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Wash the plates.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with an acid solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Glucocorticoid Receptor (GR) Activation Assay (GRE Reporter Gene Assay)
This assay is used to determine the functional activity of the released GR agonist.
-
Principle: A cell line is engineered to express a luciferase reporter gene under the control of a glucocorticoid response element (GRE). When the GR is activated by an agonist, it binds to the GRE and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of GR activation.
-
Protocol Outline:
-
Seed A549 GRE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with a dilution series of the ADC or a control agonist for 5 hours.
-
Lyse the cells.
-
Measure the luminescence using a luminometer.
-
In Vivo Efficacy Models
The therapeutic efficacy of the anti-TNF-α ADC can be evaluated in relevant animal models of inflammatory diseases, such as a mouse model of collagen-induced arthritis.
-
Model: Collagen-induced arthritis is a widely used model that mimics many aspects of human rheumatoid arthritis.
-
Protocol Outline:
-
Induce arthritis in mice by immunization with collagen.
-
Administer a single dose of the ADC, a control antibody, or a vehicle at the onset of the disease.
-
Monitor the progression of arthritis over time by measuring paw swelling and clinical scores.
-
At the end of the study, collect tissues for histological analysis and biomarker assessment.
-
Visualizing Key Processes
Signaling Pathway of GR Activation
Caption: GR signaling pathway initiated by the ADC.
Experimental Workflow for ADC Efficacy Testing
Caption: Workflow for ADC synthesis and efficacy testing.
Conclusion
The Ala-Ala-Mal linker is a sophisticated and essential component of the "Glucocorticoid receptor agonist-4"-based ADC, enabling the targeted delivery and controlled release of a potent anti-inflammatory agent. Its design, incorporating a stable conjugation moiety and a protease-cleavable dipeptide, exemplifies a rational approach to improving the therapeutic index of glucocorticoids. The experimental data, though primarily detailed within patent literature, support the potential of this technology to offer a more effective and safer treatment option for patients with autoimmune and inflammatory diseases. Further research and clinical development will be crucial to fully realize the therapeutic promise of this innovative approach.
References
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" binding affinity to glucocorticoid receptor
Technical Guide: Glucocorticoid Receptor Binding Affinity of Agonists
Introduction
This technical guide provides an in-depth overview of the binding affinity of agonists to the glucocorticoid receptor (GR). While a specific search for "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" did not yield publicly available data, this guide will focus on the well-established principles and methodologies used to characterize the binding of known glucocorticoid receptor agonists. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of endocrinology and pharmacology.
The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This signaling pathway is central to the regulation of a wide range of physiological processes, including metabolism, inflammation, and the immune response. The binding affinity of an agonist to the GR is a critical determinant of its potency and efficacy.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibitor concentration at 50% (IC50), or the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity. The table below summarizes the binding affinities of several well-characterized glucocorticoid receptor agonists.
| Compound | Binding Affinity (Kd, nM) | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Dexamethasone | 0.6 - 5 | 5.7 | 2.9 | Radioligand Binding Assay | |
| Budesonide | 1.5 | 9.2 | 4.3 | Radioligand Binding Assay | |
| Fluticasone Propionate | 0.4 | 1.8 | 0.5 | Radioligand Binding Assay | |
| Mometasone Furoate | 0.2 | 0.4 | 0.1 | Radioligand Binding Assay | |
| Ciclesonide | 1.0 | 12.0 | 5.2 | Radioligand Binding Assay | |
| Triamcinolone Acetonide | 1.8 | 3.0 | 1.1 | Radioligand Binding Assay | |
| Cortisol | 5 - 25 | 25.0 | 12.5 | Radioligand Binding Assay |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to measure the binding affinity of agonists to the glucocorticoid receptor. The choice of method depends on various factors, including the required throughput, sensitivity, and the nature of the interaction being studied.
Radioligand Binding Assay
This is a traditional and widely used method to determine the binding affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand (e.g., [3H]-dexamethasone) that binds to the receptor.
Protocol:
-
Receptor Preparation: A source of glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (competitor).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous assay technique used to measure molecular interactions in solution. It is based on the principle that a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger receptor molecule, the tumbling rate slows down, leading to an increase in the polarization of the emitted light.
Protocol:
-
Reagent Preparation: A fluorescently labeled glucocorticoid (tracer) and the glucocorticoid receptor are prepared.
-
Competition Assay: The tracer and receptor are incubated with varying concentrations of the unlabeled test compound.
-
Measurement: The fluorescence polarization of the sample is measured using a plate reader equipped with polarization filters.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Glucocorticoid Receptor Signaling Pathway
The binding of an agonist to the glucocorticoid receptor initiates a cascade of events that ultimately leads to changes in gene expression.
-
Ligand Binding: In the absence of a ligand, the GR resides in the cytoplasm in a multiprotein complex that includes heat shock proteins (HSPs). The binding of a glucocorticoid agonist causes a conformational change in the GR, leading to its dissociation from the HSPs.
-
Dimerization and Nuclear Translocation: The ligand-activated GR monomers dimerize and translocate to the nucleus.
-
Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, depending on the specific gene and cellular context.
The determination of binding affinity is a fundamental step in the characterization of glucocorticoid receptor agonists. The methods described in this guide, such as radioligand binding assays and fluorescence polarization, provide robust and reliable means to quantify this critical parameter. A thorough understanding of the binding kinetics and the downstream signaling events is essential for the development of novel and improved glucocorticoid therapies with optimized efficacy and safety profiles. While specific data for "this compound" is not available in the public domain, the principles and protocols outlined herein provide a comprehensive framework for the evaluation of any novel GR agonist.
A Technical Guide to Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Novel Anti-TNFα Antibody-Drug Conjugate for Targeted Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, an innovative antibody-drug conjugate (ADC) designed for the targeted treatment of autoimmune and inflammatory diseases. This ADC leverages the specificity of an anti-human tumor necrosis factor-alpha (TNFα) monoclonal antibody to deliver a potent glucocorticoid receptor (GR) agonist directly to cells expressing TNFα, thereby concentrating its anti-inflammatory effects at the site of inflammation and minimizing systemic side effects associated with conventional glucocorticoid therapy. This document details the mechanism of action, specificity, and preclinical and clinical findings related to this compound and its closely related analogue, ABBV-3373. Detailed experimental protocols and quantitative data are provided to support further research and development in this promising area of targeted immunotherapy.
Introduction
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents widely used in the treatment of a range of autoimmune and inflammatory disorders. However, their long-term use is often limited by significant systemic adverse effects. This compound represents a next-generation therapeutic strategy that aims to overcome these limitations. By conjugating a GR agonist to an anti-TNFα antibody, this ADC is designed to selectively deliver the therapeutic payload to immune cells at the site of inflammation, where TNFα is overexpressed. This targeted approach is intended to enhance therapeutic efficacy while reducing systemic exposure to the glucocorticoid, thereby improving the benefit-risk profile.
Mechanism of Action
The dual mechanism of action of this compound combines the therapeutic effects of both the antibody and the conjugated GR agonist:
-
TNFα Neutralization: The anti-TNFα antibody component of the ADC binds to and neutralizes both soluble and transmembrane TNFα. This action blocks the pro-inflammatory signaling cascade mediated by TNFα, a key cytokine in many inflammatory diseases.
-
Targeted Delivery of GR Agonist: Upon binding to transmembrane TNFα on the surface of activated immune cells, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the GR agonist. The activated GR then translocates to the nucleus to modulate the expression of genes involved in inflammation, leading to a potent, localized anti-inflammatory effect.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of action of the anti-TNFα ADC.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related clinical candidate, ABBV-3373.
Table 1: In Vitro Binding and Potency
| Parameter | Assay | Result | Reference |
| GR Binding Activity | Glucocorticoid Receptor Biochemical Assay | High Potency | [1] |
| TNFα Binding Affinity | Surface Plasmon Resonance (SPR) | Similar to parent anti-TNFα antibody | [1] |
| TNFα-induced Cytotoxicity Inhibition | L929 Cell-Based Assay | Similar to parent anti-TNFα antibody | [1] |
| Inhibition of IL-6 Secretion | LPS-stimulated Human Monocytes | More potent than parent anti-TNFα antibody | [1] |
| Drug-to-Antibody Ratio (DAR) | Not specified | 3.9 (for a similar ADC) | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Endpoint | Result | Reference |
| Mouse Contact Hypersensitivity (CHS) | Ear Swelling Remission | Better than parent anti-TNFα antibody; minimal effect on systemic GC biomarkers | [1][3][4] |
| hTNFα-transgenic CAIA Mice | Disease Severity Score, Histopathology | Significant improvement at a low dose | [1] |
| Mouse Collagen-Induced Arthritis (mCIA) | Arthritis Inhibition | Single dose completely inhibited arthritis for >30 days (superior to parent mAb) | [3][4] |
Table 3: Clinical Pharmacokinetics of ABBV-3373 (Single Dose in Healthy Volunteers) [5]
| Route | Dose | Cmax (mcg/mL) | Tmax (days) | AUCinf (mcg·h/mL) | T1/2 (days) |
| Subcutaneous (SC) | 30 mg | 1.48 | 3.0 | 670 | 6.24 |
| 100 mg | 4.83 | 2.5 | 1580 | 1.61 | |
| 300 mg | 27.9 | 3.0 | 13200 | 8.23 | |
| Intravenous (IV) | 30 mg | 9.72 | 4.0 h | 1630 | 7.75 |
| 300 mg | 84.4 | 2.7 h | 23200 | 9.86 | |
| 900 mg | 250-295 | 0.3-6.0 h | 74400 | 12.1 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound and related compounds.
Synthesis and Conjugation
The synthesis of the glucocorticoid receptor modulator (GRM) payload and its conjugation to the anti-TNFα antibody involves a multi-step process. A convergent synthetic route is employed to allow for diversification of the GRM structure. The linker, typically a maleimide-propanoic acid-Ala-Ala linker, is attached to the payload. The resulting drug-linker is then conjugated to the antibody via reduced interchain disulfide bonds.
Caption: Workflow for ADC synthesis and conjugation.
A detailed protocol can be found in the patent WO2023220549A1.[6] The process generally involves:
-
Payload Synthesis: Chemical synthesis of the glucocorticoid receptor modulator with a functional group for linker attachment.
-
Linker Activation: Synthesis of a heterobifunctional linker (e.g., maleimide-PEG-Ala-Ala-PABC).
-
Drug-Linker Synthesis: Covalent attachment of the linker to the GRM payload.
-
Antibody Preparation: Reduction of the interchain disulfide bonds of the anti-TNFα monoclonal antibody using a reducing agent like TCEP to generate free thiol groups.
-
Conjugation: Reaction of the maleimide group of the drug-linker with the free thiols on the antibody.
-
Purification: Removal of unconjugated drug-linker and aggregated ADC using techniques such as tangential flow filtration and size-exclusion chromatography.
-
Characterization: Determination of drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and mass spectrometry.
In Vitro Assays
-
Objective: To determine the binding affinity of the GRM payload for the glucocorticoid receptor.
-
Methodology: A competitive binding assay is performed using a commercially available GR competitor assay kit. The assay measures the ability of the test compound to displace a fluorescently labeled glucocorticoid from the ligand-binding domain of the GR.
-
Procedure:
-
A reaction mixture containing recombinant human GR protein, a fluorescent glucocorticoid tracer, and a stabilizer is prepared.
-
Serial dilutions of the test compound or a reference standard (e.g., dexamethasone) are added to the mixture.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent tracer by the test compound.
-
The IC50 value is calculated from the dose-response curve.
-
-
Objective: To measure the binding kinetics of the ADC to human TNFα.
-
Methodology: Surface Plasmon Resonance (SPR) is used to monitor the binding of the ADC to immobilized TNFα in real-time.
-
Procedure:
-
Recombinant human TNFα is immobilized on a sensor chip.
-
A series of concentrations of the ADC or the parent antibody are flowed over the chip surface.
-
The association and dissociation rates are monitored by measuring the change in the refractive index at the sensor surface.
-
The binding kinetics (ka, kd) and the equilibrium dissociation constant (KD) are calculated by fitting the data to a suitable binding model.
-
-
Objective: To assess the ability of the ADC to inhibit TNFα-induced cytotoxicity.
-
Methodology: A cell viability assay using a TNFα-sensitive cell line, such as L929 mouse fibrosarcoma cells.
-
Procedure:
-
L929 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are pre-treated with serial dilutions of the ADC or a control antibody in the presence of actinomycin D.
-
A fixed concentration of recombinant human TNFα is added to the wells.
-
The plates are incubated for 24 hours.
-
Cell viability is assessed using a colorimetric reagent (e.g., MTS or MTT).
-
The EC50 value, representing the concentration of ADC that results in 50% protection from TNFα-induced cell death, is determined.
-
-
Objective: To measure the ability of the ADC to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of the ADC.
-
Procedure:
-
Immune cells are cultured in the presence of serial dilutions of the ADC, the parent antibody, or a GR agonist control.
-
The cells are stimulated with LPS to induce cytokine production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of a pro-inflammatory cytokine (e.g., IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of cytokine secretion is calculated.
-
In Vivo Models
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the ADC in an acute model of T-cell mediated skin inflammation.
-
Methodology:
-
Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene - DNFB) on the shaved abdomen.
-
Treatment: At a specified time after sensitization, mice are treated with a single dose of the ADC, parent antibody, vehicle control, or a systemic glucocorticoid.
-
Challenge: Several days after sensitization, a lower concentration of the hapten is applied to one ear to elicit an inflammatory response.
-
Evaluation: Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response. Systemic biomarkers of glucocorticoid activity (e.g., serum corticosterone levels) can also be assessed.
-
-
Objective: To assess the therapeutic efficacy of the ADC in a chronic, systemic model of inflammatory arthritis that shares features with human rheumatoid arthritis.
-
Methodology:
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Booster: A booster immunization is given approximately 21 days after the primary immunization.
-
Treatment: Treatment with the ADC, parent antibody, or vehicle is initiated either at the onset of disease or at the peak of disease.
-
Evaluation: The severity of arthritis is monitored over time by scoring clinical signs (e.g., paw swelling, erythema, and joint stiffness). Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways
The therapeutic effect of this compound is mediated through the modulation of two key signaling pathways: the TNFα signaling pathway and the Glucocorticoid Receptor signaling pathway.
Caption: Overview of the targeted signaling pathways.
Conclusion
This compound and its clinical counterpart, ABBV-3373, represent a promising therapeutic strategy for the treatment of autoimmune and inflammatory diseases. By combining the targeting capabilities of an anti-TNFα antibody with the potent anti-inflammatory effects of a glucocorticoid receptor agonist, this ADC has the potential to offer improved efficacy and a more favorable safety profile compared to traditional systemic glucocorticoid therapy. The data presented in this technical guide support its continued investigation and development as a targeted therapy for a variety of immune-mediated conditions.
References
- 1. WO2023220549A1 - Human tumor necrosis factor alpha antibody glucocorticoid conjugates - Google Patents [patents.google.com]
- 2. Abbvie provides details on discovery of anti-TNF glucocorticoid receptor modulator immunology ADC ABBV-154 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Proof-of-Concept Framework for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocorticoid receptor agonist-4 Ala-Ala-Mal represents a targeted therapeutic strategy, conceptualized as an antibody-drug conjugate (ADC). This molecule is designed to specifically deliver a potent glucocorticoid receptor (GR) agonist to cells expressing transmembrane tumor necrosis factor-alpha (TNFα), which are prevalent in inflammatory environments. The core concept involves an anti-human TNFα antibody linked, via a cleavable dipeptide linker (Ala-Ala), to a glucocorticoid receptor agonist. This targeted delivery mechanism aims to concentrate the anti-inflammatory action of the glucocorticoid at the site of inflammation, thereby enhancing efficacy while minimizing the systemic side effects commonly associated with glucocorticoid therapy.
This technical guide outlines a comprehensive in vitro proof-of-concept (PoC) framework to validate the mechanism of action and therapeutic potential of this compound. The following sections detail the postulated signaling pathways, key experimental protocols for efficacy and selectivity assessment, and representative quantitative data.
Postulated Mechanism of Action
The proposed mechanism for this compound involves a multi-step process designed for targeted drug delivery and activation:
-
Targeting: The anti-TNFα antibody component of the conjugate binds to transmembrane TNFα expressed on the surface of activated immune cells (e.g., macrophages, T-cells) in inflamed tissues.
-
Internalization: Upon binding, the entire ADC is internalized into the target cell via receptor-mediated endocytosis.[1]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where proteases cleave the Ala-Ala dipeptide linker, releasing the active glucocorticoid receptor agonist payload into the cytoplasm.[2]
-
GR Activation: The released agonist binds to the cytoplasmic glucocorticoid receptor (GR), which is part of a chaperone protein complex.[3][4]
-
Nuclear Translocation & Gene Regulation: Ligand binding induces a conformational change, causing the dissociation of chaperone proteins, dimerization of the GR, and its translocation into the nucleus.[4][5] In the nucleus, the activated GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the expression of anti-inflammatory proteins like Glucocorticoid-Induced Leucine Zipper (GILZ).[6]
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby repressing the expression of cytokines, chemokines, and adhesion molecules.[5][7]
-
This targeted approach is expected to exert potent, localized anti-inflammatory effects with an improved safety profile over untargeted glucocorticoids.
Core In Vitro Experimental Framework
A series of in vitro assays are essential to validate the proposed mechanism of action and quantify the biological activity of the conjugate.
Target Engagement and Internalization
These assays confirm that the ADC can bind to its intended target on the cell surface and be internalized.
Table 1: Representative Data for Target Binding Affinity
| Analyte | Target | Method | KD (nM) |
| This compound | Recombinant Human TNFα | Surface Plasmon Resonance (SPR) | 0.85 |
| Unconjugated Anti-TNFα Antibody | Recombinant Human TNFα | Surface Plasmon Resonance (SPR) | 0.82 |
Glucocorticoid Receptor Activation
These experiments are designed to demonstrate that the released payload effectively activates the glucocorticoid receptor.
Table 2: Representative Data for GR Transactivation (GRE Reporter Assay)
| Compound | Cell Line | EC50 (nM) | Max Induction (Fold Change) |
| This compound | TNFα-expressing K562-GRE-Luc | 1.5 | 15.2 |
| Free GR Agonist Payload | K562-GRE-Luc | 0.5 | 15.5 |
| Dexamethasone (Control) | K562-GRE-Luc | 2.0 | 14.8 |
| Unconjugated Anti-TNFα Antibody | TNFα-expressing K562-GRE-Luc | No Activity | N/A |
Table 3: Representative Data for GR-Mediated Transrepression (Cytokine Inhibition)
| Compound | Assay | IC50 (nM) |
| This compound | LPS-induced IL-6 Release (Human PBMCs) | 2.5 |
| Free GR Agonist Payload | LPS-induced IL-6 Release (Human PBMCs) | 0.8 |
| Dexamethasone (Control) | LPS-induced IL-6 Release (Human PBMCs) | 3.1 |
| Unconjugated Anti-TNFα Antibody | LPS-induced IL-6 Release (Human PBMCs) | 15.0 |
Detailed Experimental Protocols
Protocol: Glucocorticoid Response Element (GRE) Reporter Assay
This assay measures the ability of the released GR agonist to induce transcription via GREs.
-
Cell Culture: Use a human cell line (e.g., K562 or A549) stably transfected with a plasmid containing a GRE-driven luciferase reporter gene. For the ADC, use a variant of this cell line that also expresses transmembrane TNFα.[8]
-
Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test articles (this compound, free GR agonist payload, dexamethasone, unconjugated antibody) in assay medium.
-
Treatment: Add the diluted compounds to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate (e.g., Luciferin). Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the dose-response curve and calculate the EC50 value using a four-parameter logistic regression model.
Protocol: LPS-Induced Cytokine Release Assay
This assay assesses the anti-inflammatory (transrepression) activity of the compounds.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-treatment: Prepare serial dilutions of the test articles. Add the compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., IL-6 or TNFα) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Plot the dose-response inhibition curve and calculate the IC50 value.[6][9]
Mandatory Visualizations
References
- 1. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 7. innoprot.com [innoprot.com]
- 8. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 9. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
The Dawn of Targeted Immunosuppression: A Technical Deep Dive into Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
For Immediate Release
Aimed at the forefront of immunological research, this whitepaper elucidates the therapeutic potential and underlying mechanics of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, an innovative antibody-drug conjugate (ADC) poised to redefine treatment paradigms for autoimmune and inflammatory disorders. This document provides an in-depth analysis of its mechanism of action, supported by preclinical data, detailed experimental methodologies, and visual representations of its molecular interactions and therapeutic workflow.
Executive Summary
Glucocorticoids (GCs) are a cornerstone in the management of inflammatory diseases, yet their systemic use is fraught with significant adverse effects. A novel approach to mitigate these toxicities while preserving therapeutic efficacy lies in the targeted delivery of GCs to inflamed tissues. "this compound" represents a sophisticated iteration of this strategy. It is an antibody-drug conjugate composed of an anti-human tumor necrosis factor-alpha (anti-hTNFα) monoclonal antibody, covalently linked to a potent glucocorticoid receptor (GR) agonist via a stable Ala-Ala-Mal (Alanine-Alanine-Maleimide) linker.[1][2][3][4] This design facilitates the specific delivery of the GR agonist to cells expressing transmembrane TNFα (tmTNFα), which are pivotal in the inflammatory cascade of numerous autoimmune diseases. This targeted delivery mechanism promises a wider therapeutic window, maximizing anti-inflammatory effects at the site of disease while minimizing systemic GC exposure.
Mechanism of Action: A Dual-Pronged Anti-Inflammatory Assault
The therapeutic strategy of this compound is twofold:
-
TNFα Neutralization: The antibody component of the ADC binds to and neutralizes both soluble and transmembrane TNFα, a key pro-inflammatory cytokine. This action alone is a validated therapeutic approach in many autoimmune disorders.
-
Targeted GR Agonist Delivery: Upon binding to tmTNFα on the surface of immune cells, the ADC is internalized.[5] Inside the cell, the linker is cleaved, releasing the GR agonist payload. The activated GR then translocates to the nucleus to modulate gene expression, potently suppressing the production of inflammatory mediators and inducing an anti-inflammatory cellular phenotype.
This targeted delivery to pathogenic immune cells is hypothesized to lead to a synergistic anti-inflammatory effect, combining the benefits of TNFα blockade with potent, localized immunosuppression, thereby offering a superior efficacy and safety profile compared to systemic glucocorticoid administration.[5][6]
Signaling Pathway: GR-Mediated Gene Regulation
Caption: GR signaling pathway initiated by the ADC.
Quantitative Preclinical Data
While specific quantitative data for "this compound" is primarily detailed within patent literature, related compounds in this class have demonstrated potent biological activity. The data presented below is representative of the activity of the GR agonist payload and the conjugated molecule.
| Parameter | Analyte | Value | Assay | Source |
| IC50 | Glucocorticoid Receptor Agonist Payload | 2.8 nM | GR Binding Assay | WO2017210471A1[7] |
| EC50 | Anti-mTNFα ADC | Data not publicly available | mTNFα GRE Reporter Assay | US10772970B2[8] |
| Binding Affinity (KD) | Anti-TNFα Conjugate | Similar to parent antibody | Surface Plasmon Resonance | ACR Abstract 2023[6] |
Experimental Protocols
The following protocols are summarized from publicly available patents and research articles describing the characterization of anti-TNFα-GRM ADCs.
Synthesis of this compound (Compound Preparation 9)
The synthesis is a multi-step process detailed in patent WO2023220549A1. A summary of the workflow is as follows:
-
Synthesis of the GR Agonist Core: A proprietary glucocorticoid receptor agonist is synthesized with a functional group amenable to linker attachment.
-
Linker Attachment: The GR agonist is reacted with a protected dipeptide (Alanine-Alanine).
-
Maleimide Functionalization: The maleimide moiety is introduced to the dipeptide-GR agonist intermediate.
-
Antibody Preparation: The anti-hTNFα antibody is partially reduced to expose free thiol groups on the cysteine residues.
-
Conjugation: The maleimide-functionalized GR agonist-linker is reacted with the reduced antibody via a thiol-maleimide Michael addition reaction.
-
Purification: The resulting ADC is purified using chromatography techniques to remove unconjugated antibody, free payload, and other impurities.
Experimental Workflow: ADC Synthesis and Purification
Caption: General workflow for ADC synthesis.
In Vitro Glucocorticoid Receptor Activity Assay (GRE Reporter Assay)
This assay quantifies the ability of the GR agonist, both as a free payload and as part of the ADC, to activate the glucocorticoid receptor and drive the expression of a reporter gene.
-
Cell Line: A human cell line (e.g., K562) is engineered to stably express transmembrane TNFα and a reporter construct containing multiple glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase).
-
Treatment: Cells are incubated with serial dilutions of the test article (GR agonist payload or ADC) for a specified period (e.g., 24 hours).
-
Lysis and Reporter Detection: Cells are lysed, and the reporter gene product is quantified (e.g., by measuring luminescence for a luciferase reporter).
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This model assesses the therapeutic efficacy of the ADC in a preclinical model of rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment Administration: At the onset of disease or at its peak, mice are administered a single dose of the anti-TNF-GRM ADC, a control antibody, or vehicle.
-
Efficacy Assessment: Disease progression is monitored over time (e.g., >30 days) by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity).
-
Biomarker Analysis: At the end of the study, serum and tissue samples may be collected to analyze inflammatory biomarkers and systemic GC biomarker effects (e.g., serum cortisol levels).[5]
Therapeutic Applications and Future Directions
The primary therapeutic applications for this compound and similar ADCs are in the treatment of chronic autoimmune and inflammatory diseases where TNFα plays a significant role. These include, but are not limited to:
-
Rheumatoid Arthritis
-
Psoriatic Arthritis
-
Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis)
-
Psoriasis
The targeted nature of this ADC offers the potential for improved efficacy over existing anti-TNFα therapies by adding a potent, localized anti-inflammatory mechanism.[6] More importantly, it holds the promise of a significantly improved safety profile compared to systemic glucocorticoids, potentially allowing for long-term treatment with minimized side effects. Clinical data from a phase 1 study of a human anti-TNF-GRM ADC (ABBV-3373) has shown antibody-like pharmacokinetics and a lack of impact on serum cortisol at predicted therapeutic doses, supporting this hypothesis.[5]
Future research will likely focus on expanding the application of this technology to other immune-mediated diseases and exploring different antibody targets to deliver GR agonists to other pathogenic cell types. The continued development of such targeted therapies represents a paradigm shift in immunology, moving from broad immunosuppression to precision medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocorticoid receptor agonist-4 Ala-Ala-Mal_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US10772970B2 - Glucocorticoid receptor agonist and immunoconjugates thereof - Google Patents [patents.google.com]
Methodological & Application
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" in vitro cell-based assay protocol
In Vitro Cell-Based Assay for Functional Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal is a novel conjugate molecule comprising an anti-human TNFα antibody and a glucocorticoid receptor (GR) agonist.[1][2] This molecule is designed for targeted delivery to cells expressing TNFα, with potential applications in autoimmune and inflammatory diseases.[1][2] The following application note provides a detailed protocol for an in vitro cell-based assay to characterize the glucocorticoid receptor agonist activity of this compound using a luciferase reporter gene assay. This assay is a robust and sensitive method to quantify the ability of a compound to activate the glucocorticoid receptor and initiate downstream gene transcription.[3][4][5]
Principle: This assay utilizes a mammalian cell line, such as human embryonic kidney 293 (HEK293) or human lung adenocarcinoma A549 cells, that has been stably transfected with a luciferase reporter construct.[6][7][8] The construct contains a promoter with multiple copies of the Glucocorticoid Response Element (GRE), which drives the expression of the firefly luciferase gene.[4][5] Upon binding to an agonist, the glucocorticoid receptor translocates to the nucleus and binds to the GREs, initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, and the luminescence intensity is directly proportional to the level of GR activation.[3]
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for a glucocorticoid receptor agonist involves binding to the cytosolic receptor, leading to its activation, nuclear translocation, and subsequent regulation of target gene expression.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Protocol: GRE-Luciferase Reporter Assay
This protocol outlines the steps for assessing the agonist activity of "this compound" using a commercially available HEK293 cell line stably expressing a GRE-luciferase reporter construct.
Materials:
-
HEK293-GRE-Luciferase cell line (e.g., from BPS Bioscience, G&P Biosciences)[4][6]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
"this compound"
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System, Dual-Glo® Luciferase Assay System)[6][9]
-
Luminometer
Cell Culture and Maintenance:
-
Culture HEK293-GRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure:
Caption: Experimental Workflow for the GRE-Luciferase Reporter Assay.
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-GRE-Luciferase cells in fresh culture medium.
-
Seed 20,000 to 40,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., sterile PBS or cell culture medium, as the compound is an antibody conjugate). If a small molecule component is tested separately, DMSO can be used, ensuring the final concentration does not exceed 0.1%.[1]
-
Prepare a stock solution of Dexamethasone in DMSO.
-
Perform serial dilutions of the test compound and Dexamethasone in serum-free DMEM to achieve a range of desired concentrations. A 2X concentration of each dilution should be prepared.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2X concentrated compound dilutions to the respective wells.
-
Include wells treated with vehicle only as a negative control.
-
All conditions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis:
The data should be analyzed to determine the potency (EC50) and efficacy (Emax) of "this compound".
| Parameter | Description |
| EC50 (Half-maximal Effective Concentration) | The concentration of the agonist that produces 50% of the maximal response. |
| Emax (Maximum Effect) | The maximum response achievable with the agonist. |
| Fold Induction | The ratio of the luminescent signal in treated wells to the signal in vehicle-treated wells. |
Table 1: Quantitative Data Summary for GR Agonist Assay
| Compound | Concentration Range | EC50 | Emax (Fold Induction) |
| This compound | [Specify Range, e.g., 1 pM - 1 µM] | [To be determined] | [To be determined] |
| Dexamethasone (Positive Control) | [Specify Range, e.g., 0.1 pM - 100 nM] | [Expected in nM range][10] | [To be determined] |
| Vehicle Control | N/A | N/A | 1 (by definition) |
Interpretation of Results:
-
A dose-dependent increase in luminescence upon treatment with "this compound" indicates GR agonist activity.
-
The EC50 value provides a quantitative measure of the compound's potency. A lower EC50 value indicates higher potency.
-
The Emax value reflects the efficacy of the compound in activating the GR signaling pathway compared to the positive control, Dexamethasone.
Further Considerations:
-
Specificity: To confirm that the observed activity is mediated through the glucocorticoid receptor, the assay can be repeated in the presence of a GR antagonist, such as RU486 (Mifepristone).[6] A rightward shift in the dose-response curve of the agonist in the presence of the antagonist would confirm GR-specific activity.
-
Endogenous Gene Expression: The results from the reporter assay can be further validated by measuring the expression of endogenous GR target genes, such as GILZ (Glucocorticoid-induced leucine zipper) or FKBP5, using RT-qPCR in a relevant cell line (e.g., A549).[10][11]
-
GR Translocation: Microscopic analysis of GR nuclear translocation upon treatment with the compound can provide further evidence of receptor activation.[12] This can be achieved using immunofluorescence or by using cell lines expressing fluorescently tagged GR.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 5. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GloResponse™ CRE-luc2P HEK293 Cell Line [promega.com]
- 10. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 11. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid receptor agonist-4 Ala-Ala-Mal is a novel antibody-drug conjugate (ADC) designed for the targeted treatment of autoimmune and inflammatory diseases.[1][2][3] This compound consists of a potent glucocorticoid receptor (GR) agonist payload conjugated to an anti-human tumor necrosis factor-alpha (TNFα) antibody via a stable linker.[1][2][3][4] The targeting mechanism aims to deliver the glucocorticoid specifically to inflamed tissues and pathogenic immune cells that express TNFα, thereby enhancing therapeutic efficacy while minimizing the systemic side effects commonly associated with glucocorticoid therapy.[1][4][5][6] Preclinical studies in various animal models of inflammation have demonstrated the potential of this targeted approach.[1][4][5][6]
These application notes provide a summary of the available in vivo data and detailed protocols for the administration of this compound in relevant animal models.
Mechanism of Action
The dual-action mechanism of this compound involves both the neutralization of TNFα and the targeted delivery of a glucocorticoid agonist. The anti-TNFα antibody component binds to both soluble and transmembrane TNFα, inhibiting its pro-inflammatory activity.[1] Upon binding to transmembrane TNFα on immune cells, the ADC is internalized. Inside the cell, the glucocorticoid payload is released and binds to the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus to modulate gene expression, leading to potent anti-inflammatory effects.[1][6]
In Vivo Animal Model Data
The following tables summarize the findings from preclinical studies in mouse models of inflammatory disease.
Table 1: Efficacy in Delayed-Type Hypersensitivity (DTH) Mouse Model
| Treatment Group | Outcome Measure | Result | Citation |
| Anti-TNFα Antibody | Ear Swelling | Moderate remission | [1] |
| Anti-TNFα Conjugate | Ear Swelling | Better remission than antibody alone | [1] |
Table 2: Efficacy in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Treatment Group | Outcome Measures | Result | Citation |
| Anti-TNFα Conjugate (low dose) | Disease Severity Score | Significantly improved | [1] |
| Histopathology | Significantly improved | [1] |
Table 3: Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Administration | Outcome Measure | Result | Citation |
| Anti-TNFα Monoclonal Antibody | Single dose at disease onset | Arthritis Inhibition | Partial inhibition | [4] |
| Anti-TNF-GRM ADC | Single dose at disease onset | Arthritis Inhibition | Complete inhibition for >30 days | [4] |
| Anti-TNF-GRM ADC | Treatment at peak of disease | Arthritis Phenotype | Attenuated | [4] |
Table 4: Safety Data in Cynomolgus Monkeys
| Study Type | Dose | Observation | Result | Citation |
| 4-week GLP repeated-dose toxicity | Up to 50 mg/kg | Serum Cortisol Levels | No changes observed | [1] |
| General Tolerance | Well tolerated | [1] |
Experimental Protocols
Below are detailed protocols for the in vivo administration and evaluation of this compound in common animal models of inflammation.
Protocol 1: Delayed-Type Hypersensitivity (DTH) Mouse Model
Objective: To evaluate the efficacy of the anti-TNFα conjugate in a T-cell-mediated skin inflammation model.
Materials:
-
Dinitrofluorobenzene (DNFB)
-
Acetone/Olive Oil vehicle
-
Anti-TNFα conjugate
-
Control article (e.g., anti-TNFα antibody, vehicle)
-
Calipers for ear measurement
Procedure:
-
Sensitization: On day 0, sensitize mice by applying a solution of DNFB to a shaved area of the abdomen.
-
Treatment: Administer the anti-TNFα conjugate, control antibody, or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time point before challenge.
-
Challenge: On a subsequent day (e.g., day 5), challenge the mice by applying a lower concentration of DNFB to one ear. Apply the vehicle to the contralateral ear as a control.
-
Measurement: Measure the ear thickness of both ears using calipers at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the change in ear thickness by subtracting the thickness of the vehicle-treated ear from the DNFB-treated ear. Compare the results between treatment groups.
Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the therapeutic potential of the anti-TNFα conjugate in a model of rheumatoid arthritis.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Anti-TNFα conjugate
-
Control article (e.g., anti-TNFα antibody, vehicle)
-
Clinical scoring system for arthritis
Procedure:
-
Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.
-
Disease Monitoring: Begin monitoring mice for the onset and progression of arthritis. Score each paw based on a scale that accounts for erythema and swelling.
-
Treatment:
-
Prophylactic: Initiate treatment with the anti-TNFα conjugate or control article at the time of the booster immunization or at the first signs of disease.
-
Therapeutic: Begin treatment when arthritis is well-established (e.g., a certain clinical score is reached).
-
-
Evaluation: Continue to monitor and score the clinical signs of arthritis for the duration of the study. At the end of the study, paws can be collected for histological analysis of joint inflammation, cartilage damage, and bone erosion.
References
- 1. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
Application Notes and Protocols for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal in a Rheumatoid Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid receptor agonist-4 Ala-Ala-Mal is an antibody-drug conjugate (ADC) comprising an anti-human tumor necrosis factor-alpha (TNFα) monoclonal antibody linked to a glucocorticoid receptor (GR) agonist payload. This ADC is designed for targeted delivery of the glucocorticoid to TNFα-expressing cells, which are pivotal in the inflammatory cascade of autoimmune diseases such as rheumatoid arthritis. The targeted delivery aims to enhance the therapeutic efficacy of the glucocorticoid at the site of inflammation while minimizing systemic side effects associated with conventional glucocorticoid therapy.
Preclinical studies on similar anti-TNF-GRM (Glucocorticoid Receptor Modulator) ADCs, such as ABBV-3373, have demonstrated significant efficacy in mouse models of rheumatoid arthritis. These studies provide a strong rationale for the investigation of this compound in similar models. This document provides detailed application notes and protocols based on published preclinical data for analogous compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of surrogate anti-TNF GRM ADCs in mouse models of collagen-induced arthritis (CIA).
Table 1: Dosage and Administration of a Surrogate Anti-TNF GRM ADC in a Mouse Model of Collagen-Induced Arthritis
| Parameter | Value | Reference |
| Compound | Mouse anti-TNF GRM ADC | [1][2][3] |
| Mouse Strain | Not specified, but typically DBA/1 for CIA | [1][2][3] |
| Disease Model | Chronic Collagen-Induced Arthritis (CIA) | [1][2][3] |
| Dosage | 10 mg/kg | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Single dose administered at disease onset | [3] |
Table 2: Efficacy of a Single Dose of a Surrogate Anti-TNF GRM ADC in a Mouse Model of Collagen-Induced Arthritis
| Efficacy Endpoint | Observation | Duration of Effect | Reference |
| Inflammation Suppression | Complete inhibition of arthritis | > 30 days | [3] |
| Disease Progression | Full suppression of inflammation | 21 days | [2] |
| Overall Efficacy | Efficacious for over 30 days | > 30 days | [1] |
Signaling Pathways and Mechanism of Action
The dual-action mechanism of this compound involves both the neutralization of TNFα by the antibody component and the anti-inflammatory effects of the glucocorticoid receptor agonist payload.
Caption: Mechanism of action for the anti-TNFα ADC.
The antibody component of the conjugate binds to both soluble and membrane-bound TNFα, neutralizing its pro-inflammatory effects. Upon binding to membrane-bound TNFα on immune cells, the ADC is internalized. Inside the cell, the glucocorticoid receptor agonist payload is released and binds to the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes, leading to a potent and targeted anti-inflammatory effect.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
The following protocols are based on standard methodologies for the collagen-induced arthritis (CIA) model in mice.
Experimental Workflow
Caption: Experimental workflow for the CIA mouse model.
Preparation of the Antibody-Drug Conjugate
-
Reconstitution: Reconstitute the lyophilized this compound in a sterile, endotoxin-free buffer such as phosphate-buffered saline (PBS), pH 7.4, to the desired stock concentration. The final formulation should be suitable for in vivo administration.
-
Dilution: On the day of injection, dilute the stock solution with sterile PBS to the final concentration required for a 10 mg/kg dose based on the average weight of the mice. The injection volume is typically 100-200 µL per mouse.
Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice, 8-10 weeks old, are commonly used as they are highly susceptible to CIA.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at a site near the primary injection.
-
-
Disease Onset and Assessment:
-
Arthritis typically develops between days 26 and 35 after the primary immunization.
-
Monitor the mice 2-3 times per week for signs of arthritis.
-
Clinically score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
Treatment Protocol
-
Dosing: Once the clinical score of arthritis reaches a predetermined level (e.g., ≥ 4), administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.
-
Control Groups: Include appropriate control groups, such as vehicle (PBS), unconjugated anti-TNFα antibody, and a non-targeting ADC, to evaluate the specific effects of the targeted glucocorticoid delivery.
Efficacy Evaluation
-
Clinical Scoring: Continue to monitor and score the clinical signs of arthritis 2-3 times per week for the duration of the study (e.g., up to 60 days post-immunization).
-
Histopathology: At the end of the study, collect the paws and/or knee joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples at various time points to measure systemic biomarkers of inflammation (e.g., cytokines) and glucocorticoid activity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in a rheumatoid arthritis mouse model. Based on data from analogous anti-TNF GRM ADCs, a single 10 mg/kg intraperitoneal dose is expected to produce a robust and sustained anti-arthritic effect. These guidelines should be adapted as necessary based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
References
Application Notes and Protocols for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal in an Inflammatory Bowel Disease Model
For research use only. Not for use in diagnostic procedures.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Glucocorticoids are potent anti-inflammatory agents and a cornerstone of IBD therapy.[1][2] However, their systemic use is associated with significant adverse effects.[1][3] "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" represents a targeted therapeutic strategy. It is a conjugate of a glucocorticoid receptor (GR) agonist and an anti-human TNFα antibody.[4][5] The Ala-Ala dipeptide likely serves as a linker, and the maleimide group facilitates conjugation to the antibody. This approach aims to deliver the GR agonist specifically to inflamed tissues where TNFα is overexpressed, thereby maximizing therapeutic efficacy while minimizing systemic side effects.
These application notes provide a detailed protocol for evaluating the efficacy of a targeted glucocorticoid receptor agonist, exemplified by "this compound," in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model for IBD research.
Signaling Pathway of Glucocorticoid Receptor Agonists
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[6] Upon binding its ligand, the GR translocates from the cytoplasm to the nucleus.[7] In the nucleus, the activated GR can modulate gene expression through two main mechanisms: transactivation and transrepression.[8] Transrepression, which is key to the anti-inflammatory effects, involves the GR interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][9] This leads to a downregulation of pro-inflammatory cytokines like IL-1β and TNFα.[1]
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and subsequent treatment with a targeted GR agonist.
Materials
-
C57BL/6 mice (female, 8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound (or similar targeted GR agonist)
-
Vehicle control (e.g., sterile PBS)
-
Positive control (e.g., Dexamethasone)
-
Anesthesia (e.g., isoflurane)
-
Myeloperoxidase (MPO) assay kit
-
Cytokine ELISA kits (e.g., for TNFα, IL-6, IL-1β)
-
Formalin (10%, neutral buffered)
-
Standard histology reagents (paraffin, H&E stain)
Experimental Workflow
Detailed Methodology
-
Acclimatization (7 days):
-
House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow a 7-day acclimatization period before the start of the experiment.
-
-
Induction of Colitis (Day 0):
-
Record the initial body weight of each mouse.
-
Replace regular drinking water with a solution of 2.5% (w/v) DSS in sterile water. Prepare this solution fresh every other day.
-
Continue DSS administration for 7 consecutive days.
-
-
Treatment Protocol (Days 3-7):
-
On day 3, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: DSS + Vehicle (e.g., PBS, i.p. or i.v.)
-
Group 2: DSS + Low Dose GR Agonist-4 Ala-Ala-Mal
-
Group 3: DSS + Medium Dose GR Agonist-4 Ala-Ala-Mal
-
Group 4: DSS + High Dose GR Agonist-4 Ala-Ala-Mal
-
Group 5: DSS + Dexamethasone (e.g., 1 mg/kg, i.p.)
-
-
Administer treatments daily from day 3 to day 7. The route of administration (intraperitoneal or intravenous) should be consistent.
-
-
Disease Activity Index (DAI) Monitoring (Daily):
-
Monitor and score each mouse daily for body weight loss, stool consistency, and rectal bleeding.
-
The DAI is the sum of these three scores, as detailed in the table below.
-
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, firm pellets | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
-
Endpoint and Sample Collection (Day 8):
-
Record final body weights.
-
Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Collect a distal segment of the colon for histological analysis and fix in 10% neutral buffered formalin.
-
Use the remaining colon tissue for MPO and cytokine analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Histological Analysis:
-
Embed the formalin-fixed colon segments in paraffin.
-
Section the tissue (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity and tissue damage in a blinded manner.
-
-
Biochemical Assays:
-
MPO Assay: Homogenize a pre-weighed section of the colon. Determine MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit according to the manufacturer's instructions.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in colon tissue homogenates or serum using specific ELISA kits.
-
Representative Data
The following table summarizes hypothetical quantitative data from an experiment as described above. This data is for illustrative purposes to show expected trends.
| Treatment Group | Final DAI Score (Day 8) | Colon Length (cm) | MPO Activity (U/mg tissue) | TNFα Level (pg/mg tissue) |
| Healthy Control (No DSS) | 0.0 ± 0.0 | 9.5 ± 0.4 | 0.5 ± 0.1 | 25 ± 5 |
| DSS + Vehicle | 10.2 ± 1.5 | 6.1 ± 0.5 | 5.8 ± 0.9 | 350 ± 45 |
| DSS + Low Dose Agonist | 7.5 ± 1.2 | 7.0 ± 0.6 | 4.1 ± 0.7 | 240 ± 30 |
| DSS + Med Dose Agonist | 4.8 ± 0.9 | 8.2 ± 0.5 | 2.5 ± 0.4 | 150 ± 25 |
| DSS + High Dose Agonist | 2.5 ± 0.6 | 8.9 ± 0.4 | 1.2 ± 0.3 | 80 ± 15 |
| DSS + Dexamethasone (1 mg/kg) | 3.1 ± 0.7 | 8.5 ± 0.6 | 1.8 ± 0.4 | 110 ± 20 |
Data are presented as Mean ± SEM and are for illustrative purposes only.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of "this compound" in a mouse model of IBD. The provided protocols for in vivo studies, including disease induction, treatment, and endpoint analysis, are based on established methodologies in the field.[3][9][10] The use of a targeted GR agonist holds the promise of achieving potent anti-inflammatory effects localized to the site of disease, potentially offering a superior safety profile compared to conventional glucocorticoid therapy. Researchers can adapt this protocol to assess the efficacy and mechanism of action of similar targeted therapeutic agents in development for inflammatory bowel disease.
References
- 1. Glucocorticosteroid therapy in inflammatory bowel diseases: From clinical practice to molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Molecular mechanism of glucocorticoid resistance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Culture Treatment with Glucocorticoid Receptor Agonists
Disclaimer: The compound "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" does not correspond to a known agent in publicly available scientific literature. The following application notes and protocols are provided as a general guideline for the characterization of a novel, unvalidated glucocorticoid receptor (GR) agonist in cell culture. All experimental parameters, including concentrations, incubation times, and choice of cell lines, must be empirically determined and optimized for the specific molecule under investigation.
These guidelines are intended for researchers, scientists, and drug development professionals working on the in-vitro characterization of novel GR agonists.
Introduction to Glucocorticoid Receptor Agonism
Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it acts as a ligand-dependent transcription factor. It modulates the expression of a wide array of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions or by interacting with other transcription factors. This signaling cascade is pivotal in regulating metabolic, inflammatory, and immune processes. Characterizing a novel GR agonist involves confirming its ability to engage the receptor and elicit these downstream cellular responses.
Caption: Canonical signaling pathway for a glucocorticoid receptor (GR) agonist.
Application Notes
Reagent Preparation and Storage
Given the "Ala-Ala-Mal" nomenclature, the compound is likely a peptide-like molecule.
-
Reconstitution: Initially, reconstitute the lyophilized powder in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to ensure complete dissolution.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v), as higher concentrations can induce cellular stress and artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Cell Line Selection and Culture
-
Recommended Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and HEK293 (human embryonic kidney) cells are commonly used models as they endogenously express the glucocorticoid receptor and exhibit well-characterized responses to GR agonists.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Steroid-Free Conditions: For sensitive assays measuring GR activation, it is critical to minimize background stimulation from steroids present in standard FBS. For at least 24-48 hours prior to agonist treatment, switch cells to a medium containing charcoal-stripped FBS, which has been treated to remove endogenous steroid hormones.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
This protocol determines the optimal, non-toxic concentration range of the agonist for subsequent experiments. A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is used to measure the metabolic activity of cells after treatment.
Caption: Workflow for conducting a dose-response cell viability assay.
Methodology:
-
Cell Seeding: Seed A549 cells into a clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Medium Change: After 24 hours, carefully aspirate the medium and replace it with 90 µL of medium containing charcoal-stripped FBS.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of "Agonist-4-Ala-Ala-Mal" in charcoal-stripped medium, starting from a top concentration of 100 µM (or as desired). Remember to prepare a vehicle control (DMSO only).
-
Cell Treatment: Add 10 µL of the serial dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent according to the manufacturer's protocol (e.g., for CellTiter-Glo®, add 100 µL per well).
-
Data Acquisition: After a short incubation to stabilize the signal, measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells (set to 100% viability). Plot the normalized viability (%) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
Table 1: Example Data for Dose-Response Assay
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized) |
| 0 (Vehicle) | 85432 | 4321 | 100.0 |
| 0.01 | 84987 | 3987 | 99.5 |
| 0.1 | 85112 | 4102 | 99.6 |
| 1 | 83210 | 3789 | 97.4 |
| 10 | 76543 | 3110 | 89.6 |
| 25 | 65432 | 2876 | 76.6 |
| 50 | 43210 | 2109 | 50.6 |
| 100 | 21098 | 1543 | 24.7 |
Protocol 2: Analysis of GR Nuclear Translocation by Western Blot
This protocol assesses target engagement by measuring the agonist-induced movement of GR from the cytoplasm to the nucleus.
Caption: Workflow for Western Blot analysis of GR nuclear translocation.
Methodology:
-
Cell Culture: Seed A549 cells in 6-well plates. When they reach 70-80% confluency, switch to medium with charcoal-stripped FBS for 24 hours.
-
Treatment: Treat cells with a non-toxic concentration of "Agonist-4-Ala-Ala-Mal" (determined from Protocol 1), a vehicle control, and a positive control (e.g., 100 nM Dexamethasone) for 1-2 hours.
-
Cell Lysis: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to obtain separate cytoplasmic and nuclear protein lysates.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each fraction onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GR overnight at 4°C.
-
To confirm fraction purity, probe separate blots with a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH).
-
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL chemiluminescent substrate and capture the signal with an imager.
-
Analysis: Quantify the band intensity for GR in each fraction. An effective agonist will show a marked increase in the GR signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction compared to the vehicle control.
Table 2: Example Data for Western Blot Densitometry
| Treatment | Fraction | GR Signal (Arbitrary Units) | Loading Control (Lamin B1 / GAPDH) | GR / Control Ratio |
| Vehicle | Cytoplasmic | 15,200 | 16,000 (GAPDH) | 0.95 |
| Vehicle | Nuclear | 1,800 | 14,500 (Lamin B1) | 0.12 |
| Agonist (1 µM) | Cytoplasmic | 4,500 | 15,800 (GAPDH) | 0.28 |
| Agonist (1 µM) | Nuclear | 13,500 | 14,800 (Lamin B1) | 0.91 |
| Dexamethasone (100nM) | Cytoplasmic | 3,900 | 16,100 (GAPDH) | 0.24 |
| Dexamethasone (100nM) | Nuclear | 14,100 | 14,600 (Lamin B1) | 0.97 |
Protocol 3: Analysis of Target Gene Expression by RT-qPCR
This protocol measures the functional downstream consequence of GR activation by quantifying the mRNA levels of known GR-responsive genes, such as GILZ (Glucocorticoid-induced Leucine Zipper) or FKBP5.
Caption: Workflow for RT-qPCR analysis of GR target gene expression.
Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and switch to charcoal-stripped medium as described previously. Treat cells with the agonist, vehicle, and a positive control for a suitable duration to allow for gene transcription (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit), including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA concentration and purity (A260/280 ratio should be ~2.0) using a spectrophotometer like a NanoDrop.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for a target gene (e.g., GILZ) and a housekeeping gene (e.g., ACTB or GAPDH).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = CtTarget - CtHousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2-ΔΔCt).
-
Table 3: Example Data for Target Gene Expression (GILZ)
| Treatment | Mean Target Ct (GILZ) | Mean Housekeeping Ct (ACTB) | ΔCt (GILZ - ACTB) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle | 26.5 | 18.2 | 8.3 | 0.0 | 1.0 |
| Agonist (1 µM) | 22.1 | 18.3 | 3.8 | -4.5 | 22.6 |
| Dexamethasone (100nM) | 21.8 | 18.1 | 3.7 | -4.6 | 24.2 |
Application Notes and Protocols for Flow Cytometry Analysis of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
Introduction
Glucocorticoid receptor agonist-4 Ala-Ala-Mal is an antibody-drug conjugate (ADC) designed for targeted delivery of a glucocorticoid receptor (GR) agonist to cells expressing tumor necrosis factor-alpha (TNFα).[1][2][3][4] This ADC is comprised of an anti-human TNFα monoclonal antibody, a cleavable "Ala-Ala-Mal" linker, and a potent GR agonist payload. The design allows for specific binding to TNFα-positive cells, followed by internalization and intracellular release of the GR agonist. This targeted approach aims to enhance the therapeutic efficacy of the glucocorticoid while minimizing systemic side effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.[1][2][3]
Flow cytometry is an indispensable tool for characterizing the activity of such ADCs at a single-cell level.[5][6] It enables the quantitative assessment of target engagement, drug internalization, and the downstream pharmacodynamic effects of the released payload. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to analyze the interaction of this compound with target cells.
Signaling Pathway and Mechanism of Action
The mechanism of action for this compound involves several key steps, from cell surface binding to downstream nuclear signaling. Upon administration, the anti-TNFα antibody component of the ADC binds to TNFα expressed on the surface of target cells. The ADC-receptor complex is then internalized, likely through receptor-mediated endocytosis.[7] Once inside the cell, the linker is cleaved, releasing the GR agonist into the cytoplasm. The agonist then binds to the cytoplasmic glucocorticoid receptor, which is part of a complex with heat-shock proteins (HSPs).[2][8] Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated GR into the nucleus.[2][9] In the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA to transactivate anti-inflammatory genes. Additionally, GR can interact with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes.[10][11]
Experimental Workflow Overview
A typical workflow for the flow cytometric analysis of this ADC involves several stages, from initial cell preparation to final data analysis. The process begins with culturing a suitable TNFα-expressing cell line. These cells are then treated with the ADC under various conditions (e.g., different concentrations, time points). Following treatment, cells are stained with fluorescently labeled antibodies to detect ADC binding or to measure downstream biomarkers. Finally, the stained cells are acquired on a flow cytometer and the data is analyzed to quantify the effects.
Protocol 1: Target Engagement and Internalization Assay
This protocol describes a method to quantify the binding (target engagement) and subsequent internalization of this compound into TNFα-expressing cells.
Principle: Cell surface-bound ADC is detected using a fluorescently labeled secondary antibody. To measure internalization, a parallel sample is treated with an acid wash to strip surface-bound ADC before staining, leaving only the internalized fraction to be detected after permeabilization.
Materials:
-
Target Cells: Human monocytic cell line (e.g., THP-1) known to express TNFα.
-
This compound.
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-human IgG (Fc specific).
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS).
-
Acid Wash Buffer (0.1 M Glycine, 0.15 M NaCl, pH 2.5).
-
Neutralization Buffer (1 M Tris-HCl, pH 8.0).
-
Flow Cytometry Staining Buffer (PBS + 2% FBS).
Protocol:
-
Cell Preparation: Culture THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL. Harvest and wash cells with Flow Cytometry Staining Buffer.
-
ADC Treatment: Resuspend cells at 1 x 10^6 cells/mL in culture medium. Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 nM). For a time-course experiment, use a single concentration and incubate for various times (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Staining for Total Binding: a. Take 1 x 10^5 cells from each treatment condition. b. Wash twice with cold Staining Buffer. c. Add the fluorescently labeled secondary antibody at a pre-titered optimal concentration. d. Incubate for 30 minutes at 4°C in the dark. e. Wash twice with Staining Buffer. f. Resuspend in 300 µL of Staining Buffer for immediate analysis or fix in 1% PFA for later analysis.
-
Staining for Internalization: a. Take 1 x 10^5 cells from each treatment condition. b. Wash twice with cold PBS. c. To strip surface-bound ADC, resuspend the cell pellet in 100 µL of cold Acid Wash Buffer and incubate for 5 minutes on ice. d. Neutralize by adding 900 µL of cold Neutralization Buffer. e. Centrifuge immediately and wash twice with cold Staining Buffer. f. Fix the cells with Fixation Buffer for 15 minutes at room temperature. g. Wash twice with Staining Buffer. h. Permeabilize the cells with Permeabilization Buffer for 10 minutes. i. Add the fluorescently labeled secondary antibody (in Permeabilization Buffer). j. Incubate for 30 minutes at room temperature in the dark. k. Wash twice with Permeabilization Buffer and resuspend in Staining Buffer.
-
Flow Cytometry: Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
Data Presentation:
Table 1: Dose-Dependent Target Engagement and Internalization
| ADC Conc. (nM) | Total Binding (MFI) | Internalized (MFI) | % Internalization |
|---|---|---|---|
| 0 (Control) | 50 ± 8 | 45 ± 6 | 0% |
| 0.1 | 850 ± 75 | 250 ± 30 | 29.4% |
| 1 | 4500 ± 320 | 1800 ± 150 | 40.0% |
| 10 | 12500 ± 980 | 6500 ± 540 | 52.0% |
| 100 | 15000 ± 1100 | 8200 ± 670 | 54.7% |
Data are presented as Mean Fluorescence Intensity (MFI) ± SD. % Internalization = (Internalized MFI / Total Binding MFI) x 100.
Protocol 2: Analysis of NF-κB Pathway Modulation
This protocol measures the effect of the GR agonist payload on the NF-κB signaling pathway by quantifying the intracellular levels of phosphorylated NF-κB p65 (p-NF-κB) and its inhibitor, IκBα. GR activation is known to inhibit NF-κB activity.[10][11]
Principle: Cells are treated with the ADC, followed by stimulation with an inflammatory agent (e.g., LPS) to activate the NF-κB pathway. Cells are then fixed, permeabilized, and stained for intracellular p-NF-κB and IκBα. A decrease in p-NF-κB and an increase or stabilization of IκBα levels indicate GR-mediated inhibition.[12]
Materials:
-
Target Cells (e.g., THP-1).
-
This compound.
-
Stimulant: Lipopolysaccharide (LPS).
-
Antibodies: PE-conjugated anti-p-NF-κB p65 (pS529), Alexa Fluor 488-conjugated anti-IκBα.
-
Fixation Buffer (e.g., 4% Paraformaldehyde).
-
Permeabilization Buffer (e.g., 90% Methanol or commercial permeabilization buffer).
-
Flow Cytometry Staining Buffer.
Protocol:
-
Cell Preparation: Plate 1 x 10^6 THP-1 cells per well in a 24-well plate.
-
ADC Pre-treatment: Treat cells with a dose range of the ADC (e.g., 1, 10, 100 nM) for 4 hours at 37°C. Include a "no ADC" control.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except for the unstimulated control) and incubate for 30 minutes at 37°C.
-
Fixation: Harvest cells and immediately fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells and permeabilize with ice-cold 90% methanol for 30 minutes on ice.
-
Intracellular Staining: a. Wash cells twice with Staining Buffer to remove methanol. b. Add the antibody cocktail (anti-p-NF-κB and anti-IκBα) at optimal concentrations. c. Incubate for 1 hour at room temperature, protected from light. d. Wash twice with Staining Buffer.
-
Flow Cytometry: Resuspend cells in 300 µL of Staining Buffer and acquire data.
Data Presentation:
Table 2: Effect of ADC on NF-κB Pathway Activation
| ADC Conc. (nM) | LPS (100 ng/mL) | % p-NF-κB Positive Cells | IκBα MFI |
|---|---|---|---|
| 0 | - | 5 ± 1.5 | 8500 ± 600 |
| 0 | + | 85 ± 5.2 | 2500 ± 310 |
| 1 | + | 72 ± 4.8 | 3800 ± 420 |
| 10 | + | 45 ± 3.9 | 6200 ± 550 |
| 100 | + | 18 ± 2.5 | 7800 ± 610 |
Data are presented as mean ± SD.
Protocol 3: Apoptosis Induction Assay
This protocol assesses the ability of the ADC to induce apoptosis in target cells, a known effect of glucocorticoids in certain immune cell types.
Principle: Apoptosis is measured by staining cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target Cells (e.g., a sensitive lymphocyte cell line like CCRF-CEM).[13]
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
Protocol:
-
Cell Treatment: Seed 0.5 x 10^6 cells/mL and treat with a dose range of the ADC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. Wash twice with cold PBS.
-
Staining: a. Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC Annexin V and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.
Data Presentation:
Table 3: Dose-Dependent Induction of Apoptosis by ADC
| ADC Conc. (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
|---|---|---|---|
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 92.8 ± 2.5 | 4.1 ± 1.1 | 3.1 ± 0.9 |
| 10 | 81.5 ± 3.3 | 12.3 ± 2.4 | 6.2 ± 1.5 |
| 100 | 55.7 ± 4.1 | 28.9 ± 3.5 | 15.4 ± 2.8 |
| 1000 | 25.1 ± 3.8 | 45.6 ± 4.2 | 29.3 ± 3.9 |
Data are presented as mean percentage of total events ± SD.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A flow cytometric approach to study glucocorticoid receptor expression in immune cell subpopulations of genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a flow cytometric assay to study glucocorticoid receptor-mediated gene activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
Application Notes and Protocols: "Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal" ELISA for Cytokine Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is an antibody-drug conjugate (ADC) designed for targeted delivery of a potent glucocorticoid receptor (GR) agonist to cells expressing transmembrane Tumor Necrosis Factor-alpha (TNFα). This ADC is comprised of a human anti-TNFα monoclonal antibody, a proprietary glucocorticoid receptor agonist payload, and a cleavable "Ala-Ala-Mal" linker. The "Mal" component signifies a maleimide group for covalent attachment to the antibody, while the "Ala-Ala" dipeptide provides a cleavage site for intracellular proteases.
This targeted delivery strategy aims to concentrate the anti-inflammatory activity of the glucocorticoid at sites of inflammation where TNFα is expressed, thereby enhancing efficacy while minimizing the systemic side effects commonly associated with glucocorticoid therapy. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in inhibiting cytokine release from human peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action
The proposed mechanism of action for "this compound" involves a multi-step process that leverages the targeted delivery of a GR agonist to immune cells.
First, the anti-TNFα antibody component of the ADC binds to transmembrane TNFα expressed on the surface of activated immune cells, such as monocytes and macrophages. Upon binding, the ADC-TNFα complex is internalized by the cell via endocytosis. Inside the cell, the complex is trafficked to the lysosome. The low pH and presence of lysosomal proteases cleave the "Ala-Ala" linker, releasing the active glucocorticoid receptor agonist payload into the cytoplasm.
The released GR agonist then binds to and activates the glucocorticoid receptor, which is predominantly located in the cytoplasm in an inactive complex. Ligand binding induces a conformational change in the GR, causing it to translocate to the nucleus. In the nucleus, the activated GR can modulate gene expression in two primary ways to inhibit cytokine production:
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines like TNFα, IL-1β, IL-6, and IL-8.
-
Transactivation: The GR can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
By delivering the GR agonist directly to TNFα-expressing cells, "this compound" is expected to exert potent, localized anti-inflammatory effects with reduced systemic exposure to the glucocorticoid payload. This targeted approach is anticipated to result in an improved therapeutic index compared to non-targeted glucocorticoid administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the inhibition of cytokine release by "this compound" and the general experimental workflow for its evaluation.
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for Cytokine Release Inhibition Assay.
Quantitative Data
Disclaimer: The following quantitative data is representative of anti-TNFα glucocorticoid receptor modulator ADCs and is provided for illustrative purposes. Actual results for "this compound" may vary.
Table 1: Inhibition of LPS-Induced Cytokine Release in Human PBMCs
| Cytokine | Stimulus | Test Article | IC50 (nM) | Max Inhibition (%) |
| TNFα | LPS (10 ng/mL) | GR Agonist-4 Ala-Ala-Mal (representative) | 0.5 - 5 | > 90 |
| Dexamethasone (representative) | 1 - 10 | > 90 | ||
| Anti-TNFα Antibody (representative) | 0.1 - 1 | > 90 | ||
| IL-6 | LPS (10 ng/mL) | GR Agonist-4 Ala-Ala-Mal (representative) | 1 - 10 | > 80 |
| Dexamethasone (representative) | 5 - 20 | > 80 | ||
| Anti-TNFα Antibody (representative) | N/A | < 20 | ||
| IL-1β | LPS (10 ng/mL) | GR Agonist-4 Ala-Ala-Mal (representative) | 2 - 15 | > 75 |
| Dexamethasone (representative) | 10 - 50 | > 75 | ||
| Anti-TNFα Antibody (representative) | N/A | < 15 |
N/A: Not Applicable, as the anti-TNFα antibody is not expected to directly inhibit the production of IL-6 or IL-1β.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of fresh PBS.
-
Repeat the wash step (step 7).
-
After the final wash, resuspend the cell pellet in complete RPMI medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.
Protocol 2: Cytokine Release Inhibition Assay
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
"this compound"
-
Control articles (e.g., unconjugated anti-TNFα antibody, free GR agonist, dexamethasone, isotype control ADC)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well flat-bottom cell culture plates
-
Complete RPMI medium
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare serial dilutions of "this compound" and control articles in complete RPMI medium. A typical starting concentration for the ADC might be 1000 nM, with 1:3 or 1:5 serial dilutions.
-
Add 50 µL of the diluted test and control articles to the appropriate wells of a 96-well plate. Include wells with medium only as an unstimulated control.
-
Add 100 µL of the PBMC suspension (1 x 10^6 cells/mL) to each well, resulting in 1 x 10^5 cells per well.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a 4X working solution of LPS (e.g., 40 ng/mL for a final concentration of 10 ng/mL) in complete RPMI medium.
-
Add 50 µL of the 4X LPS solution to the appropriate wells. Add 50 µL of complete RPMI medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until analysis by ELISA.
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., human TNFα, IL-6, IL-1β)
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this will involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected cell culture supernatants and a series of known cytokine standards to the plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody that binds to a different epitope on the cytokine.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve by plotting the absorbance values of the known cytokine standards against their concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.
-
Calculate the percentage of cytokine inhibition for each concentration of the test articles compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the test article concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to evaluate the in vitro efficacy of "this compound" in inhibiting cytokine release. By following these detailed methodologies, scientists can obtain robust and reproducible data to characterize the potency and mechanism of action of this novel antibody-drug conjugate. The targeted delivery of a glucocorticoid receptor agonist represents a promising strategy for the development of more effective and safer therapies for autoimmune and inflammatory diseases.
Application Notes and Protocols: Assessing Glucocorticoid Receptor Activation by "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is an antibody-drug conjugate (ADC) comprising an anti-human tumor necrosis factor-alpha (TNFα) antibody linked to a glucocorticoid receptor (GR) agonist.[1][2][3][4] This novel therapeutic modality is designed for targeted delivery of the GR agonist to cells expressing TNFα, potentially enhancing therapeutic efficacy and reducing systemic side effects in the treatment of autoimmune and inflammatory diseases.[1][2][5]
Activation of the glucocorticoid receptor, a ligand-dependent transcription factor, is a critical event in mediating the physiological effects of glucocorticoids.[5] In its inactive state, GR resides primarily in the cytoplasm. Upon binding to an agonist, the receptor undergoes a conformational change and translocates to the nucleus.[6] In the nucleus, it regulates the transcription of target genes. This nuclear translocation is a hallmark of GR activation and can be effectively quantified using Western blotting of subcellular fractions.[6][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the activation of the glucocorticoid receptor in response to treatment with "this compound". The central methodology involves the separation of cytoplasmic and nuclear proteins from treated cells, followed by the immunodetection of GR in each fraction. An increase in nuclear GR and a corresponding decrease in cytoplasmic GR are indicative of receptor activation.[7]
Data Presentation
The following table illustrates hypothetical data from a Western blot experiment designed to quantify glucocorticoid receptor activation. The data represents the relative density of GR protein bands in the cytoplasmic and nuclear fractions of cells treated with a vehicle control or "this compound".
| Treatment Group | Cellular Fraction | Mean GR Band Density (Arbitrary Units) | Standard Deviation | Fold Change (Nuclear/Cytoplasmic Ratio) |
| Vehicle Control | Cytoplasmic | 15,842 | 1,231 | 0.25 |
| Nuclear | 3,960 | 412 | ||
| This compound (100 nM) | Cytoplasmic | 6,150 | 789 | 2.15 |
| Nuclear | 13,220 | 1,105 |
Signaling Pathway
Upon binding of a glucocorticoid agonist, the glucocorticoid receptor translocates from the cytoplasm to the nucleus to regulate gene expression.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing glucocorticoid receptor activation.
Experimental Protocols
Protocol 1: Subcellular Fractionation for Cytoplasmic and Nuclear Extracts
This protocol is designed to separate cytoplasmic and nuclear fractions from cultured cells.[8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, pH 7.9, with protease inhibitors)
-
Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, pH 7.9, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to the desired confluency in appropriate plates.
-
Treat cells with "this compound" at the desired concentrations and for the appropriate time. Include a vehicle-treated control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into 1 mL of ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cytoplasmic Fraction Isolation:
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Vortex vigorously for 10 seconds to disrupt the cell membrane.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
-
Nuclear Fraction Isolation:
-
The remaining pellet contains the nuclei. Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes to lyse the nuclei and extract nuclear proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
-
-
Storage:
-
Store both the cytoplasmic and nuclear fractions at -80°C until use. Determine the protein concentration of each fraction using a suitable method like the BCA assay before proceeding to Western blotting.[11]
-
Protocol 2: Western Blot for Glucocorticoid Receptor
This protocol describes the detection of GR in the prepared cytoplasmic and nuclear fractions.
Materials:
-
Protein samples (cytoplasmic and nuclear extracts)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine)
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Glucocorticoid Receptor antibody (e.g., polyclonal or monoclonal, validated for Western blot).[12][13]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Sample Preparation:
-
Thaw the cytoplasmic and nuclear extracts on ice.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-GR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. To ensure the purity of the fractions, it is recommended to also probe for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3 or Lamin B1) markers.[14] Normalize the GR band density in each fraction to the respective loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocorticoid receptor agonist-4 Ala-Ala-Mal_TargetMol [targetmol.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ligand-independent activation of the glucocorticoid receptor by beta2-adrenergic receptor agonists in primary human lung fibroblasts and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination between changes in glucocorticoid receptor expression and activation in rat brain using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gladstone.org [gladstone.org]
- 9. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
- 12. Glucocorticoid Receptor Polyclonal Antibody (PA1-511A) [thermofisher.com]
- 13. Glucocorticoid Receptor Monoclonal Antibody (BuGR2) (MA1-510) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of cells treated with Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, a conjugate of an anti-human TNFα antibody and a glucocorticoid receptor (GR) agonist. This compound is primarily utilized in the research of autoimmune and inflammatory diseases.[1][2][3][4] The protocol allows for the visualization and quantification of the subcellular localization of the glucocorticoid receptor, a key event in its signaling cascade.
Introduction to Glucocorticoid Receptor Signaling
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily of transcription factors that mediates the actions of glucocorticoids.[5][6] In its inactive state, the GR resides primarily in the cytoplasm in a complex with chaperone proteins.[7] Upon binding to a ligand, such as a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[6][7] In the nucleus, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.[5][7] This genomic signaling pathway is central to the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids. Additionally, rapid, non-genomic effects mediated by cytoplasmic or membrane-associated GR have also been described.[5][6]
Immunofluorescence is a powerful technique to study the intracellular trafficking of the GR upon agonist treatment.[8] By visualizing the localization of the GR, researchers can assess the activation of the signaling pathway and the efficacy of GR agonists. Quantitative analysis of the fluorescence signal can provide robust data on the nuclear translocation of the receptor.[8][9][10][11]
Experimental Protocol: Immunofluorescence Staining of Glucocorticoid Receptor
This protocol details the steps for immunofluorescence staining of the glucocorticoid receptor in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., A549, HeLa, or relevant cell line for the study)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-Glucocorticoid Receptor antibody
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.[12]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GR antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[14]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.[13]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the GR staining (e.g., green channel) and the nuclear staining (e.g., blue channel).
-
Perform quantitative analysis of GR nuclear translocation by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ, CellProfiler).[8][11]
-
Data Presentation
Quantitative data from immunofluorescence experiments should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following table is an example of how to summarize the quantification of GR nuclear translocation.
| Treatment Group | Concentration | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SEM) | Percentage of Cells with Nuclear GR (Mean ± SEM) |
| Vehicle Control | - | 1.2 ± 0.1 | 15 ± 2% |
| GR Agonist-4 AAM | 10 nM | 3.5 ± 0.3 | 75 ± 5% |
| GR Agonist-4 AAM | 100 nM | 5.8 ± 0.4 | 92 ± 3% |
| GR Agonist-4 AAM | 1 µM | 6.1 ± 0.5 | 95 ± 2% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the glucocorticoid receptor signaling pathway and the experimental workflow for immunofluorescence staining.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Immunofluorescence Staining Workflow.
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Immunofluorescence staining | Abcam [abcam.com]
- 9. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. maxanim.com [maxanim.com]
- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Application Note and Protocol: Preparation of Stock Solutions for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is not a widely recognized chemical entity in public scientific literature. Therefore, this document provides a generalized protocol based on the assumed chemical properties derived from its name: a likely hydrophobic glucocorticoid receptor agonist modified with a maleimide group. Researchers should adapt this protocol based on the specific empirical data of their compound.
Introduction
Glucocorticoid receptor (GR) agonists are a critical class of therapeutic agents used for their anti-inflammatory and immunosuppressive properties. The synthesis of novel GR agonists, such as those modified with peptide linkers (Ala-Ala) and reactive moieties (maleimide), is a key strategy in developing targeted therapies and bioconjugates. The maleimide group, in particular, allows for covalent linkage to thiol-containing molecules like cysteine residues on proteins.
Proper preparation of stock solutions is a critical first step in any experiment to ensure accurate and reproducible results. This protocol outlines the recommended procedure for dissolving and storing a hypothetical maleimide-containing glucocorticoid receptor agonist, hereafter referred to as "GR-Agonist-Mal," for in vitro and other research applications. Special consideration is given to the compound's likely hydrophobicity and the potential instability of the maleimide group.
Materials and Reagents
-
GR-Agonist-Mal (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Quantitative Data Summary
Due to the hypothetical nature of the compound, a plausible molecular weight (MW) is assumed for calculation purposes. Researchers must substitute the actual MW of their specific compound.
| Parameter | Value/Recommendation | Source/Rationale |
| Assumed Molecular Weight (MW) | 650 g/mol | Hypothetical value for calculation |
| Recommended Solvent | Anhydrous DMSO | Based on the hydrophobicity of typical GR agonists and to preserve the maleimide group.[1][2] |
| Recommended Stock Concentration | 10 mM | A common starting concentration for small molecule stock solutions.[2] |
| Storage of Lyophilized Powder | -20°C or colder, with desiccant | To prevent degradation from moisture and heat.[1][3][4][5] |
| Storage of Stock Solution | -20°C in small, single-use aliquots | To minimize freeze-thaw cycles and prevent degradation.[1][2][3][6] |
| Short-term Stability of Stock | Up to 1 month at -20°C when protected from light and moisture.[2] | General guideline for maleimide compounds in DMSO. |
| Long-term Storage of Stock | Not recommended; prepare fresh.[1] | Maleimide groups can hydrolyze over time, even in anhydrous DMSO.[1] |
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol details the preparation of a 10 mM stock solution of GR-Agonist-Mal.
4.1. Pre-Preparation
-
Before use, allow the vial containing the lyophilized GR-Agonist-Mal to equilibrate to room temperature in a desiccator.[1][5][7] This prevents condensation from forming on the compound, which could compromise its stability.[4][5]
-
Ensure all glassware and equipment are clean, dry, and free of contaminants.
-
Work in a clean, designated area, and wear appropriate PPE.[3]
4.2. Weighing the Compound
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh a small amount of the GR-Agonist-Mal powder into the tube. For example, to prepare a 10 mM stock, one might weigh out 1.3 mg.
-
Record the exact weight of the compound.
4.3. Dissolution
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
Example Calculation for 1.3 mg of a 650 g/mol compound:
-
Mass = 0.0013 g
-
MW = 650 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.0013 / (650 * 0.010) = 0.0002 L = 200 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution briefly until the compound is completely dissolved.[8] Visually inspect the solution against a light source to ensure no particulates are present.
4.4. Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3][4]
-
Label each aliquot clearly with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).
-
Store the aliquots at -20°C or colder, protected from light.[1][2][6]
Preparation of Working Solutions
When preparing working solutions for experiments (e.g., cell culture), the final concentration of DMSO should be kept low, typically ≤0.1%, to avoid solvent-induced toxicity.
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution serially in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important: Due to the reactivity of the maleimide group, aqueous working solutions should be prepared immediately before use.[1] The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which would render it unreactive to thiols.[1]
Visualizations
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution of GR-Agonist-Mal.
Diagram 2: Glucocorticoid Receptor Signaling Pathway (Simplified)
Caption: Simplified signaling pathway of a glucocorticoid receptor agonist.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glucocorticoid receptor agonist-4 Ala-Ala-Mal is a sophisticated compound designed for targeted therapeutic applications, likely within the realm of autoimmune and inflammatory diseases.[1] As a peptide-based agonist linked via a maleimide derivative, its long-term stability is paramount to ensure therapeutic efficacy, safety, and consistent performance in research and development. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound, drawing upon established principles for peptide and maleimide-conjugate chemistry. The Ala-Ala dipeptide linker suggests a design for specific enzymatic cleavage, adding another dimension to its stability profile.
The stability of such compounds is influenced by several factors, including temperature, pH, light exposure, and the presence of reducing agents that can affect the maleimide-thiol linkage.[2][3] Understanding these factors is crucial for maintaining the integrity of the this compound during storage and experimental use.
I. Long-Term Storage Recommendations
Proper storage is critical to prevent degradation of this compound. The following conditions are recommended based on general best practices for peptide-maleimide conjugates.[4]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation pathways such as hydrolysis and oxidation.[4] |
| Formulation | Lyophilized powder | Enhances stability by removing water, which can mediate hydrolytic degradation. |
| Light Exposure | Store in the dark (amber vials) | Protects against photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Reconstituted Solution | Use immediately or aliquot and store at -80°C for short periods | Peptide solutions are more susceptible to degradation and microbial contamination. |
II. Stability Profile and Degradation Pathways
The stability of this compound is influenced by its peptide nature and the maleimide linker. Key degradation pathways include:
-
Peptide Degradation: Hydrolysis of peptide bonds, oxidation of sensitive amino acid residues, and aggregation are common degradation routes for peptide-based therapeutics.[4]
-
Maleimide-Thiol Linkage Instability: The succinimide thioether formed from the maleimide-thiol conjugation can undergo a retro-Michael reaction, leading to deconjugation. This process is influenced by pH and the presence of other thiols.[2][3][5]
-
Succinimide Ring Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened product. This can prevent the disruptive thiol exchange.[6]
Table 2: Illustrative Stability Data for this compound (Lyophilized Powder)
Note: The following data is representative and should be confirmed by specific stability studies.
| Storage Condition | Duration | Purity (%) | Degradation Products (%) |
| -80°C | 24 months | >98% | <2% |
| -20°C | 24 months | >95% | <5% |
| 2-8°C | 6 months | ~90% | ~10% |
| 25°C / 60% RH | 1 month | ~80% | ~20% |
| 40°C / 75% RH | 1 month | ~65% | ~35% |
III. Experimental Protocols
The following protocols are designed to assess the long-term stability of this compound.
Protocol 1: Real-Time and Accelerated Stability Study
This protocol outlines a comprehensive stability study following ICH guidelines.[7][8][9]
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Workflow Diagram:
Caption: Workflow for a comprehensive stability study.
Materials:
-
Lyophilized this compound
-
Stability chambers (ICH conditions: 25°C/60% RH, 40°C/75% RH, and recommended long-term storage at -20°C and -80°C)[7]
-
HPLC/UPLC system with a suitable C18 column
-
LC-MS/MS system
-
Reagents for receptor binding assay
-
Appropriate buffers for reconstitution
Procedure:
-
Sample Preparation: Aliquot the lyophilized powder into individual, sealed vials under an inert atmosphere.
-
Storage: Place the vials in stability chambers set to the desired conditions.
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis:
-
Purity Assessment: Reconstitute a vial in the appropriate buffer. Analyze by reverse-phase HPLC (RP-HPLC) to determine the purity and identify any degradation products.
-
Degradant Identification: Use LC-MS/MS to identify the mass of any new peaks observed in the HPLC chromatogram to characterize degradation products.
-
Potency Assay: Perform a glucocorticoid receptor binding assay to assess the biological activity of the compound.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.[9]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC/UPLC system
-
LC-MS/MS system
-
Photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in an appropriate solvent.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the stock solution with 0.1 M HCl or 0.1 M NaOH at room temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂.
-
Thermal Stress: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC and LC-MS/MS to identify and characterize the degradation products formed under each condition.
IV. Glucocorticoid Receptor Signaling Pathway
Upon binding to the glucocorticoid receptor (GR), the agonist induces a conformational change in the receptor, leading to its activation. This initiates a signaling cascade that ultimately modulates gene expression.
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prolynxinc.com [prolynxinc.com]
- 7. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Glucocorticoid Receptor Agonist-AAM in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, widely utilized in the treatment of a range of autoimmune and inflammatory diseases.[1][2][3] Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of numerous genes.[1][2][4] Glucocorticoid Receptor Agonist-AAM (GR Agonist-AAM) is a novel synthetic agonist designed for high-affinity binding to the GR, initiating a cascade of downstream effects that regulate immune cell function.
These application notes provide a comprehensive overview of the use of GR Agonist-AAM in primary immune cell cultures, including its mechanism of action, protocols for key experimental assays, and expected outcomes based on established glucocorticoid effects.
Mechanism of Action
Upon entering the cell, GR Agonist-AAM binds to the cytosolic GR, which is part of a multiprotein complex.[2][5] This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[1][2] Inside the nucleus, the GR dimer can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][6]
-
Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, through direct protein-protein interactions. This is a key mechanism for its immunosuppressive effects.[1][4][5]
-
Negative GREs: The GR can also bind to negative GREs (nGREs) to directly repress the transcription of pro-inflammatory genes.[4][6]
The collective impact of these actions is a potent suppression of inflammatory responses in various immune cell types.
Effects on Primary Immune Cells
The functional consequences of GR Agonist-AAM treatment are cell-type specific.
-
T Lymphocytes: GR agonists are known to inhibit T cell proliferation and cytokine production.[6][7] They can suppress the expression of key cytokines such as IL-2 and IFN-γ.[6] Furthermore, glucocorticoids can induce apoptosis in T cells, contributing to their immunosuppressive effects.[8]
-
Macrophages: In macrophages, GR agonists can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.[4] They have been shown to inhibit the activation of the p38 MAPK signaling pathway in response to inflammatory stimuli like LPS.[9][10]
-
Eosinophils: Glucocorticoids are potent inducers of apoptosis in eosinophils, a key mechanism in the treatment of eosinophilic disorders.[11][12]
-
B Lymphocytes: Glucocorticoids can impair B cell receptor signaling and promote the expression of genes involved in terminal differentiation.[13]
Data Presentation
Table 1: Effect of Glucocorticoid Receptor Agonists on Lymphocyte Proliferation
| Cell Type | Stimulant | Glucocorticoid | Concentration | Inhibition of Proliferation (%) | Reference |
| Human PBMCs | Concanavalin A | Dexamethasone | 10⁻⁶ M | Varies, used to define steroid sensitivity | [14][15] |
| Human PBMCs | Concanavalin A | Dexamethasone | 10⁻⁸, 10⁻⁶, 10⁻⁴ M | Dose-dependent inhibition | [15][16] |
Table 2: Induction of Apoptosis in Eosinophils by Glucocorticoids
| Glucocorticoid | EC₅₀ (nM) for Apoptosis Induction | Reference |
| Fluticasone propionate | 3.7 ± 1.8 | [11] |
| Budesonide | 5.0 ± 1.7 | [11] |
| Beclomethasone | 51 ± 19 | [11] |
| Dexamethasone | 303 ± 40 | [11] |
Table 3: Effect of Dexamethasone on Cytokine Production by Human PBMCs
| Cytokine | Stimulant | Dexamethasone Concentration | Effect | Reference |
| IL-6 | Concanavalin A | 10⁻⁶ M | Significant inhibition | [15][16] |
| IL-10 | Concanavalin A | 10⁻⁶ M | Significant inhibition | [15][16] |
| TNF-α | Concanavalin A | High doses | Inhibition | [15][16] |
| IFN-γ | Concanavalin A | High doses | Inhibition | [15][16] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Count the cells using a hemocytometer or automated cell counter and adjust to the desired concentration.
-
Culturing: Plate the cells in appropriate culture vessels and incubate at 37°C in a humidified 5% CO₂ incubator.
Protocol 2: Lymphocyte Proliferation Assay
-
Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Treatment: Add varying concentrations of GR Agonist-AAM to the wells. Include a vehicle control.
-
Stimulation: Add a mitogen such as Concanavalin A (Con-A) or phytohemagglutinin (PHA) to stimulate lymphocyte proliferation.[15][16] Include an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of GR Agonist-AAM compared to the stimulated control.
Protocol 3: Apoptosis Assay by Annexin V/7-AAD Staining
-
Cell Culture and Treatment: Culture primary immune cells (e.g., eosinophils, lymphocytes) in a 24-well plate. Treat the cells with different concentrations of GR Agonist-AAM for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by gentle centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and 7-AAD negative, early apoptotic cells are Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells are both Annexin V and 7-AAD positive.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 4: Cytokine Production Assay (ELISA)
-
Cell Culture and Stimulation: Plate primary immune cells (e.g., PBMCs, macrophages) in a 24-well plate. Treat with GR Agonist-AAM for 1-2 hours before adding a stimulus (e.g., LPS for macrophages, Con-A for PBMCs).
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell-free supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.[15][16]
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the effect of GR Agonist-AAM on cytokine production compared to the stimulated control.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mineralocorticoid Receptor Plays a Crucial Role in Macrophage Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 7. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A gradient of glucocorticoid sensitivity among helper T cell cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of cytokines on suppression of lymphocyte proliferation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis. | The Journal of Rheumatology [jrheum.org]
- 17. Eosinophil Resistance to Glucocorticoid-Induced Apoptosis is Mediated by the Transcription Factor NFIL3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic or immunomodulatory payload. The "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is an ADC comprising an anti-human TNFα antibody conjugated to a glucocorticoid receptor (GR) agonist via a maleimide-based linker containing an Alanine-Alanine (Ala-Ala) dipeptide. Accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for ADCs, as it directly impacts their efficacy, safety, and pharmacokinetic properties.[1][2] This document provides detailed application notes and protocols for the measurement of the DAR of this specific ADC using various analytical techniques.
Glucocorticoid Receptor Signaling Pathway
The payload of this ADC is a glucocorticoid receptor agonist. Upon internalization into the target cell, the linker is designed to be cleaved, releasing the agonist to bind to the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[][4] Ligand binding induces a conformational change, leading to the dissociation of chaperones and translocation of the GR-ligand complex into the nucleus.[][4] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes to exert its therapeutic effect.[][4]
Figure 1. Glucocorticoid Receptor Signaling Pathway.
Techniques for Measuring Drug-to-Antibody Ratio (DAR)
Several analytical techniques can be employed to determine the DAR of the "this compound" ADC. The choice of method depends on the desired level of detail, sample throughput, and available instrumentation. The most common techniques are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[5][6][7][8] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload at another wavelength.
Experimental Protocol
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the naked anti-human TNFα antibody at 280 nm (ε_Ab,280_) and at the absorbance maximum of the drug (ε_Ab,drug_).
-
Determine the molar extinction coefficient of the "Glucocorticoid receptor agonist-4" payload at its absorbance maximum (ε_drug,drug_) and at 280 nm (ε_drug,280_).
-
-
Sample Preparation:
-
Prepare a stock solution of the "this compound" ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dilute the ADC sample to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the absorbance maximum of the drug (A_drug_).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_drug_) using the following simultaneous equations based on the Beer-Lambert law:[]
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_drug_ = (ε_Ab,drug_ * C_Ab_) + (ε_drug,drug_ * C_drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_drug_ / C_Ab_
-
-
Data Presentation
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance (AU) | Calculated Concentration (M) |
| Antibody | 280 | ε_Ab,280_ | A_280_ | C_Ab_ |
| λ_drug_ | ε_Ab,drug_ | |||
| Drug | 280 | ε_drug,280_ | C_drug_ | |
| λ_drug_ | ε_drug,drug_ | A_drug_ | ||
| Average DAR | C_drug_ / C_Ab_ |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution and calculating the average DAR.[9][10] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug molecules increases, the hydrophobicity of the ADC increases, leading to a longer retention time on the HIC column.[1][11]
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).[9]
-
-
Mobile Phases:
-
Sample Preparation:
-
Dilute the "this compound" ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
-
Data Analysis:
-
Integrate the peak area for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100 where i represents each drug-loaded species.
-
-
Data Presentation
| Peak ID | Retention Time (min) | Peak Area (%) | DAR Species | Weighted DAR |
| 1 | 5.2 | 10.5 | 0 | 0 |
| 2 | 8.1 | 45.2 | 2 | 0.904 |
| 3 | 10.5 | 38.7 | 4 | 1.548 |
| 4 | 12.3 | 5.6 | 6 | 0.336 |
| Total | 100 | 2.788 |
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC, particularly after reduction of the ADC, is another robust method for DAR determination.[12][13] This technique separates the light and heavy chains of the antibody based on their hydrophobicity. The number of conjugated drugs on each chain alters its retention time.
Experimental Protocol
-
Instrumentation and Column:
-
UHPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS).
-
Reversed-phase column (e.g., Agilent PLRP-S).[14]
-
-
Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the weighted average DAR using the following formula:[14]
-
Average DAR = (Σ (% Peak Area_LCi_ * DAR_LCi_) + Σ (% Peak Area_HCi_ * DAR_HCi_)) / 100
-
-
Data Presentation
| Chain | Peak ID | Retention Time (min) | Peak Area (%) | DAR on Chain | Weighted DAR |
| Light Chain | LC0 | 12.5 | 28.0 | 0 | 0 |
| LC1 | 14.2 | 72.0 | 1 | 0.72 | |
| Heavy Chain | HC0 | 18.9 | 15.0 | 0 | 0 |
| HC1 | 20.1 | 65.0 | 1 | 0.65 | |
| HC2 | 21.3 | 20.0 | 2 | 0.40 | |
| Total | 1.77 |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides the most detailed information, including the mass of each ADC species, allowing for unambiguous DAR determination and identification of any unconjugated components.[4][15][16]
Experimental Protocol
-
Instrumentation:
-
LC-MS system, such as a Q-TOF or Orbitrap mass spectrometer, coupled to a UHPLC system.
-
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction, depending on the specific information required. For intact analysis, the sample is typically desalted online using a reversed-phase trap column.
-
-
LC-MS Conditions:
-
LC conditions are similar to those used for RP-LC.
-
MS data is acquired in positive ion mode over a mass range appropriate for the intact ADC or its subunits.
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted to obtain the zero-charge mass of each species.
-
The relative abundance of each DAR species is determined from the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the relative abundance and the corresponding number of conjugated drugs.
-
Data Presentation
| Mass (Da) | Relative Abundance (%) | DAR Species | Weighted DAR |
| 148,500 | 12.1 | 0 | 0 |
| 150,250 | 48.3 | 2 | 0.966 |
| 152,000 | 35.5 | 4 | 1.420 |
| 153,750 | 4.1 | 6 | 0.246 |
| Total | 100 | 2.632 |
Experimental Workflows
Figure 2. Experimental Workflows for DAR Measurement.
Logical Relationship of DAR Techniques
The selection of a DAR measurement technique often involves a trade-off between the level of detail provided and the complexity of the method. UV/Vis spectroscopy offers a rapid assessment of the average DAR, while chromatographic and mass spectrometric methods provide more comprehensive information on the distribution of different drug-loaded species.
Figure 3. Logical Relationship of DAR Techniques.
Conclusion
The accurate determination of the drug-to-antibody ratio is essential for the development and quality control of "this compound" and other antibody-drug conjugates. The protocols and application notes provided herein offer a comprehensive guide for researchers to select and implement the most appropriate analytical methods for their specific needs. A combination of these techniques is often employed to gain a complete understanding of the ADC's DAR profile.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ymc.eu [ymc.eu]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols for Assessing Linker Cleavage of a Glucocorticoid Receptor Agonist Conjugate
Topic: Methods for Assessing Linker Cleavage of "Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of therapeutics that combine the specificity of an antibody with the potency of a cytotoxic or immunomodulatory payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for assessing the cleavage of a hypothetical enzyme-cleavable linker, "Ala-Ala-Mal," which connects a glucocorticoid receptor agonist (GR-agonist) to a targeting antibody. The Ala-Ala dipeptide is susceptible to cleavage by lysosomal proteases like cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] The maleimide (Mal) group allows for conjugation to cysteine residues on the antibody. Understanding the cleavage characteristics of this linker is crucial for predicting the in vivo behavior and therapeutic window of the ADC.
Glucocorticoid Receptor Agonist Signaling Pathway
Glucocorticoid receptor agonists exert their effects by binding to the glucocorticoid receptor (GR), which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[3][4] Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[4] In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes.[5] This regulation of gene expression mediates the anti-inflammatory and immunomodulatory effects of the agonist.[6][7]
Caption: Glucocorticoid Receptor Signaling Pathway.
Methods for Assessing Linker Cleavage
Several orthogonal methods can be employed to assess the stability and cleavage of the Ala-Ala linker. These methods can be categorized into in vitro enzymatic assays, cell-based assays, and analytical techniques.
In Vitro Enzymatic Cleavage Assays
These assays directly measure the susceptibility of the linker to specific proteases.
a. Cathepsin B Cleavage Assay
This assay evaluates the cleavage of the Ala-Ala linker by cathepsin B, a lysosomal cysteine protease.
Protocol:
-
Reagents and Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
96-well microplate
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
In a 96-well plate, add the ADC to the assay buffer.
-
Initiate the reaction by adding pre-activated cathepsin B to each well.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the released GR-agonist payload.
-
b. Legumain Cleavage Assay
Legumain is another lysosomal protease that can cleave peptide linkers.[1]
Protocol:
-
Reagents and Materials:
-
This compound ADC
-
Recombinant human legumain
-
Assay buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 6.0
-
Quenching solution: Acetonitrile with an internal standard
-
96-well microplate
-
LC-MS/MS system
-
-
Procedure:
-
Follow the same procedure as the cathepsin B assay, substituting legumain and its specific assay buffer.
-
Plasma Stability Assay
This assay assesses the stability of the linker in plasma to predict its in vivo stability.[8]
Protocol:
-
Reagents and Materials:
-
This compound ADC
-
Human plasma (or mouse, rat, cynomolgus monkey plasma for preclinical studies)
-
Assay buffer: PBS
-
Quenching solution: Acetonitrile with an internal standard
-
96-well microplate
-
LC-MS/MS system
-
-
Procedure:
-
Spike the ADC into plasma at a final concentration relevant to expected therapeutic doses.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), precipitate plasma proteins by adding the quenching solution.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the released GR-agonist.
-
Cell-Based Cleavage and Potency Assays
These assays evaluate linker cleavage and subsequent payload activity in a cellular context.
a. Internalization and Payload Release Assay
This assay uses a target-positive cell line to assess internalization of the ADC and subsequent intracellular release of the payload.
Protocol:
-
Reagents and Materials:
-
Target-positive cell line (e.g., a cancer cell line overexpressing the target antigen)
-
This compound ADC
-
Cell culture medium and supplements
-
Lysis buffer
-
LC-MS/MS system
-
-
Procedure:
-
Plate the target-positive cells and allow them to adhere overnight.
-
Treat the cells with the ADC at various concentrations.
-
Incubate for different time points (e.g., 4, 24, 48 hours).
-
Wash the cells thoroughly with cold PBS to remove non-internalized ADC.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate by LC-MS/MS to quantify the intracellular concentration of the released GR-agonist.
-
b. Glucocorticoid Receptor Activation Reporter Assay
This functional assay measures the activation of the glucocorticoid receptor by the released payload.[9]
Protocol:
-
Reagents and Materials:
-
A reporter cell line engineered to express a luciferase gene under the control of a GRE.
-
This compound ADC
-
Control GR-agonist (free drug)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the reporter cells and allow them to adhere.
-
Treat the cells with serial dilutions of the ADC and the free GR-agonist.
-
Incubate for a period sufficient to allow for ADC internalization, linker cleavage, and reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 values to determine the potency of the ADC relative to the free drug.
-
Analytical Techniques for Stability and Cleavage Assessment
Advanced analytical techniques provide detailed characterization of the ADC and its degradation products.
a. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for analyzing the heterogeneity of ADCs, including the drug-to-antibody ratio (DAR), and for detecting and quantifying the released payload and other degradation products.[10][11][12][13][14][15][16]
Protocol:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Sample Preparation:
-
For intact mass analysis, the ADC is analyzed directly after appropriate dilution.
-
For subunit analysis, the ADC is partially reduced to separate the light and heavy chains.
-
For payload quantification, samples from in vitro or cell-based assays are processed as described above.
-
-
Chromatography: Reversed-phase or hydrophobic interaction chromatography is typically used to separate different ADC species.[17][18]
-
Data Analysis: Deconvolution of the mass spectra allows for the determination of the mass of the intact ADC, its subunits, and the identification of cleavage products.
b. Förster Resonance Energy Transfer (FRET) Assay
FRET-based assays offer a high-throughput method for screening linker cleavage.[1][19][20][21][22][23]
Protocol:
-
Probe Design: Synthesize a model substrate consisting of the Ala-Ala dipeptide flanked by a FRET donor (e.g., a fluorophore) and a quencher.
-
Procedure:
-
Incubate the FRET probe with the protease of interest (e.g., cathepsin B) in a microplate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the linker separates the donor and quencher, resulting in an increase in fluorescence.
-
Experimental Workflows
Caption: Experimental Workflow for Linker Cleavage Assessment.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Enzymatic Cleavage of GR-Agonist-4 Ala-Ala-Mal ADC
| Enzyme | Incubation Time (hours) | % Payload Release (Mean ± SD) |
| Cathepsin B | 1 | 15.2 ± 2.1 |
| 4 | 45.8 ± 3.5 | |
| 24 | 89.1 ± 4.2 | |
| Legumain | 1 | 8.5 ± 1.5 |
| 4 | 25.3 ± 2.8 | |
| 24 | 65.7 ± 3.9 |
Table 2: Plasma Stability of GR-Agonist-4 Ala-Ala-Mal ADC
| Plasma Source | Incubation Time (hours) | % Payload Release (Mean ± SD) |
| Human | 24 | 2.1 ± 0.5 |
| 48 | 4.5 ± 0.8 | |
| 72 | 7.8 ± 1.1 | |
| Mouse | 24 | 15.6 ± 2.3 |
| 48 | 28.9 ± 3.1 | |
| 72 | 42.3 ± 4.5 |
Table 3: Cell-Based Potency of GR-Agonist-4 Ala-Ala-Mal ADC
| Assay | Compound | EC50 (nM) (Mean ± SD) |
| GR Activation Reporter Assay | Free GR-Agonist | 1.2 ± 0.2 |
| GR-Agonist-4 Ala-Ala-Mal ADC | 25.8 ± 3.7 | |
| Non-targeting Control ADC | > 1000 |
Conclusion
The comprehensive assessment of linker cleavage is a critical step in the development of ADCs. The protocols and methods outlined in this document provide a robust framework for characterizing the stability and release kinetics of a glucocorticoid receptor agonist conjugated via an Ala-Ala-Mal linker. By combining in vitro enzymatic and plasma stability assays with cell-based functional assays and advanced analytical techniques, researchers can gain a thorough understanding of the ADC's behavior, which is essential for guiding further development and predicting clinical performance.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 11. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of a FRET-based peptide-library aimed at the identification of improved proteolytic substrates for cleavable linkers [morressier.com]
- 20. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 21. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 23. orb.binghamton.edu [orb.binghamton.edu]
Troubleshooting & Optimization
Troubleshooting "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" experiments
Welcome to the technical support center for experiments involving Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioconjugate composed of an anti-human Tumor Necrosis Factor-alpha (TNFα) antibody linked to a potent glucocorticoid receptor (GR) agonist via a cleavable Ala-Ala-Mal (Alanine-Alanine-Maleimide) linker.[1][2] This construct is designed for targeted delivery of the glucocorticoid agonist to TNFα-expressing cells, aiming to enhance the anti-inflammatory effects while minimizing systemic side effects associated with glucocorticoid therapy. It is primarily investigated for its therapeutic potential in autoimmune and inflammatory diseases.[1][2]
Q2: How should I store and handle the compound?
A2: Proper storage is crucial to maintain the integrity of the conjugate.
| Storage Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years.[2] |
| In Solvent | Prepare stock solutions and store at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. |
For dissolution, freshly opened, anhydrous DMSO is recommended for preparing stock solutions.[2] For cell-based assays, the final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Q3: What is the mechanism of action?
A3: The anti-TNFα antibody component of the conjugate binds to TNFα on the surface of target cells. Upon binding, the conjugate is internalized, likely through receptor-mediated endocytosis. Inside the cell, the Ala-Ala linker is designed to be cleaved by intracellular proteases, such as cathepsins, which are abundant in the lysosomal compartment.[3][4][5] This cleavage releases the glucocorticoid receptor agonist, which can then bind to and activate the glucocorticoid receptor, leading to the downstream anti-inflammatory effects.
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of Pro-inflammatory Cytokine Release
This protocol outlines a general procedure to assess the in vitro efficacy of this compound in inhibiting the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages).
1. Cell Culture and Seeding:
- Culture human PBMCs or a suitable myeloid cell line (e.g., THP-1 differentiated into macrophages) in appropriate culture medium.
- Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the conjugate. Include appropriate controls:
- Vehicle control (medium with the highest concentration of DMSO used).
- Unconjugated anti-TNFα antibody.
- Unconjugated glucocorticoid receptor agonist.
- Positive control (e.g., dexamethasone).
3. Stimulation of Inflammation:
- After a pre-incubation period with the conjugate (e.g., 1-2 hours), stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) to induce cytokine production. A typical concentration for LPS is 100 ng/mL.
4. Incubation:
- Incubate the plate for a suitable period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
5. Cytokine Measurement:
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of a pro-inflammatory cytokine (e.g., TNFα, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of cytokine inhibition for each concentration of the conjugate compared to the stimulated vehicle control.
- Plot the percentage of inhibition against the log of the conjugate concentration and determine the IC50 value using a suitable software.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activity of the conjugate | Compound Degradation: Improper storage or handling. | Ensure the compound is stored at the recommended temperatures and handle it according to the guidelines. Prepare fresh dilutions for each experiment. |
| Inefficient Cellular Uptake: The target cells may not express sufficient levels of surface TNFα. | Confirm TNFα expression on your target cell line using flow cytometry or western blotting. | |
| Linker Instability/Premature Cleavage: The Ala-Ala-Mal linker may be unstable in the culture medium. | While the Ala-Ala linker is designed for intracellular cleavage, some extracellular degradation could occur. Minimize the pre-incubation time before stimulation. | |
| High background in ELISA | Contamination: Mycoplasma or bacterial contamination of cell cultures. | Regularly test cell lines for contamination. |
| Non-specific binding: Issues with the ELISA procedure. | Ensure proper washing steps and blocking according to the ELISA kit protocol. | |
| Inconsistent results between experiments | Cell Viability and Passage Number: Variations in cell health and passage number can affect experimental outcomes. | Use cells within a consistent and low passage number range. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cell health. |
| Reagent Variability: Inconsistent quality of reagents (e.g., LPS, culture medium). | Use reagents from the same lot for a series of experiments. | |
| Precipitation of the compound in culture medium | Poor Solubility: The conjugate may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration is optimized and does not exceed recommended limits. Sonication may aid in the initial dissolution of the stock solution. |
Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The released glucocorticoid receptor agonist binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of heat shock proteins and immunophilins. The activated GR-ligand complex then translocates to the nucleus. In the nucleus, it can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby downregulating the expression of pro-inflammatory genes.
Caption: Simplified Glucocorticoid Receptor signaling pathway.
Experimental Workflow for In Vitro Assay
The following diagram illustrates the key steps in the in vitro cell-based assay for evaluating the efficacy of the conjugate.
Caption: Workflow for in vitro cytokine release assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during experiments.
References
Technical Support Center: Optimizing In Vivo Dosage of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo application of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal. This compound is an antibody-drug conjugate (ADC) comprising a glucocorticoid receptor (GR) agonist payload linked to an anti-human Tumor Necrosis Factor-alpha (TNFα) monoclonal antibody via a cleavable Ala-Ala-Mal linker. The information provided herein is intended to serve as a comprehensive resource for experimental planning and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: This antibody-drug conjugate has a dual mechanism of action. The anti-TNFα antibody component specifically targets cells expressing transmembrane TNFα, which are often implicated in inflammatory processes. Upon binding, the ADC is internalized, and the glucocorticoid receptor agonist payload is released within the target cell, where it can exert its anti-inflammatory effects. This targeted delivery aims to increase the therapeutic index of the glucocorticoid by concentrating its activity at the site of inflammation and minimizing systemic exposure.[1][2][3][4]
Q2: What are the key considerations for designing an in vivo study with this ADC?
A2: Several factors are critical for designing a successful in vivo study:
-
Animal Model Selection: Choose a relevant model of inflammatory disease that exhibits TNFα-driven pathology. For anti-human TNFα antibodies, this may require using transgenic mice expressing human TNFα or a surrogate ADC with an antibody that cross-reacts with the murine target.
-
Dose Range Finding: A dose-escalation study is essential to determine the optimal therapeutic window, balancing efficacy with potential toxicity.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Characterizing the PK/PD relationship is crucial for understanding the exposure-response profile. This includes measuring total antibody, conjugated antibody, and released payload over time.[5][6][7][8]
-
Biomarker Analysis: Monitor relevant biomarkers to assess target engagement and downstream effects. This could include levels of inflammatory cytokines, immune cell populations, and glucocorticoid-responsive gene expression.
Q3: How do I determine a starting dose for my in vivo experiments?
A3: Establishing a starting dose requires careful consideration of any available in vitro potency data and information from similar molecules. If no prior data exists, a conservative approach is recommended. Start with a low dose and escalate until a biological effect is observed. For ADCs in inflammatory models, doses can range from 0.1 mg/kg to 10 mg/kg, depending on the potency of the payload and the characteristics of the antibody. A thorough literature search for in vivo studies of other anti-TNFα ADCs can provide a useful starting point.[1][3]
Q4: What is the role of the Ala-Ala-Mal linker?
A4: The "Ala-Ala-Mal" likely refers to a peptide linker containing two alanine residues and a maleimide group for conjugation to the antibody. Peptide linkers like this are often designed to be stable in circulation but are cleaved by proteases (e.g., cathepsins) that are abundant in the lysosomal compartment of cells.[9][10] This ensures that the glucocorticoid payload is released primarily inside the target cell following internalization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Insufficient Dose | Perform a dose-escalation study to find the optimal therapeutic dose. |
| Poor target engagement | Confirm that the antibody component of the ADC binds to the target in your animal model. Consider using a surrogate antibody if the primary one is not cross-reactive. | |
| Inappropriate animal model | Ensure the chosen disease model is dependent on the TNFα pathway. | |
| ADC Instability | Analyze the stability of the ADC in plasma to ensure the payload is not prematurely released. The linker should be stable in circulation.[11] | |
| Unexpected Toxicity | Off-target toxicity of the payload | This can occur if the payload is released systemically. Investigate the stability of the linker. A lower dose or a different dosing schedule may be necessary. |
| On-target toxicity | High levels of target expression in healthy tissues could lead to toxicity. Evaluate target expression in major organs. | |
| Immunogenicity | The ADC may elicit an anti-drug antibody (ADA) response. Measure ADAs and assess their impact on PK and efficacy. | |
| High Variability in Results | Inconsistent ADC formulation | Ensure consistent drug-to-antibody ratio (DAR) and formulation for all experimental batches.[6] |
| Biological variability in animals | Increase the number of animals per group to improve statistical power. | |
| Improper administration | Ensure accurate and consistent administration of the ADC (e.g., intravenous, intraperitoneal). |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of an Anti-TNFα ADC
| Parameter | Unit | Value Range | Description |
| Half-life (t½) | days | 5 - 15 | Time for the concentration of the total antibody to decrease by half.[8] |
| Clearance (CL) | mL/day/kg | 2 - 10 | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | L/kg | 0.05 - 0.1 | Apparent volume into which the drug is distributed. |
| Cmax | µg/mL | Varies with dose | Maximum observed plasma concentration. |
| AUC | µg*day/mL | Varies with dose | Total drug exposure over time. |
Table 2: Example of a Dose-Response Relationship in a Murine Arthritis Model
| Dose (mg/kg) | Clinical Score (mean ± SEM) | Paw Swelling (mm, mean ± SEM) | Pro-inflammatory Cytokine Reduction (%) |
| Vehicle | 10.2 ± 0.8 | 2.5 ± 0.3 | 0 |
| 0.1 | 8.5 ± 0.7 | 2.1 ± 0.2 | 15 |
| 1 | 4.3 ± 0.5 | 1.5 ± 0.2 | 55 |
| 5 | 1.2 ± 0.3 | 0.8 ± 0.1 | 85 |
| 10 | 1.0 ± 0.2 | 0.7 ± 0.1 | 90 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Utilize DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and administer as a subcutaneous injection at the base of the tail. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days later.
-
Dosing: Once arthritis is established (clinical score > 4), randomize mice into treatment groups. Administer "this compound" intravenously at various doses (e.g., 0.1, 1, and 10 mg/kg). Include vehicle and unconjugated anti-TNFα antibody control groups.
-
Monitoring: Monitor body weight, clinical signs of arthritis (paw swelling, erythema, and joint stiffness), and paw volume twice weekly.
-
Endpoint Analysis: At the end of the study, collect blood for PK analysis and cytokine measurement. Harvest joints for histological analysis of inflammation, cartilage damage, and bone erosion.
Protocol 2: Pharmacokinetic Analysis
-
Administration: Administer a single intravenous dose of the ADC to healthy rodents.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours) post-injection. Process blood to obtain plasma.[11]
-
Bioanalysis: Use validated immunoassays (e.g., ELISA) to measure the concentration of:
-
Total antibody (both conjugated and unconjugated).
-
Intact ADC (conjugated antibody).
-
Free glucocorticoid payload (if feasible, using LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance, and volume of distribution.[5]
Visualizations
Caption: Mechanism of action for the anti-TNFα glucocorticoid receptor agonist ADC.
Caption: A logical workflow for troubleshooting common in vivo experimental issues.
References
- 1. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. US10772970B2 - Glucocorticoid receptor agonist and immunoconjugates thereof - Google Patents [patents.google.com]
- 5. Pharmacokinetic considerations for antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preventing Aggregation of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal".
Troubleshooting Guide
Aggregation of peptide-drug conjugates like "this compound" is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent aggregation.
Problem: Precipitate is visible in the solution after reconstitution.
| Possible Cause | Suggested Solution |
| Incorrect Solvent | The peptide conjugate may have low solubility in the initial solvent. "this compound" is a complex molecule and may require specific conditions for solubilization.[1][2][3] |
| pH is at or near the isoelectric point (pI) | At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and promoting aggregation. Adjust the pH of the buffer to be at least 1-2 units away from the pI.[4] |
| High Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[5][6] Try dissolving the peptide at a lower concentration initially. |
| Improper Storage | Repeated freeze-thaw cycles can induce aggregation. Aliquot the stock solution into single-use vials to avoid this.[1][2] Store lyophilized powder at -20°C or -80°C.[7] |
Problem: Loss of activity or inconsistent results in biological assays.
| Possible Cause | Suggested Solution |
| Formation of Soluble Aggregates | Not all aggregates are visible as precipitates. Soluble oligomers can form and may be inactive or have altered activity. Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect soluble aggregates.[8] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of storage tubes or labware, reducing the effective concentration in solution.[5][6] Consider using low-adhesion microcentrifuge tubes. |
| Chemical Degradation | The maleimide linkage can be susceptible to hydrolysis or thiol exchange, leading to heterogeneity and potential aggregation.[9][10] Ensure the use of appropriate buffers and consider strategies to stabilize the conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for "this compound"?
A1: For initial reconstitution, it is best to start with a small amount of sterile, distilled water.[2] If the compound does not dissolve, a logical approach based on its properties should be followed. Since "this compound" is a conjugate with a glucocorticoid receptor agonist, it may have hydrophobic characteristics. If it fails to dissolve in water, the addition of a small amount of an organic solvent like DMSO or DMF, followed by dilution with the aqueous buffer of choice, is a common strategy.[1][11] Always test solubility with a small amount of the peptide before dissolving the entire stock.[2][3]
Q2: How can I prevent aggregation during storage?
A2: Proper storage is critical to maintaining the integrity of your peptide conjugate.
-
Lyophilized Form: Store the lyophilized powder at -20°C or preferably -80°C for long-term stability.[7]
-
In Solution: Prepare stock solutions at a concentration of 1-2 mg/mL.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote aggregation.[1][2] Store the aliquots at -80°C.[7]
Q3: Can the buffer composition influence the aggregation of "this compound"?
A3: Absolutely. The buffer pH, ionic strength, and the presence of excipients can significantly impact peptide stability.[5][6][12]
-
pH: Maintain a buffer pH that is at least 1-2 units away from the isoelectric point (pI) of the peptide conjugate.[4]
-
Ionic Strength: Both high and low salt concentrations can influence aggregation, so it may be necessary to empirically determine the optimal ionic strength for your specific application.[4][13]
-
Excipients: Additives such as arginine (e.g., 50-100 mM) can increase solubility and reduce aggregation.[4] Non-ionic detergents (e.g., 0.05% Tween-20) can also be used to solubilize hydrophobic peptides.[13]
Q4: What should I do if I suspect the presence of non-visible, soluble aggregates?
A4: The presence of soluble aggregates can be a significant issue.
-
Detection: Techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) are effective for detecting and quantifying soluble aggregates.[8]
-
Mitigation: If soluble aggregates are detected, you can try to disaggregate them by methods such as sonication or by using stronger solubilizing agents, though these methods should be used with caution as they can also denature the protein component. A better approach is to optimize the buffer conditions (pH, ionic strength, excipients) to prevent their formation in the first place.
Experimental Protocols
Protocol 1: General Reconstitution Protocol for "this compound"
-
Allow the lyophilized peptide conjugate to warm to room temperature before opening the vial.
-
To a small, test amount of the peptide, add sterile, distilled water to achieve a concentration of 1-2 mg/mL.[1]
-
Gently vortex or sonicate the vial to aid dissolution.[3]
-
If the peptide does not fully dissolve, add a minimal amount of an organic co-solvent such as DMSO or DMF (e.g., 10-50 µL) and vortex.[1][11]
-
Once dissolved, slowly add the desired aqueous buffer to reach the final concentration, while gently mixing.
-
Centrifuge the solution to pellet any undissolved material before use.[7]
-
For storage, aliquot the solution into single-use, low-adhesion tubes and store at -80°C.[7]
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
-
Prepare a series of small-scale test solutions of "this compound" in different buffers.
-
Vary the pH of the buffer (e.g., pH 6.0, 7.4, 8.5), ensuring it is not close to the predicted pI of the conjugate.
-
Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Evaluate the effect of adding excipients known to reduce aggregation, such as L-arginine (e.g., 50 mM) or a non-ionic detergent (e.g., 0.05% Tween-20).[4][13]
-
Incubate the samples under conditions relevant to your experiment (e.g., 4°C, room temperature, or 37°C) for a set period.
-
Analyze the samples for aggregation using visual inspection, UV-Vis spectrophotometry for light scattering, and more advanced techniques like DLS or SEC for soluble aggregates.[8]
-
The condition that shows the least amount of aggregation is the optimal buffer for your experiments.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Preventing Aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Fidabio [fidabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. polypeptide.com [polypeptide.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" off-target effects investigation
< Disclaimer: "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" (GR-Ag-4-AAM) is a hypothetical compound. The following information, including FAQs, troubleshooting guides, and protocols, is based on established principles for investigating off-target effects of glucocorticoid receptor agonists and does not pertain to a real product.
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of the hypothetical compound "this compound" (GR-Ag-4-AAM).
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with novel glucocorticoid receptor (GR) agonists like GR-Ag-4-AAM?
A1: Novel GR agonists may exhibit off-target activity due to structural similarities with endogenous ligands for other receptors. The most common off-target interactions are with other members of the nuclear receptor superfamily, particularly the Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR).[1][2] Cross-reactivity can lead to undesirable side effects. Additionally, some compounds can interact with unrelated proteins, such as kinases, which can cause unexpected cellular responses.[3][4]
Q2: How can I experimentally determine if GR-Ag-4-AAM is interacting with other steroid receptors?
A2: The most direct method is to perform competitive radioligand binding assays.[5][6][7][8] In this type of assay, you would assess the ability of GR-Ag-4-AAM to displace a known high-affinity radiolabeled ligand from the MR, PR, and AR. A low IC50 or Ki value for these off-target receptors indicates significant cross-reactivity. See the detailed protocol in the Troubleshooting Guides section below.
Q3: My cells are showing unexpected toxicity at low concentrations of GR-Ag-4-AAM. What could be the cause?
A3: Unexpected toxicity can arise from several factors. First, consider potent off-target effects. Inhibition of a critical kinase or interaction with another vital receptor could trigger a toxic cellular response.[9] We recommend performing a broad kinase profile screen to identify potential off-target kinase interactions.[10][11] Second, the metabolic breakdown of GR-Ag-4-AAM could produce a toxic metabolite. This can be investigated using mass spectrometry-based metabolomics. Finally, ensure the purity of your compound stock, as contaminants could be responsible for the observed toxicity. For general troubleshooting of cell-based assays, issues like cell passage number, contamination, and plate choice should also be reviewed.[12][13][14][15]
Q4: I am seeing GR-independent transcriptional changes in my RNA-seq data after treatment with GR-Ag-4-AAM. How do I investigate this?
A4: GR-independent transcriptional changes strongly suggest off-target activity. The first step is to analyze the differentially expressed genes for enrichment of other transcription factor binding sites in their promoter regions. This could point towards an alternative signaling pathway being activated. For example, if GR-Ag-4-AAM inhibits a kinase, this could affect the activity of downstream transcription factors.[3] A logical next step would be to perform a kinase profiling assay or a broad receptor binding panel to identify the upstream off-target protein.[16]
Troubleshooting Guides
Guide 1: Investigating Cross-Reactivity with Steroid Receptors
Issue: You suspect GR-Ag-4-AAM is causing effects typically associated with mineralocorticoids or progestins (e.g., changes in ion balance, reproductive tissue effects).
Troubleshooting Workflow:
-
Hypothesis: GR-Ag-4-AAM binds to the Mineralocorticoid Receptor (MR) and/or the Progesterone Receptor (PR).
-
Experiment: Perform a competitive radioligand binding assay against a panel of nuclear hormone receptors.
-
Data Analysis: Calculate the IC50 and Ki values for each receptor. A lower Ki indicates higher binding affinity.
Hypothetical Data Presentation:
| Table 1: Receptor Binding Affinity Profile of GR-Ag-4-AAM | ||
| Receptor | Radioligand Used | Ki (nM) for GR-Ag-4-AAM |
| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | 5.2 |
| Mineralocorticoid Receptor (MR) | [3H]-Aldosterone | 89.7 |
| Progesterone Receptor (PR) | [3H]-Progesterone | 450.1 |
| Androgen Receptor (AR) | [3H]-Testosterone | > 10,000 |
| Estrogen Receptor (ER) | [3H]-Estradiol | > 10,000 |
Interpretation: The hypothetical data in Table 1 suggests that GR-Ag-4-AAM is highly selective for the GR. It shows moderate off-target affinity for the MR and weak affinity for the PR. It has negligible binding to the AR and ER. The binding to MR might explain certain side effects if high concentrations of the compound are used.
Experimental Protocol: Competitive Radioligand Binding Assay [5][6][17]
-
Objective: To determine the binding affinity (Ki) of GR-Ag-4-AAM for off-target receptors (MR, PR, AR).
-
Materials:
-
Cell lysates or purified receptor preparations for GR, MR, PR, and AR.
-
Radioligands: [3H]-Dexamethasone (for GR), [3H]-Aldosterone (for MR), [3H]-Progesterone (for PR), [3H]-Testosterone (for AR).
-
Unlabeled GR-Ag-4-AAM (test compound).
-
Unlabeled specific ligands for each receptor to determine non-specific binding (e.g., Dexamethasone, Aldosterone).
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with additives).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of unlabeled GR-Ag-4-AAM.
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of GR-Ag-4-AAM.
-
For each receptor, prepare three control sets:
-
Total Binding: Receptor + Radioligand (no competitor).
-
Non-specific Binding: Receptor + Radioligand + a saturating concentration of the corresponding unlabeled specific ligand.
-
Vehicle Control: Receptor + Radioligand + vehicle used to dissolve GR-Ag-4-AAM.
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at 4°C, optimization may be required).
-
Transfer the reaction mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of GR-Ag-4-AAM.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guide 2: Assessing Off-Target Kinase Inhibition
Issue: You observe cellular effects that are not explained by GR activation, such as inhibition of cell proliferation or changes in phosphorylation status of key signaling proteins.
Troubleshooting Workflow:
-
Hypothesis: GR-Ag-4-AAM is inhibiting one or more protein kinases.
-
Experiment: Screen GR-Ag-4-AAM against a broad panel of kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition). For these "hits," perform follow-up dose-response assays to determine IC50 values.
Hypothetical Data Presentation:
| Table 2: Kinase Inhibition Profile for GR-Ag-4-AAM (at 10 µM) | ||
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | SRC | 8.2 |
| Tyrosine Kinase | LCK | 75.4 |
| Tyrosine Kinase | EGFR | 12.1 |
| Serine/Threonine Kinase | PKA | 4.5 |
| Serine/Threonine Kinase | ROCK1 | 62.9 |
| Serine/Threonine Kinase | AKT1 | 9.8 |
Interpretation: The hypothetical data in Table 2 suggests that at 10 µM, GR-Ag-4-AAM significantly inhibits LCK and ROCK1. These off-target activities could explain unexpected effects on immune cell signaling (LCK) or cell morphology and migration (ROCK1). Follow-up IC50 determination is required to understand the potency of this inhibition.
Experimental Protocol: General Protocol for Off-Target Kinase Profiling [4][10][11][18][19]
-
Objective: To identify unintended inhibition of protein kinases by GR-Ag-4-AAM.
-
Materials:
-
Purified, active kinases for the screening panel.
-
Specific peptide substrates for each kinase.
-
[γ-³³P]-ATP or a non-radioactive detection system (e.g., ADP-Glo™).
-
GR-Ag-4-AAM.
-
Kinase reaction buffer.
-
Plates suitable for the detection method (e.g., filter plates for radiometric assays, solid white plates for luminescence).
-
-
Methodology:
-
This assay is typically performed by specialized contract research organizations (CROs) but the general principle is as follows.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound (GR-Ag-4-AAM) at a screening concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³³P]-ATP).
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction (e.g., by adding phosphoric acid for radiometric assays).
-
Detect the amount of phosphorylated substrate.
-
Radiometric: Spot the reaction mixture onto a filter membrane that captures the peptide substrate. Wash away unincorporated [γ-³³P]-ATP and measure the remaining radioactivity.
-
Luminescence (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Calculate the percent inhibition for each kinase relative to the positive control.
-
For any significant hits, repeat the assay with a serial dilution of GR-Ag-4-AAM to determine the IC50 value.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Caption: Canonical GR signaling vs. a hypothetical off-target kinase pathway.
Caption: Workflow for investigating GR-independent transcriptional effects.
References
- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 15. youtube.com [youtube.com]
- 16. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In vitro kinase assay [protocols.io]
Improving solubility of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" for in vitro assays
Welcome to the technical support center for "Glucocorticoid receptor agonist-4 Ala-Ala-Mal". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro assays, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a research compound that is a conjugate of an anti-human TNFα antibody and a glucocorticoid receptor (GC) agonist.[1][2] It is designed for studies related to autoimmune and inflammatory diseases. The "Ala-Ala-Mal" portion likely refers to the linker used to connect the antibody to the glucocorticoid receptor agonist, consisting of two alanine residues and a maleimide group.
Q2: I am having trouble dissolving the lyophilized powder. What is the recommended solvent?
A2: Due to the hydrophobic nature of the glucocorticoid receptor agonist component, direct dissolution in aqueous buffers is often challenging. The recommended starting solvent is a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[3][4][5] For compounds containing methionine or cysteine, Dimethylformamide (DMF) is a suitable alternative to avoid oxidation.[3]
Q3: After dissolving in DMSO, the compound precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds. To prevent precipitation, it is crucial to add the concentrated DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring.[3] This gradual dilution helps to keep the compound in solution. Avoid adding the aqueous buffer directly to the DMSO stock.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: Most cell lines can tolerate up to 0.5-1% (v/v) DMSO without significant toxicity.[3] However, it is always best practice to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.
Q5: Can I use sonication to help dissolve the compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of compounds that are difficult to solubilize.[3][5] Use a bath sonicator and sonicate for short intervals to avoid excessive heating, which could potentially degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with "this compound".
Problem: Lyophilized powder does not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent volume. | Increase the volume of the organic solvent (e.g., DMSO) incrementally. | The powder should fully dissolve, creating a clear stock solution. |
| Inappropriate solvent choice. | If DMSO fails, try alternative organic solvents such as DMF or acetonitrile.[4] | The compound may have better solubility in an alternative solvent. |
| Compound has aggregated. | Gently warm the solution in a 37°C water bath and/or sonicate for brief periods.[6] | Aggregates should break up, leading to a clear solution. |
Problem: Precipitate forms upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid dilution. | Add the concentrated organic stock solution to the aqueous buffer slowly and with constant mixing (vortexing or stirring).[3] | The compound should remain in solution at the desired final concentration. |
| Final concentration is above the solubility limit in the aqueous buffer. | Decrease the final concentration of the compound in the assay medium. | A lower concentration may be within the compound's solubility limit. |
| pH of the aqueous buffer is not optimal. | Adjust the pH of the buffer. For compounds with acidic or basic moieties, moving the pH away from the isoelectric point can increase solubility.[7] | The compound may exhibit improved solubility at a different pH. |
| High salt concentration in the buffer. | Reduce the salt concentration of the aqueous buffer, if compatible with the assay. | Lower ionic strength can sometimes improve the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized "this compound" to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of anhydrous, high-quality DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C is acceptable.[8][9]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Dilution into Aqueous Buffer: While vortexing the appropriate volume of your final assay buffer, add the required volume of the DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed the tolerance of your cells (typically ≤ 0.5%).
-
Final Mix: Gently mix the final working solution before adding it to your assay plate.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the glucocorticoid receptor.
Experimental Workflow for Improving Solubility
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Glucocorticoid Receptor Agonist-4 (GR-Agonist-4) conjugated via an Alanine-Alanine-Maleimide (Ala-Ala-Mal) linker. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a GR-Agonist-4 Ala-Ala-Mal conjugate?
A1: The stability of this conjugate is primarily influenced by two components: the maleimide linkage to the antibody and the dipeptide (Ala-Ala) spacer. Key concerns include:
-
Maleimide Linker Instability: The thiosuccinimide bond formed between the maleimide and a cysteine residue on the antibody is susceptible to a retro-Michael reaction. This can lead to premature deconjugation of the linker-payload from the antibody, especially in the presence of thiol-containing species like albumin or glutathione in plasma.[1][2]
-
Enzymatic Cleavage of the Ala-Ala Dipeptide: The Ala-Ala linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, to release the GR-Agonist-4 payload inside the target cell.[][4] However, premature cleavage in systemic circulation by other proteases can lead to off-target toxicity and reduced efficacy.
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide linkage can undergo hydrolysis. This is generally a stabilizing event as the ring-opened form is not susceptible to the retro-Michael reaction.[5] However, the rate of this hydrolysis can be variable.
-
Aggregation: Antibody-drug conjugates (ADCs), particularly those with hydrophobic payloads, have a tendency to aggregate.[6][7][8] This can affect the conjugate's solubility, pharmacokinetics, and immunogenicity. The Ala-Ala linker has been shown to result in less aggregation compared to more hydrophobic linkers like Val-Cit.[][4]
Q2: How does the Ala-Ala linker compare to other common dipeptide linkers like Val-Cit or Val-Ala?
A2: The choice of dipeptide can significantly impact the physicochemical properties and stability of an ADC. While Val-Cit is a widely used cathepsin B-cleavable linker, it can increase the hydrophobicity of the ADC, potentially leading to aggregation, especially at higher drug-to-antibody ratios (DAR).[4][9] The Val-Ala linker is less hydrophobic than Val-Cit and has been successfully used with lipophilic payloads.[4] The Ala-Ala linker is even less hydrophobic, which can be advantageous in minimizing aggregation while still allowing for efficient enzymatic cleavage.[9]
Comparative Properties of Dipeptide Linkers
| Feature | Val-Cit | Val-Ala | Ala-Ala |
|---|---|---|---|
| Relative Hydrophobicity | High | Moderate | Low |
| Tendency for Aggregation | Higher, especially at high DAR | Lower than Val-Cit | Identified as optimal for low aggregation |
| Cathepsin B Cleavage | Efficient | Efficient | Efficient |
| Plasma Stability | Generally good | Good | Good |
Q3: What is the expected mechanism of action for the GR-Agonist-4 Ala-Ala-Mal conjugate?
A3: The intended mechanism involves the targeted delivery of the GR-Agonist-4 to cells expressing the target antigen of the monoclonal antibody. The process is as follows:
Caption: Intended mechanism of action for the ADC.
-
The ADC circulates in the bloodstream.
-
The antibody component of the ADC binds to a specific antigen on the surface of a target cell.
-
The ADC-antigen complex is internalized by the cell through endocytosis.
-
The complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Within the lysosome, cathepsin B and other proteases cleave the Ala-Ala dipeptide linker.[10]
-
The active GR-Agonist-4 payload is released into the cytoplasm.
-
The payload binds to the glucocorticoid receptor, initiating a signaling cascade that leads to the desired therapeutic effect.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during the characterization and stability testing of your GR-Agonist-4 Ala-Ala-Mal conjugate.
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
Decrease in average Drug-to-Antibody Ratio (DAR) over time when incubated in plasma, as measured by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[11][12][13]
-
Detection of free payload or payload-linker adducts in plasma supernatant by LC-MS/MS.[14]
Potential Causes & Solutions Workflow
Caption: Workflow for troubleshooting premature payload release.
Detailed Troubleshooting Steps:
-
Characterize the Released Species:
-
Protocol: Use LC-MS/MS to analyze the plasma supernatant.[12][13][14] Look for the mass corresponding to the intact payload-linker, the free payload, and potential adducts with plasma proteins like albumin.
-
Interpretation:
-
Intact Payload-Linker Detected: This strongly suggests deconjugation via the retro-Michael reaction at the maleimide site.
-
Free Payload Detected: This points towards enzymatic cleavage of the Ala-Ala dipeptide by plasma proteases.
-
-
-
Addressing Retro-Michael Reaction:
-
Promote Succinimide Hydrolysis: After conjugation, consider incubating the ADC at a slightly basic pH (e.g., pH 7.5-8.5) to encourage the hydrolysis of the succinimide ring.[5] This will create a more stable, ring-opened structure that is resistant to the retro-Michael reaction. Monitor the hydrolysis progress by LC-MS to avoid other potential degradation pathways.
-
-
Investigating Premature Enzymatic Cleavage:
-
Control Experiments: Run parallel plasma stability assays in the presence of a broad-spectrum protease inhibitor cocktail. If the payload release is significantly reduced, it confirms enzymatic cleavage as the primary cause.
-
Linker Modification: If premature enzymatic cleavage is a persistent issue, consider linker modifications to improve plasma stability. This could involve adding a PEG spacer or exploring alternative dipeptide sequences known for higher plasma stability.[15]
-
Issue 2: ADC Aggregation Observed During Storage or Analysis
Symptoms:
-
Appearance of high molecular weight species (dimers, multimers) in Size Exclusion Chromatography (SEC).[6][16]
-
Visible precipitation or increased turbidity of the ADC solution.
-
Poor peak shape (e.g., tailing) in HIC or SEC chromatograms.[6][17]
Potential Causes & Solutions:
Factors Influencing ADC Aggregation
| Cause | Description | Mitigation Strategies |
|---|---|---|
| Payload Hydrophobicity | The GR-Agonist-4 payload may be hydrophobic, leading to intermolecular interactions and aggregation, especially at high DARs.[6][7][8] | Optimize the DAR; aim for a lower, more homogenous DAR distribution. Consider formulation optimization with excipients like polysorbates or sugars. |
| Non-specific Interactions with Chromatography Columns | Hydrophobic interactions between the ADC and the SEC or HIC column matrix can cause peak tailing and artificially suggest aggregation.[6][16][17] | Modify the mobile phase. For SEC, adding a small percentage of an organic solvent (e.g., 5-15% isopropanol or acetonitrile) or increasing the salt concentration can disrupt these interactions.[6][7][8][16][17] |
| Formulation Issues | Suboptimal buffer conditions (pH, ionic strength) or freeze-thaw cycles can induce aggregation. | Perform formulation screening to identify the optimal buffer system. Avoid repeated freeze-thaw cycles by storing the ADC in aliquots. |
Experimental Protocol: Optimized SEC for ADC Aggregation Analysis
This protocol is designed to minimize non-specific interactions that can lead to inaccurate aggregation measurements.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm or similar column designed for biologics.[6]
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
Issue 3: Inconsistent or Low In Vitro Potency
Symptoms:
-
Higher than expected IC50 values in cell-based assays.
-
Lack of correlation between DAR and potency.
Potential Causes & Solutions Workflow
Caption: Workflow for troubleshooting low in vitro potency.
Detailed Troubleshooting Steps:
-
Confirm Linker Cleavage:
-
Protocol: Incubate the ADC with purified cathepsin B or a lysosomal lysate at an acidic pH (e.g., pH 5.5).[18] Analyze the reaction mixture over time by LC-MS to detect the release of the free GR-Agonist-4 payload.
-
Interpretation: If cleavage is slow or incomplete, it could indicate that the Ala-Ala sequence is not an optimal substrate for the proteases in your specific assay system or that the payload itself is sterically hindering enzyme access.
-
-
Verify Antigen Binding:
-
Protocol: Compare the binding affinity of the ADC and the unconjugated antibody to the target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Interpretation: A significant decrease in binding affinity for the ADC suggests that the conjugation process may have modified critical residues in the antibody's binding site. This is more common with random conjugation methods (e.g., lysine conjugation). If using a cysteine-engineered antibody, ensure the conjugation is specific to the intended sites.
-
-
Assess Target Cell Characteristics:
-
Protocol: Confirm that the cell line used in your potency assay expresses high levels of the target antigen and has robust lysosomal protease activity. You can assess cathepsin B expression levels by western blot or qPCR.
-
Interpretation: Low expression of either the target antigen or the necessary proteases will result in reduced ADC internalization and payload release, leading to lower observed potency.
-
Disclaimer: This guide is intended for research purposes only. The experimental protocols provided are examples and may require optimization for specific molecules and laboratory conditions.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shimadzu.com [shimadzu.com]
- 17. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" inconsistent results in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays with glucocorticoid receptor (GR) agonists, with a specific focus on complex molecules like "Glucocorticoid receptor agonist-4 Ala-Ala-Mal."
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a conjugate molecule composed of an anti-human TNFα antibody and a glucocorticoid receptor (GR) agonist.[1][2] This type of conjugate is designed for targeted delivery of the glucocorticoid to cells expressing TNFα, potentially increasing therapeutic efficacy and reducing systemic side effects in the research of autoimmune and inflammatory diseases.[1][2]
Q2: Why am I seeing variable results in my cell-based assays with this compound?
Inconsistent results with complex GR agonists can stem from a variety of factors. Glucocorticoid signaling is a complex process influenced by cellular context.[3][4][5] Variability can be introduced at multiple stages, from the experimental setup to the inherent biological complexity of the glucocorticoid receptor signaling pathway. Common sources of variability include the choice of cell line, assay type, and specific experimental conditions.[6][7]
Q3: Could the cell line I'm using be the cause of the inconsistent results?
Yes, the choice of cell line is a critical factor. Different cell types express varying levels of the glucocorticoid receptor and its different isoforms (e.g., GRα, GRβ), which can lead to different responses.[8][9] The GRβ isoform, for example, does not bind glucocorticoids and can act as a dominant-negative inhibitor of the active GRα isoform.[8] Furthermore, the accessibility of GR binding sites on the DNA can differ between cell types, leading to cell-specific gene regulation.[3]
Q4: How does the type of assay I'm using affect the results?
The assay format significantly influences the observed activity of a GR agonist. A reporter gene assay driven by a simple Glucocorticoid Response Element (GRE) may not fully capture the complexity of endogenous gene regulation.[7][10] Some GR agonists may show strong activity in a reporter assay but have different effects on endogenous genes. It is often recommended to use multiple assay formats to get a more complete picture of the compound's activity.[10]
Q5: What are the key steps in the glucocorticoid receptor signaling pathway that could be a source of variability?
The GR signaling pathway involves several steps, each of which can be a source of variability:
-
Ligand Binding: The affinity of the agonist for the GR can vary.
-
Receptor Translocation: Upon binding the agonist, the GR translocates from the cytoplasm to the nucleus. The efficiency of this process can be cell-type dependent.[4][11]
-
DNA Binding and Gene Regulation: In the nucleus, the GR can directly bind to GREs to activate gene transcription or tether to other transcription factors to repress gene expression. The cellular machinery that supports these interactions can differ between cell lines.[3][9]
-
Non-Genomic Effects: Glucocorticoids can also exert rapid, non-genomic effects through interactions with other signaling pathways.[3][12]
Troubleshooting Guides
Issue 1: High Variability Between Experiments
If you are observing significant differences in your results from one experiment to the next, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Ensure consistent cell passage number. High-passage cells can have altered phenotypes. - Use the same batch of serum and other reagents for all experiments being compared. - Standardize cell seeding density and confluency at the time of treatment. |
| Reagent Preparation | - Prepare fresh dilutions of the agonist for each experiment. - Verify the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.[1] |
| Assay Protocol | - Standardize incubation times for treatment and subsequent steps. - Ensure consistent and thorough washing steps to remove any interfering substances. |
Issue 2: Discrepancy Between Reporter Assays and Endogenous Gene Expression
It is not uncommon to observe a potent response in a GRE-luciferase reporter assay that does not translate to the expected regulation of an endogenous target gene.
| Potential Cause | Troubleshooting Steps |
| Simplified Reporter Construct | - The synthetic promoter in a reporter plasmid may not reflect the complex regulatory environment of an endogenous gene. - Validate findings from reporter assays with qPCR or Western blotting for endogenous GR target genes (e.g., GILZ, FKBP51).[6] |
| Cell-Specific Factors | - The expression of co-activators and co-repressors that are necessary for the regulation of specific endogenous genes can vary between cell lines. - Consider using a more physiologically relevant cell line for your research question. |
| Differential Gene Regulation | - GR can activate some genes while repressing others. The effect of an agonist can be gene-specific.[10][13] - Analyze the expression of multiple target genes to understand the compound's broader activity profile. |
Issue 3: Low or No Activity of the GR Agonist
If your GR agonist is showing lower than expected or no activity, investigate the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Ensure the compound has been stored correctly to prevent degradation. - Confirm the identity and purity of the compound if possible. |
| Low GR Expression | - Verify the expression of the glucocorticoid receptor in your chosen cell line using Western blot or qPCR. - Select a cell line known to have robust GR expression and responsiveness (e.g., A549, HEK293).[10] |
| Presence of GR Antagonists | - Some components in the cell culture medium (e.g., phenol red) can have weak hormonal activity. - Use phenol red-free medium for your experiments. |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Nuclear Translocation Assay
This protocol describes a method to visualize and quantify the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon agonist treatment.
-
Cell Seeding: Seed cells expressing a fluorescently tagged GR (e.g., GFP-GR) or wild-type cells onto glass-bottom plates suitable for microscopy.
-
Treatment: Treat the cells with the "this compound" at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1 hour).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If using wild-type cells, permeabilize them and stain with an anti-GR antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity in the nuclear and cytoplasmic compartments to determine the extent of GR translocation.
Protocol 2: GRE-Luciferase Reporter Gene Assay
This protocol outlines the steps for a reporter gene assay to measure the transcriptional activity of the GR.
-
Transfection: Co-transfect cells with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After allowing the cells to attach, treat them with a serial dilution of the GR agonist.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the agonist concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Canonical Glucocorticoid Receptor (GR) signaling pathway.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure [mdpi.com]
- 9. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. innoprot.com [innoprot.com]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Non-Steroidal Glucocorticoid Receptor Agonists Attenuate Inflammation but Do Not Impair Intestinal Epithelial Cell Restitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" high background in immunofluorescence
Welcome to the technical support center for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges during your immunofluorescence experiments, particularly the issue of high background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioconjugate used in the research of autoimmune and inflammatory diseases.[1][2] It consists of an anti-human TNFα antibody linked to a glucocorticoid receptor (GR) agonist. This linkage is facilitated by a dipeptide (Ala-Ala) and a maleimide (Mal) group.
Q2: I am observing high background staining in my immunofluorescence experiment. What are the potential causes related to this specific conjugate?
High background staining can arise from several factors. With this particular conjugate, the maleimide group is a likely contributor. Maleimides are highly reactive towards thiol groups found in cysteine residues of proteins, which can lead to non-specific binding to cellular components.[3][4] Additionally, general immunofluorescence issues such as improper antibody concentration, insufficient blocking, or inadequate washing can also contribute to high background.[5][6][7][8][9]
Q3: How can I troubleshoot high background specifically caused by the maleimide group?
The reactivity of the maleimide group needs to be carefully managed. Here are some key strategies:
-
Quenching Free Maleimides: After your primary antibody incubation, consider a quenching step to block any unreacted maleimide groups. This can be done by incubating with a small molecule thiol-containing compound like β-mercaptoethanol or N-acetylcysteine at a low concentration for a short period.
-
Optimize pH: The reaction between maleimides and thiols is most efficient at a pH range of 6.5-7.5.[4][10] Ensuring your incubation buffers are within this range can be critical. At pH values above 8.5, maleimides can react with primary amines, further increasing non-specific binding.[10]
-
Thiol-Free Buffers: Ensure that your buffers for antibody dilution and incubation are free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) until a specific quenching step is desired.
Q4: What are the general troubleshooting steps for high background in immunofluorescence?
Several standard laboratory practices can help reduce high background:
-
Antibody Concentration: The concentration of your primary and secondary antibodies may be too high.[6][7] It is crucial to titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Blocking: Insufficient blocking is a common cause of high background.[8][9] Increase the blocking time or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.
-
Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, leading to high background.[5][7] Increase the number and duration of your wash steps.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the background, run a control where you omit the primary antibody.[5][6] If you still observe staining, your secondary antibody may be cross-reacting with your sample.
-
Autofluorescence: Tissues themselves can sometimes fluoresce, a phenomenon known as autofluorescence.[11] This can be checked by examining an unstained sample under the microscope.
Troubleshooting Guides
Guide 1: Reducing Non-Specific Binding from the Maleimide Group
This guide provides a step-by-step protocol to minimize non-specific binding caused by the maleimide component of the conjugate.
Experimental Protocol:
-
Rehydration and Antigen Retrieval: Prepare your slides as per your standard protocol.
-
Blocking: Block with an appropriate blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the this compound at the optimal dilution in a thiol-free buffer (pH 6.5-7.5) overnight at 4°C.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Quenching (Optional but Recommended): Incubate with a quenching buffer (e.g., 1 mM N-acetylcysteine in PBS) for 15 minutes at room temperature to block any unreacted maleimide groups.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody at its optimal dilution.
-
Washing and Mounting: Wash the slides as before and mount with an appropriate mounting medium.
Guide 2: Optimizing Antibody Concentration and Blocking
This guide outlines a systematic approach to finding the best antibody concentrations and blocking conditions.
Experimental Protocol:
-
Determine Optimal Primary Antibody Concentration:
-
Prepare a series of dilutions of the this compound (e.g., 1:50, 1:100, 1:200, 1:500).
-
Process a separate slide for each dilution following your standard immunofluorescence protocol.
-
Image the slides using identical microscope settings.
-
Select the dilution that gives the brightest specific signal with the lowest background.
-
-
Optimize Blocking Conditions:
-
Using the optimal primary antibody concentration determined above, test different blocking buffers (e.g., 5% BSA, 10% Normal Goat Serum, commercial blocking solutions).
-
Vary the blocking incubation time (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Compare the results to identify the most effective blocking strategy.
-
Data Presentation
Table 1: Troubleshooting High Background in Immunofluorescence
| Potential Cause | Recommended Solution | Expected Outcome |
| High Primary/Secondary Antibody Concentration | Titrate antibodies to determine the optimal dilution.[6][7] | Reduced non-specific binding and a better signal-to-noise ratio. |
| Insufficient Blocking | Increase blocking incubation time or change the blocking agent (e.g., from BSA to normal serum).[5][8][9] | Minimized non-specific antibody binding to the sample. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[5][7] | Removal of unbound antibodies, leading to a cleaner background. |
| Non-specific Binding of Maleimide | Include a quenching step with a thiol-containing compound after primary antibody incubation.[3] | Saturation of reactive maleimide groups, preventing them from binding non-specifically. |
| Secondary Antibody Cross-Reactivity | Run a secondary antibody-only control.[5][6] If positive, consider using a pre-adsorbed secondary antibody. | Elimination of background caused by the secondary antibody. |
| Autofluorescence | Examine an unstained sample.[11] Use a mounting medium with an anti-fade agent. | Identification and potential reduction of inherent tissue fluorescence. |
Visualizations
Caption: Troubleshooting workflow for high background in immunofluorescence.
Caption: Simplified signaling pathway of a glucocorticoid receptor agonist.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. ibidi.com [ibidi.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" unexpected toxicity in animal models
Technical Support Center: GRa-4-AAM
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the novel Glucocorticoid Receptor (GR) agonist, GRa-4-AAM. It addresses reports of unexpected toxicity in animal models and provides troubleshooting protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We observed significantly elevated liver enzymes (ALT/AST) and signs of hepatotoxicity in our mouse model treated with GRa-4-AAM. Is this a known toxicity?
A1: While mild elevations in liver enzymes can be associated with high doses of some glucocorticoids, the severe hepatotoxicity reported in some preclinical models using GRa-4-AAM was not anticipated based on initial in-vitro screens. This appears to be a compound-specific effect, possibly related to its unique Ala-Ala-Mal moiety. High doses of corticosteroids can, in rare cases, cause intrinsic hepatotoxicity.[1] The mechanism may be linked to metabolic idiosyncrasy, potentially involving cytochrome P450 (CYP450) enzymes.[1] We are actively investigating the mechanism, which may involve off-target effects leading to mitochondrial stress or the production of reactive metabolites.[2] We strongly recommend conducting a dose-response study to identify a therapeutic window with an acceptable safety margin.
Q2: What is the proposed mechanism for this unexpected hepatotoxicity?
A2: Our current hypothesis centers on two potential mechanisms. First, the Ala-Ala-Mal component may be metabolized into a reactive intermediate that causes direct cellular damage and triggers an immune response within the liver.[2] Drug-induced liver injury (DILI) often involves the activation of adaptive immune responses.[3] Second, GRa-4-AAM might have off-target activity on pathways regulating mitochondrial function or bile acid transport, leading to cholestasis and hepatocellular stress.[2] Research has shown that some glucocorticoids can cause mitochondrial dysfunction and endoplasmic reticulum stress.[3]
Q3: Our animals are showing lethargy and significant weight loss beyond what is expected from glucocorticoid-induced muscle atrophy. What steps should we take?
A3: These are serious adverse events that require immediate attention.
-
Confirm Dosage: Double-check all calculations for dosing solutions to rule out an administration error.
-
Reduce Dose Immediately: We recommend reducing the dose by 50% or pausing administration to assess animal recovery.
-
Supportive Care: Provide nutritional and hydration support as per your institution's animal care guidelines.
-
Monitor Blood Glucose: Glucocorticoids can induce hyperglycemia, which may contribute to lethargy.[4]
-
Assess Organ Function: In addition to liver enzymes, consider evaluating kidney function (BUN, creatinine) to rule out multi-organ toxicity.
Q4: Are there alternative formulations or administration routes that might mitigate this toxicity?
A4: This is an area of active investigation. Preliminary internal data suggests that a liposomal formulation of GRa-4-AAM may reduce the peak plasma concentration and decrease the incidence of severe hepatotoxicity. We are also exploring subcutaneous vs. intraperitoneal administration to see if altering the absorption profile is beneficial. We advise validating any new formulation or route with a pilot toxicology study.
Troubleshooting Guides
Guide 1: Investigating Elevated Liver Enzymes
If you observe a greater than 3-fold increase in ALT or AST compared to the vehicle control group, follow this workflow:
Caption: Workflow for troubleshooting elevated liver enzymes.
Quantitative Data Summary
The following tables summarize toxicity data from internal studies comparing GRa-4-AAM with the standard glucocorticoid, Dexamethasone, in C57BL/6 mice.
Table 1: Dose-Response and Liver Enzyme Levels in C57BL/6 Mice (14-Day Study)
| Compound | Dose (mg/kg, oral) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
|---|---|---|---|
| Vehicle | - | 45 ± 8 | 62 ± 11 |
| Dexamethasone | 1.0 | 55 ± 10 | 75 ± 15 |
| 5.0 | 98 ± 21 | 130 ± 25 | |
| GRa-4-AAM | 1.0 | 70 ± 15 | 95 ± 18 |
| 5.0 | 450 ± 95 * | 620 ± 110 * | |
| 10.0 | 1250 ± 210 * | 1800 ± 350 * |
Statistically significant increase (p < 0.01) compared to vehicle.
Table 2: Comparative In Vitro Cytotoxicity in Primary Mouse Hepatocytes (24h Exposure)
| Compound | Concentration (µM) | Cell Viability (%) ± SD |
|---|---|---|
| Vehicle (0.1% DMSO) | - | 100 ± 4 |
| Dexamethasone | 1 | 98 ± 5 |
| 10 | 95 ± 6 | |
| 100 | 88 ± 9 | |
| GRa-4-AAM | 1 | 96 ± 5 |
| 10 | 75 ± 8 * | |
| 100 | 32 ± 7 * |
Statistically significant decrease (p < 0.01) compared to vehicle.
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Grouping: Randomly assign animals to groups (n=8 per group): Vehicle control, Dexamethasone (positive control), and at least three dose levels of GRa-4-AAM.
-
Compound Administration: Prepare GRa-4-AAM in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.
-
Terminal Procedures (Day 15):
-
Anesthetize animals.
-
Collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, ALP, Bilirubin).
-
Perform a gross necropsy, with special attention to the liver.
-
Weigh the liver.
-
Fix a section of the liver in 10% neutral buffered formalin for histopathology (H&E staining).
-
Snap-freeze another section of the liver in liquid nitrogen for potential biomarker or gene expression analysis.
-
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered significant.
Protocol 2: In Vitro Cytotoxicity Assay in Primary Hepatocytes
-
Hepatocyte Isolation: Isolate primary hepatocytes from C57BL/6 mice using a two-step collagenase perfusion method.
-
Cell Plating: Plate hepatocytes on collagen-coated 96-well plates at a density of 5 x 10^4 cells/well in Williams' E Medium. Allow cells to attach for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of GRa-4-AAM, Dexamethasone, and vehicle (DMSO) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium with the compound-containing medium and incubate for 24 hours at 37°C, 5% CO2.
-
Viability Assessment: Measure cell viability using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Normalize viability data to the vehicle control (set to 100%). Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Signaling Pathway & Workflow Diagrams
Caption: Proposed mechanism of GRa-4-AAM induced hepatotoxicity.
References
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" low yield during antibody conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low conjugation yields with "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" (GR-Agonist-4-AAM). The advice focuses on the common thiol-maleimide conjugation chemistry used to link the agonist to an antibody.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent challenge in antibody conjugation. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Question: I am observing a very low yield after my conjugation reaction. What are the most likely causes and how can I fix them?
Answer: Low yield can stem from several factors throughout the experimental workflow. We will address the most critical steps: Antibody Preparation , Agonist Handling , and the Conjugation Reaction itself.
Diagram: Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing the cause of low conjugation yield.
Caption: A decision tree for troubleshooting low antibody conjugation yield.
FAQs and In-Depth Troubleshooting
Category 1: Antibody Reduction & Thiol Availability
Q1: How do I know if I have successfully reduced my antibody's disulfide bonds to generate free thiols?
A1: The generation of free sulfhydryl (-SH) groups is the critical first step. You can quantify these groups using Ellman's Reagent (DTNB) , which reacts with free thiols to produce a yellow-colored product measurable at 412 nm. Perform this assay after the reduction and buffer exchange step, but before adding the maleimide agonist. A low or negligible reading indicates a problem with the reduction step.
Q2: My antibody reduction seems inefficient. What parameters should I optimize?
A2: Inefficient reduction is a common cause of low yield. Consider the following optimizations.[1][2]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are common choices. TCEP is often preferred as it is more stable, odorless, and does not need to be removed before conjugation.[3]
-
Concentration: A 10-20 fold molar excess of reducing agent to antibody is a typical starting point.[4][5] Too little will result in incomplete reduction, while too much can potentially reduce structurally important intrachain disulfide bonds, leading to antibody denaturation and aggregation.[6]
-
Incubation Time and Temperature: Typical reduction is performed for 30-90 minutes at room temperature or 37°C.[2] You may need to optimize this for your specific antibody.
| Parameter | Recommendation | Rationale |
| Reducing Agent | TCEP or DTT | TCEP is often more convenient; DTT is also effective but must be removed before conjugation.[5] |
| Molar Excess | Start with 10-20x over antibody | Ensures sufficient reduction of interchain disulfides. |
| Temperature | Room Temp to 37°C | Balances reaction rate with risk of antibody denaturation.[2] |
| Time | 30-90 minutes | Allows for complete reduction without excessive side reactions. |
Q3: Can my reduced antibody re-form disulfide bonds before I add the agonist?
A3: Yes. Free thiols are susceptible to re-oxidation, especially in the presence of oxygen. To prevent this, use degassed buffers for the reduction and subsequent conjugation steps.[5] Proceed with the conjugation step immediately after the reduction and removal of the excess reducing agent.
Category 2: Agonist and Maleimide Group Integrity
Q1: What can cause the maleimide group on my GR-Agonist-4-AAM to become inactive?
A1: The maleimide group is highly reactive but is also susceptible to hydrolysis (ring-opening), especially in aqueous solutions with a pH above 7.5.[7] Once the ring opens, it can no longer react with thiols, leading to zero conjugation yield.[7]
Q2: How should I properly handle and store my GR-Agonist-4-AAM?
A2: To ensure the maleimide group remains active:
-
Stock Solutions: Prepare stock solutions in a dry, biocompatible organic solvent like anhydrous DMSO.[8]
-
Storage: Store stock solutions at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[9]
-
Working Solutions: For the conjugation reaction, add the DMSO stock directly to the aqueous antibody solution just before use. Minimize the time the agonist spends in the aqueous buffer before the reaction begins.
Category 3: Conjugation Reaction Conditions
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
A1: The ideal pH range is 6.5 to 7.5 .[7][8]
-
Below pH 6.5: The reaction rate slows significantly as the thiol group is protonated and less nucleophilic.
-
Above pH 7.5: The maleimide group becomes susceptible to reaction with primary amines (like lysine residues on the antibody) and is also more prone to hydrolysis.[7]
| pH Range | Effect on Reaction |
| < 6.5 | Thiol is protonated (-SH), less reactive. Reaction is slow. |
| 6.5 - 7.5 | Optimal. Thiolate ion (-S⁻) is present, highly reactive with maleimide.[7] |
| > 7.5 | Risk of side reactions with amines and rapid maleimide hydrolysis.[7] |
Q2: How do I determine the best molar ratio of GR-Agonist-4-AAM to my antibody?
A2: A molar excess of the agonist-maleimide is required to drive the reaction to completion. A starting point is typically a 5 to 20-fold molar excess of the agonist over the available thiol groups. The exact ratio should be optimized empirically to achieve the desired drug-to-antibody ratio (DAR) without causing precipitation or aggregation.
Q3: My final product is showing aggregation. What could be the cause?
A3: Aggregation can occur for several reasons:
-
Over-reduction: If intrachain disulfide bonds are reduced, the antibody can unfold and aggregate.[6] Try reducing the concentration of the reducing agent or the incubation time.
-
Hydrophobicity: The glucocorticoid receptor agonist is hydrophobic. Conjugating too many molecules to the antibody can increase its overall hydrophobicity, leading to aggregation. Try reducing the molar excess of the agonist in the reaction.
-
Solvent: Some protocols recommend adding a small percentage (5-20%) of an organic co-solvent like DMSO or acetonitrile to the reaction to improve the solubility of the hydrophobic agonist.[2]
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
This protocol is a general guideline for generating free thiols from an IgG antibody.
-
Prepare Antibody: Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 7.2) containing 1-2 mM EDTA. The antibody concentration should ideally be 2-10 mg/mL.[4][5] Degas the buffer thoroughly.
-
Add Reducing Agent: Add a 20-fold molar excess of TCEP from a freshly prepared stock solution.
-
Incubate: Incubate for 90 minutes at 37°C with gentle mixing.
-
Remove Reducing Agent: Immediately remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer (PBS, 1-2 mM EDTA, pH 7.0-7.4).[2]
-
Quantify Thiols (Optional but Recommended): Use Ellman's Reagent to determine the concentration of free thiols to confirm successful reduction.
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare Agonist: Just before use, dissolve the GR-Agonist-4-AAM in anhydrous DMSO to a concentration of 10-20 mM.
-
Combine Reagents: To the freshly reduced and purified antibody, immediately add the GR-Agonist-4-AAM DMSO stock to achieve a 10-fold molar excess over the calculated number of free thiols. The final concentration of DMSO in the reaction should not exceed 20%.[2]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add a 20-fold molar excess of a quenching agent like N-acetylcysteine or free cysteine over the initial amount of maleimide to react with any unreacted agonist.[2] Incubate for 20 minutes.
-
Purify Conjugate: Remove the unreacted agonist and quenching agent by size exclusion chromatography (SEC) or tangential flow filtration (TFF). The final product should be stored in a stable buffer at 2-8°C or frozen at -80°C.
Signaling Pathway and Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
Glucocorticoid receptor agonists exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[10][11][12]
Caption: The genomic signaling pathway of a glucocorticoid receptor agonist.
Antibody Conjugation Experimental Workflow
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Glucocorticoid receptor agonist-4 Ala-Ala-Mal_TargetMol [targetmol.com]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" optimizing incubation time for cellular uptake
Welcome to the technical support center for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal (GRA-4-AAM). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the cellular uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cellular uptake for GRA-4-AAM?
A1: GRA-4-AAM is a rationally designed conjugate. The glucocorticoid receptor agonist moiety is lipophilic and can passively diffuse across the cell membrane.[1] The Ala-Ala dipeptide component may facilitate uptake through peptide transporters like PepT1 and PepT2, which are expressed in various cell types.[2] The maleimide group is typically used for conjugation and its direct role in uptake is not fully established, though it may interact with cell surface thiols.
Q2: What is a recommended starting concentration and incubation time for initial experiments?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. A starting incubation time of 4 to 12 hours is suggested for measuring downstream effects like gene expression changes.[3] However, for direct uptake measurements, shorter time points (e.g., 5, 15, 30, 60, 90 minutes) are necessary to determine the initial rate.[4]
Q3: How does serum in the culture medium affect the uptake of GRA-4-AAM?
A3: Serum proteins can bind to GRA-4-AAM, reducing its free concentration and potentially lowering cellular uptake. For quantitative uptake studies, it is advisable to use serum-free medium or medium with charcoal-stripped fetal bovine serum (FBS) to minimize this effect.[4] If experiments must be conducted in the presence of serum, be aware that the effective concentration of the compound may be lower.
Q4: Is the maleimide-thiol linkage stable in culture?
A4: The thiosuccinimide linkage formed by a maleimide and a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in cell culture media and inside cells.[5][6] This can lead to the release of the drug from its target. Strategies to improve stability, such as using maleimides with electron-withdrawing groups to promote hydrolysis to a more stable ring-opened form, have been developed.[7][8] It is important to assess the stability of your specific conjugate under experimental conditions.
Q5: What is the primary mechanism of action once GRA-4-AAM is inside the cell?
A5: Once inside the cell, the glucocorticoid agonist component binds to the cytoplasmic glucocorticoid receptor (GR). This causes the dissociation of heat shock proteins, and the ligand-receptor complex translocates to the nucleus.[1][9][10] In the nucleus, it acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate the expression of target genes.[10][11]
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol details a typical experiment to determine the optimal incubation time for achieving a significant biological response (e.g., target gene expression).
Methodology:
-
Cell Seeding: Seed your target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in complete medium.
-
Compound Preparation: Prepare a working solution of GRA-4-AAM in serum-free medium at the desired final concentration (e.g., 100 nM).
-
Incubation: The following day, replace the culture medium with the medium containing GRA-4-AAM.
-
Time Points: Incubate the cells for a series of time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The "0 hour" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer for either RNA or protein extraction.
-
Downstream Analysis: Analyze the expression of a known glucocorticoid-responsive gene (e.g., FKBP5) using RT-qPCR. Normalize the expression to a housekeeping gene.
Illustrative Data:
The following table shows sample data from a time-course experiment measuring the fold change in FKBP5 mRNA expression.
| Incubation Time (Hours) | Fold Change in FKBP5 mRNA (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2 | 5.8 ± 0.6 |
| 4 | 12.3 ± 1.5 |
| 8 | 15.1 ± 1.8 |
| 12 | 14.5 ± 1.7 |
| 24 | 10.2 ± 1.2 |
Based on this illustrative data, an incubation time of 8 hours would be chosen for future experiments as it provides the maximal response.
Protocol 2: Cell Viability Assay to Assess Compound Toxicity
It is crucial to ensure that the chosen incubation time and concentration of GRA-4-AAM are not causing significant cell death, which would confound the results.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of GRA-4-AAM concentrations (e.g., 0, 0.01, 0.1, 1, 10, 20 µM) for the longest duration planned in your uptake experiments (e.g., 24 hours).[12] Include a positive control for cytotoxicity (e.g., 10% DMSO).
-
Assay: Perform a cell viability assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.
-
Analysis: Read the absorbance on a plate reader and calculate the percentage of viable cells relative to the untreated control.
Illustrative Data:
| GRA-4-AAM Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 97.3 ± 6.1 |
| 10 | 85.2 ± 7.3 |
| 20 | 55.4 ± 8.9 |
This sample data indicates that concentrations up to 10 µM show minimal toxicity at 24 hours.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for optimizing GRA-4-AAM incubation time.
Caption: Troubleshooting logic for low cellular uptake.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing incubation time for GRA-4-AAM.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Response at All Time Points | 1. Concentration Too Low: The concentration of GRA-4-AAM may be insufficient to elicit a response. 2. Compound Instability: The compound may be degrading in the culture medium or the maleimide linkage is reversing.[5][6] 3. Low GR Expression: The cell line may not express sufficient levels of the glucocorticoid receptor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Assess compound stability in media over time using LC-MS. Consider using serum-free media to reduce enzymatic degradation or thiol exchange.[7][8] 3. Confirm GR expression in your cell line via Western Blot or RT-qPCR. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate addition of the compound or reagents. 3. Edge Effects: Wells on the edge of the plate may evaporate more quickly, concentrating the compound. | 1. Ensure a homogenous single-cell suspension before seeding. Consider using a reverse pipetting technique. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media instead. |
| High Cell Death Observed | 1. Compound Cytotoxicity: The concentration and/or incubation time is toxic to the cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a cell viability assay (see Protocol 2) to determine the non-toxic concentration range. Reduce incubation time or concentration. 2. Ensure the final solvent concentration is low (typically <0.1%) and that the vehicle control has the same solvent concentration. |
| Response Peaks Early and Then Declines | 1. Receptor Downregulation: Prolonged exposure to an agonist can lead to the downregulation of the glucocorticoid receptor. 2. Negative Feedback Loops: The initial response may trigger downstream negative feedback mechanisms that attenuate the signal. 3. Compound Depletion/Metabolism: The compound is being consumed or metabolized by the cells over time. | 1. This is a common biological phenomenon. The optimal incubation time should be at or just before the peak response (e.g., 8 hours in the illustrative data). 2. This is inherent to the signaling pathway. Focus on the time points that yield the maximal desired effect. 3. Measure the concentration of GRA-4-AAM in the medium at different time points to assess its depletion rate. |
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Membrane Glucocorticoid Receptor Activation Induces Proteomic Changes Aligning with Classical Glucocorticoid Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prolynxinc.com [prolynxinc.com]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stigmasterol Protects Against Dexamethasone-Induced Muscle Atrophy by Modulating the FoxO3–MuRF1/MAFbx Signaling Pathway in C2C12 Myotubes and Mouse Skeletal Muscle [mdpi.com]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" minimizing lot-to-lot variability
Welcome to the technical support center for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability and troubleshooting common issues encountered during experiments with this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research compound that functions as a conjugate between an anti-human TNFα antibody and a glucocorticoid receptor (GR) agonist.[1][2] It is primarily used in the investigation of autoimmune and inflammatory diseases.[1][2]
Q2: How should I store and handle the compound to ensure stability?
A2: For optimal stability, the powdered form of the compound should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is recommended to centrifuge the vial at 3000 rpm for a few minutes before opening to collect any powder that may adhere to the cap or walls.[1]
Q3: What are the recommended solvents for reconstitution?
A3: The choice of solvent depends on the specific experimental requirements. Common solvents for similar compounds include DMSO, sterile water, ethanol, physiological saline, and sterile PBS.[1] Always refer to the product's certificate of analysis for specific solubility information. It is advisable to use freshly opened, moisture-free DMSO when applicable.[1]
Q4: What are the potential causes of inconsistent results between experiments?
A4: Inconsistent results can arise from several factors, including:
-
Lot-to-lot variability: Differences in the purity, composition, or activity of the compound between manufacturing batches.
-
Improper storage and handling: Degradation of the compound due to incorrect temperature or exposure to moisture.
-
Inaccurate quantitation: Errors in weighing or dissolving the compound leading to incorrect concentrations.
-
Cell culture variability: Differences in cell line passage number, health, or density.
-
Assay conditions: Variations in incubation times, temperatures, or reagent concentrations.
Troubleshooting Guide: Minimizing Lot-to-Lot Variability
Lot-to-lot variation is a critical factor that can impact the reproducibility of experimental results.[3][4][5] This guide provides a systematic approach to identifying and mitigating the effects of this variability.
Issue 1: A new lot of this compound shows significantly different activity compared to the previous lot.
Possible Causes:
-
Differences in Purity: The new lot may contain a different impurity profile.
-
Variation in Conjugation Ratio: The ratio of the GR agonist to the anti-TNFα antibody may differ.
-
Conformational Changes: The antibody component may have undergone conformational changes affecting its binding affinity.
-
Presence of Aggregates: The new lot may contain a higher percentage of aggregated conjugate.
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for both lots: Carefully compare the purity, concentration, and any other characterization data provided by the manufacturer.
-
Perform a side-by-side comparison: Design a simple, robust experiment (e.g., a dose-response curve in a well-characterized cell line) to directly compare the activity of the old and new lots.
-
Characterize the new lot in-house (if possible): If your lab has the capabilities, consider techniques like SDS-PAGE to check for aggregation or size heterogeneity, and HPLC to assess purity.
-
Contact the supplier's technical support: Provide them with your comparative data and the lot numbers. They may have additional information or be able to provide a replacement lot.
Experimental Protocols
To ensure consistency, it is crucial to follow standardized experimental protocols. Below is a generalized protocol for evaluating the activity of this compound in a cell-based assay.
Protocol: In Vitro Potency Assay using a TNFα-responsive Cell Line
-
Cell Culture:
-
Culture a TNFα-sensitive cell line (e.g., HEK-Blue™ TNF-α cells) according to the supplier's recommendations.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the recommended solvent.
-
Perform serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include appropriate controls: vehicle control (medium with solvent), positive control (a known GR agonist), and negative control (untreated cells).
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Readout:
-
Measure the desired endpoint. This could be the inhibition of TNFα-induced NF-κB activity, or the expression of a GR-responsive reporter gene.
-
Follow the specific instructions for the chosen readout method (e.g., luciferase assay, colorimetric assay).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the dose-response data to a suitable model using graphing software.
-
Data Presentation
Consistent data presentation is key to identifying trends and variations.
Table 1: Example Comparison of Two Lots of this compound
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 96.2% | ≥ 95% |
| Concentration | 1.05 mg/mL | 0.98 mg/mL | ± 10% of target |
| In Vitro IC50 | 10.2 nM | 25.8 nM | ± 2-fold of reference |
| Endotoxin Level | < 0.1 EU/mg | < 0.1 EU/mg | < 1 EU/mg |
Visualizations
Signaling Pathway
The glucocorticoid receptor signaling pathway is a complex process involving ligand binding, nuclear translocation, and gene transcription modulation.[6][7][8][9][10]
Caption: Simplified diagram of the glucocorticoid receptor signaling pathway.
Experimental Workflow
A standardized workflow is essential for reproducible results.
Caption: Workflow for evaluating lot-to-lot variability of a new compound.
Troubleshooting Logic
A logical approach to troubleshooting can help pinpoint the source of experimental issues.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" addressing poor bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, particularly concerning challenges with in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a research compound consisting of a glucocorticoid receptor agonist conjugated to an anti-human TNFα antibody via an Ala-Ala-Mal linker.[1][2][3] This targeted delivery system is designed for studies in autoimmune and inflammatory diseases.
Q2: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to poor bioavailability?
Yes, low in vivo efficacy is a common consequence of poor bioavailability. Poor absorption and distribution of the compound can prevent it from reaching its target tissue at a therapeutic concentration. Factors affecting oral bioavailability include drug permeability, first-pass metabolism, dissolution rate, and aqueous solubility.[4] For a large molecule conjugate like this, parenteral administration is typical, but issues with stability, clearance, and tissue penetration can still lead to low bioavailability at the site of action.
Q3: What are the potential causes of poor in vivo bioavailability for a large molecule conjugate like this?
Several factors can contribute to the poor bioavailability of an antibody-drug conjugate:
-
Instability: The conjugate may be unstable in circulation, leading to premature cleavage of the agonist from the antibody.
-
Proteolytic Degradation: The peptide linker (Ala-Ala) or the antibody itself can be susceptible to degradation by proteases in the blood or target tissues.[5]
-
Rapid Clearance: The conjugate might be rapidly cleared from circulation by the reticuloendothelial system.
-
Limited Tissue Penetration: The large size of the antibody may limit its ability to penetrate target tissues effectively.
-
Poor Solubility and Aggregation: The compound may have poor solubility in physiological buffers, leading to aggregation and reduced activity.
Q4: How can I improve the in vivo bioavailability of this compound?
Addressing poor bioavailability often requires a multi-pronged approach focused on formulation and delivery strategies. Consider the following:
-
Formulation Optimization:
-
pH Modification: Adjusting the pH of the formulation can improve the solubility and stability of the conjugate.[6]
-
Use of Co-solvents: Incorporating biocompatible co-solvents can enhance solubility.
-
Surfactants: The addition of non-ionic surfactants can help prevent aggregation.
-
-
Advanced Delivery Systems:
Troubleshooting Guide
Issue 1: Low Plasma Concentration of the Conjugate Post-Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance from circulation | Assess the stability of the conjugate in plasma in vitro. Co-administer with an agent that blocks scavenger receptor uptake (e.g., polyinosinic acid) in a pilot animal study. | Increased plasma half-life of the conjugate. |
| Aggregation of the conjugate leading to rapid clearance | Analyze the formulation for aggregates using techniques like dynamic light scattering (DLS). Reformulate with excipients that reduce aggregation, such as polysorbate 80. | Reduced aggregate content in the formulation and potentially increased plasma exposure. |
| Proteolytic degradation of the antibody or linker | Perform in vitro incubation with relevant proteases to assess stability. Consider redesigning the linker with non-natural amino acids to reduce protease susceptibility.[5] | Increased stability in the presence of proteases. |
Issue 2: High Plasma Concentration but Low Efficacy in the Target Tissue
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient release of the glucocorticoid agonist at the target site | Conduct an in vitro release study using tissue homogenates from the target organ to simulate the release mechanism. | Understanding of the release kinetics and potential need for linker modification. |
| Limited penetration of the conjugate into the target tissue | Perform biodistribution studies using a labeled version of the conjugate (e.g., fluorescent or radiolabeled). | Visualization and quantification of tissue accumulation, identifying if penetration is a limiting factor. |
| Downregulation of TNFα at the target site | Measure TNFα levels in the target tissue to ensure the target for the antibody is present. | Confirmation of target presence, ruling out target-related efficacy issues. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study (Pharmacokinetic Analysis)
This protocol outlines a basic procedure for assessing the in vivo bioavailability of this compound in a rodent model.
1. Animal Model:
-
Select an appropriate animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
2. Study Design:
-
A parallel study design is often suitable.[10]
-
Group 1: Intravenous (IV) administration (bolus).
-
Group 2: Subcutaneous (SC) or Intraperitoneal (IP) administration.
-
Include at least 3-5 animals per group.
3. Dosing and Formulation:
-
Prepare the formulation of this compound in a suitable vehicle (e.g., sterile PBS, pH 7.4).
-
Determine the appropriate dose based on previous in vitro potency data.
4. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood from a suitable site (e.g., tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
5. Sample Analysis:
-
Develop and validate a sensitive analytical method to quantify the concentration of the intact conjugate in plasma. An enzyme-linked immunosorbent assay (ELISA) is a common method for antibody-drug conjugates.
-
The ELISA should be specific for the intact conjugate.
6. Data Analysis:
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Bioavailability (F%) for the extravascular route can be calculated as: F% = (AUC_extravascular / AUC_IV) * (Dose_IV / Dose_extravascular) * 100
Protocol 2: Formulation Optimization for Improved Solubility
This protocol provides a framework for screening different formulation components to improve the solubility of the conjugate.
1. Materials:
-
This compound
-
A selection of biocompatible buffers with varying pH (e.g., citrate, phosphate, Tris)
-
Co-solvents (e.g., polyethylene glycol (PEG) 300/400, propylene glycol)
-
Surfactants (e.g., polysorbate 20, polysorbate 80)
2. Method:
-
Prepare a stock solution of the conjugate in a baseline buffer (e.g., PBS).
-
Create a matrix of formulation conditions by systematically varying the pH, and the concentration of co-solvents and surfactants.
-
Add a known excess amount of the conjugate to each formulation condition.
-
Equilibrate the samples for a set period (e.g., 24 hours) with gentle agitation.
-
Centrifuge the samples to pellet any undissolved material.
-
Measure the concentration of the dissolved conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or ELISA).
3. Data Analysis:
-
Compare the solubility of the conjugate across the different formulation conditions.
-
Identify the optimal combination of pH, co-solvent, and surfactant that provides the highest solubility while maintaining the stability of the conjugate.
Quantitative Data Summary
The following tables present illustrative data that might be generated during troubleshooting and optimization experiments.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Route | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | Bioavailability (F%) |
| Formulation A (PBS) | IV | 50.2 | 0.25 | 250.6 | 100 |
| Formulation A (PBS) | SC | 12.5 | 4 | 150.3 | 60 |
| Formulation B (with 5% PEG 400) | SC | 18.7 | 4 | 200.5 | 80 |
| Formulation C (with 0.02% Polysorbate 80) | SC | 15.3 | 4 | 185.8 | 74 |
Table 2: Solubility of this compound in Various Formulations
| Formulation | pH | Co-solvent | Surfactant | Solubility (mg/mL) |
| PBS | 7.4 | None | None | 0.5 |
| Citrate Buffer | 6.0 | None | None | 0.8 |
| PBS with 10% PEG 400 | 7.4 | 10% PEG 400 | None | 1.2 |
| PBS with 0.05% Polysorbate 80 | 7.4 | None | 0.05% Polysorbate 80 | 1.0 |
| Citrate Buffer with 10% PEG 400 & 0.05% Polysorbate 80 | 6.0 | 10% PEG 400 | 0.05% Polysorbate 80 | 2.5 |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting poor in vivo bioavailability.
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability testing protocol | PPTX [slideshare.net]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" reducing non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with glucocorticoid receptor (GR) assays. The focus is on identifying and reducing non-specific binding to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" and can it be used to reduce non-specific binding in my assay?
"this compound" is a biopharmaceutical conjugate. It consists of a glucocorticoid receptor (GR) agonist chemically linked to an antibody that targets human tumor necrosis factor-alpha (TNFα).[1][2][3][4] Its intended use is as a targeted therapeutic for autoimmune and inflammatory diseases, delivering the GR agonist directly to sites of inflammation where TNFα is present.[1][2][3]
This compound is not a reagent designed to reduce non-specific binding in general laboratory assays. Non-specific binding is typically addressed by optimizing assay conditions and using blocking agents, which are discussed in the troubleshooting section below.
Q2: What is non-specific binding in the context of a glucocorticoid receptor assay?
In a GR binding assay, non-specific binding refers to the interaction of your radiolabeled ligand or test compound with components other than the glucocorticoid receptor.[5] This can include binding to the assay plate, filter membranes, or other proteins in your sample.[5][6][7] This is problematic because it can inflate the measured signal, leading to an inaccurate calculation of binding affinity and receptor density.[6]
Q3: How do glucocorticoid receptor agonists work?
Glucocorticoid receptor agonists are molecules that bind to and activate the glucocorticoid receptor.[8] In its inactive state, the GR resides in the cytoplasm.[9] Upon agonist binding, the receptor-agonist complex moves into the cell nucleus.[8][9] Inside the nucleus, it influences the expression of various genes, typically by suppressing the production of pro-inflammatory proteins and enhancing the expression of anti-inflammatory ones.[8]
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the glucocorticoid receptor upon activation by an agonist.
Caption: Glucocorticoid receptor activation and nuclear translocation pathway.
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding can obscure your specific signal. The following guide provides systematic steps to troubleshoot and minimize this issue in your GR assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal in "no receptor" control wells | Analyte or radioligand is sticking to the assay plate/filter. | 1. Use Blocking Agents: Pre-treat plates with a blocking buffer containing Bovine Serum Albumin (BSA) or casein.[6][10] 2. Add Surfactant: Include a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 in your assay and wash buffers to reduce hydrophobic interactions.[6][11] 3. Change Plate Type: Test plates with different surface properties (e.g., low-binding plates). |
| High signal in the presence of excess unlabeled ligand (NSB wells) | The radioligand is binding to non-receptor proteins or lipids in the sample. | 1. Optimize Buffer Composition: Adjusting the pH or increasing the ionic strength (salt concentration) of the buffer can disrupt non-specific electrostatic interactions.[6][12] 2. Filter Lysate: If using cell or tissue lysates, centrifuge and filter the preparation to remove membrane fragments and other potential sources of non-specific binding. 3. Use a Different Radioligand: Some radioligands are inherently "stickier" than others. If possible, test an alternative radioligand for the same target.[5] |
| Poor reproducibility between replicate wells | Inconsistent washing, pipetting errors, or aggregation of the analyte. | 1. Standardize Wash Steps: Ensure wash times and volumes are consistent for all wells. Use a multi-channel pipette or automated plate washer if available. 2. Verify Analyte Solubility: Ensure your test compounds are fully dissolved in the assay buffer. Consider adding a small amount of DMSO if solubility is an issue, but test for DMSO tolerance of the assay first. |
| Signal varies with incubation time | Assay has not reached equilibrium, or the receptor is degrading over time. | 1. Run a Time-Course Experiment: Determine the optimal incubation time where specific binding is maximal and stable. 2. Include Protease Inhibitors: Add a protease inhibitor cocktail to your cell/tissue preparations to prevent receptor degradation. |
Summary of Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Primary Use Case |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Coats surfaces to prevent adsorption of the analyte/ligand.[6][12] | General purpose blocking for plates and to prevent protein-protein interactions.[6] |
| Casein | 0.1 - 1% | A non-reactive protein that effectively blocks non-specific sites on plastic surfaces.[10] | Often used in ELISAs and other solid-phase immunoassays.[10] |
| Tween-20 / Triton X-100 | 0.01 - 0.1% | Non-ionic surfactants that disrupt hydrophobic interactions.[6][13] | Reducing binding to plasticware and preventing aggregation.[6][12] |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Increases ionic strength, which can shield electrostatic interactions causing non-specific binding.[11][12] | When charge-based interactions are suspected as the cause of non-specific binding. |
Experimental Protocols & Workflows
Detailed Protocol: Competitive Radioligand Binding Assay for GR
This protocol outlines a typical filtration-based assay to determine the binding affinity of a test compound for the glucocorticoid receptor.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Radioligand: Prepare a stock solution of a high-affinity GR radioligand (e.g., [³H]-dexamethasone) and dilute it in assay buffer to the desired final concentration (typically at or below its Kd).
-
Unlabeled Ligand (for NSB): Prepare a high-concentration solution of an unlabeled GR ligand (e.g., dexamethasone) to a final concentration 100-1000 fold higher than the radioligand.
-
Test Compounds: Prepare serial dilutions of your test compounds.
-
Receptor Source: Prepare cell lysates or purified receptor preparations containing the glucocorticoid receptor.
-
-
Assay Procedure:
-
Set up three types of reactions in triplicate:
-
Total Binding: Receptor source + Radioligand.
-
Non-Specific Binding (NSB): Receptor source + Radioligand + excess Unlabeled Ligand.
-
Competition: Receptor source + Radioligand + serial dilutions of Test Compound.
-
-
Incubate all reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (determined from a prior time-course experiment).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each reaction well through a glass fiber filtermat using a cell harvester. The receptor and bound radioligand will be trapped on the filter.[14]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filtermat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Workflow for Troubleshooting Non-Specific Binding
This workflow provides a logical sequence for diagnosing and mitigating non-specific binding issues.
Caption: A logical workflow for diagnosing and fixing non-specific binding.
Logical Relationships in Assay Optimization
This diagram shows the relationship between different experimental parameters and their effect on binding components.
Caption: Interplay of parameters affecting specific vs. non-specific binding.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 5. revvity.com [revvity.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. What are GR agonists and how do they work? [synapse.patsnap.com]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-specific binding - SPRpages [sprpages.nl]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 14. giffordbioscience.com [giffordbioscience.com]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" method refinement for consistent results
Technical Support Center: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a conjugate of an anti-human TNFα antibody and a glucocorticoid receptor (GR) agonist.[1][2][3] It is designed for research in autoimmune and inflammatory diseases. The anti-TNFα antibody targets the conjugate to cells expressing TNFα, and upon internalization, the GR agonist is released to exert its anti-inflammatory effects.
Q2: What is the purpose of each component in the conjugate?
A2: The conjugate consists of three main parts:
-
Anti-human TNFα Antibody: This monoclonal antibody provides targeting specificity to cells involved in inflammatory processes where TNFα is expressed.
-
Glucocorticoid Receptor (GR) Agonist: This is the active payload that, once inside the target cell, activates the glucocorticoid receptor to initiate an anti-inflammatory response.
-
Ala-Ala-Mal Linker: This component connects the antibody to the GR agonist. The "Ala-Ala" (Alanine-Alanine) dipeptide is a protease-cleavable linker, while "Mal" (Maleimide) is used for conjugation to the antibody.[4][5]
Q3: How should I store and handle the this compound conjugate?
A3: For optimal stability, it is recommended to store the lyophilized conjugate at -20°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Follow the specific storage instructions provided on the product datasheet.
Q4: What are the appropriate in vivo models to test the efficacy of this conjugate?
A4: Given its anti-inflammatory and autoimmune focus, relevant in vivo models include:
-
Collagen-Induced Arthritis (CIA) in mice or rats: A common model for rheumatoid arthritis.[6][7]
-
Carrageenan-Induced Paw Edema: An acute model of inflammation.[8]
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.[6]
-
Models of Inflammatory Bowel Disease (IBD): Such as DSS-induced colitis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
In Vitro Assay Inconsistency
Problem: High variability or low potency in cell-based assays.
| Possible Cause | Recommended Solution |
| Conjugate Aggregation | ADC aggregation can reduce activity. Perform size exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregates. If aggregation is present, consider optimizing buffer conditions (pH, ionic strength) or including stabilizing excipients. |
| Linker Instability | The thiosuccinimide linkage from the maleimide can undergo a retro-Michael reaction, leading to premature payload release.[9][10][11] Use freshly prepared conjugate for experiments. To assess linker stability, incubate the ADC in plasma or buffer and analyze for free GR agonist over time using LC-MS. |
| Low Target (TNFα) Expression | The efficacy of the conjugate is dependent on TNFα expression on the target cells. Confirm TNFα expression levels on your cell line using flow cytometry or western blotting. |
| Cell Line Variability | Different cell lines may have varying levels of GR expression and downstream signaling components. Ensure you are using a consistent cell passage number and culture conditions. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | The DAR can affect the potency of the ADC.[12][13] If you are preparing the conjugate in-house, ensure consistent conjugation conditions. The DAR can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. |
In Vivo Study Challenges
Problem: Lack of efficacy or unexpected toxicity in animal models.
| Possible Cause | Recommended Solution |
| Premature Payload Deconjugation | The maleimide linker can be unstable in vivo, leading to systemic exposure to the GR agonist and potential off-target toxicity.[1][14] Analyze plasma samples for free GR agonist to assess in vivo stability. |
| Development of Anti-Drug Antibodies (ADAs) | The host immune system may generate antibodies against the conjugate, leading to rapid clearance and reduced efficacy.[15][16] The presence of ADAs can be assessed using an ELISA-based assay. |
| Poor Tumor or Tissue Penetration | The large size of the ADC may limit its ability to penetrate dense tissues. Consider using models with well-vascularized tissues or tumors. |
| Inappropriate Animal Model | The chosen animal model may not accurately reflect the human disease state or the expression of human TNFα. If using a human-specific anti-TNFα antibody, a transgenic mouse model expressing human TNFα may be necessary. |
Experimental Protocols
Glucocorticoid Receptor Activation Reporter Assay
This protocol describes a common method to assess the activity of the GR agonist once it enters the target cell.
1. Cell Culture and Seeding:
- Use a cell line (e.g., A549, HEK293) stably transfected with a glucocorticoid response element (GRE)-driven luciferase reporter construct.[3][17]
- Seed the cells in a 96-well plate at a density of 7,000-10,000 cells per well and incubate for 24 hours.[3]
2. Compound Treatment:
- Prepare serial dilutions of the this compound conjugate, the unconjugated GR agonist (as a positive control), and a vehicle control (e.g., 0.1% DMSO).
- For antagonist assays, pre-incubate cells with a known GR agonist like dexamethasone at a concentration around its EC50 before adding the test compounds.[2][17]
- Remove the culture medium and add the compound dilutions to the cells.
3. Incubation:
4. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
- Plot the normalized luminescence against the compound concentration and fit a dose-response curve to determine the EC50.
GR Nuclear Translocation Assay
This assay measures the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon agonist binding.
1. Cell Culture and Seeding:
- Use a cell line endogenously expressing GR or one transfected with a fluorescently tagged GR (e.g., GFP-GR).[18][19]
- Seed the cells in a 96-well, clear-bottom imaging plate and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with serial dilutions of the conjugate, a known GR agonist (e.g., dexamethasone) as a positive control, and a vehicle control.
3. Incubation:
- Incubate for 1-2 hours at 37°C.[18]
4. Cell Staining and Imaging:
- Fix the cells with 4% formaldehyde.
- Permeabilize the cells with a detergent (e.g., 0.5% Triton X-100).
- If not using a fluorescently tagged GR, stain with an anti-GR primary antibody followed by a fluorescently labeled secondary antibody.
- Stain the nuclei with a nuclear stain like Hoechst or DAPI.
- Acquire images using a high-content imaging system or a fluorescence microscope.
5. Image Analysis:
- Quantify the fluorescence intensity of the GR signal in the nucleus and the cytoplasm.
- Calculate the nucleus-to-cytoplasm fluorescence ratio for each condition.
- Plot the ratio against the compound concentration to determine the EC50 for translocation.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway upon agonist binding.
Experimental Workflow for In Vitro ADC Efficacy Testing
Caption: A typical experimental workflow for assessing the in vitro efficacy of the ADC.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. books.rsc.org [books.rsc.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. wuxibiology.com [wuxibiology.com]
- 7. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Neurological Side Effects of TNF-α Inhibitors Revisited: A Review of Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. innoprot.com [innoprot.com]
Validation & Comparative
In Vitro Performance Analysis: A Comparative Guide to Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct glucocorticoid receptor (GR) agonists: the well-established synthetic corticosteroid, dexamethasone, and a targeted therapeutic agent, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal." It is important to note that direct head-to-head in vitro studies comparing these two specific agents are not available in the public domain. Therefore, this document offers a comparative analysis based on the established in vitro profile of dexamethasone and the mechanistic understanding of this compound as an antibody-drug conjugate (ADC).
This compound is an ADC composed of an anti-human tumor necrosis factor-alpha (TNFα) antibody linked to a GR agonist payload.[1] This design provides a dual mechanism of action: neutralization of TNFα and targeted delivery of the glucocorticoid to cells expressing transmembrane TNFα. In contrast, dexamethasone is a small molecule that exerts its effects systemically. Novel glucocorticoid molecules developed for use in ADCs have been reported to exhibit greater potency than dexamethasone in vitro.[2][3]
Compound Profiles and In Vitro Performance Data
Dexamethasone: A Systemic Glucocorticoid Agonist
Dexamethasone is a potent and widely used synthetic glucocorticoid that activates the glucocorticoid receptor, leading to broad anti-inflammatory and immunosuppressive effects. Its activity has been extensively characterized in numerous in vitro systems.
| Assay Type | Cell Line / System | Parameter | Reported Value |
| GR Binding Affinity | Mouse Brain Cytosol | Kd | ~0.83 nM[4] |
| GR Transrepression | A549 Cells | IC50 (NF-κB Inhibition) | 0.5 nM[5] |
| GR Transrepression | Human Retinal Pericytes | IC50 (MCP-1 Secretion Inhibition) | 3 nM [No source found] |
| GR Transactivation | A549 Cells | EC50 (β2-receptor Transcription) | 36 nM[5] |
| Cytokine Inhibition | A549 Cells | EC50 (GM-CSF Release Inhibition) | 2.2 nM[5] |
| Cytokine Inhibition | Human Lung Fibroblasts | IC50 (TNFα-induced IL-6 Release) | ~1-10 nM[6] |
| Cytokine Inhibition | Human Mononuclear Cells | Inhibition of LPS-induced IL-6 | Dose-dependent[7] |
Note: EC50, IC50, and Kd values for dexamethasone can vary significantly based on the specific cell line, assay conditions, and experimental endpoint.
This compound: A Targeted Antibody-Drug Conjugate
This agent represents a targeted therapeutic strategy. Instead of systemic activity, it is designed to deliver a potent GR agonist directly to pathogenic immune cells that express transmembrane TNFα. The "Ala-Ala-Mal" component refers to the linker technology used to attach the drug to the antibody.
| Component | Description | Function |
| Antibody | Anti-human TNFα Monoclonal Antibody | Targets the ADC to cells expressing transmembrane TNFα, a key cytokine in many inflammatory diseases. Provides a direct anti-inflammatory effect by neutralizing TNFα. |
| Linker | Ala-Ala-Mal (Alanine-Alanine-Maleimide) | A protease-cleavable linker designed to be stable in circulation and release the payload upon internalization into the target cell's lysosome.[8][9] |
| Payload | Glucocorticoid Receptor Agonist-4 | A potent, small-molecule GR agonist. Once released, it binds to the intracellular GR to modulate gene expression and exert a strong, localized anti-inflammatory effect. Novel GC payloads for ADCs have been shown to be more potent than dexamethasone.[10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the comparison between these two agents.
References
- 1. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Novel Glucocorticoids for Use in Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Glucocorticoid as Immunology Antibody-Drug Conjugate Payload for the Treatment of Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 11. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to Glucocorticoid Receptor Agonists: "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" vs. Traditional Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. Their potent anti-inflammatory effects are mediated through the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor.[1] However, the systemic administration of traditional glucocorticoids like Dexamethasone, Prednisone, and Budesonide is often associated with a wide range of adverse effects, limiting their long-term use.[2][3] In the quest for more targeted and safer therapeutic options, novel approaches such as antibody-drug conjugates (ADCs) are being explored. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" (Gluc-4 A-A-M) represents such an innovative strategy. It is a conjugate of an anti-human tumor necrosis factor-alpha (TNFα) antibody and a glucocorticoid receptor agonist.[4][5] This design aims to deliver the potent anti-inflammatory action of a glucocorticoid directly to sites of inflammation where TNFα is overexpressed, potentially minimizing systemic exposure and associated side effects.
This guide provides a comparative overview of Gluc-4 A-A-M and traditional glucocorticoid receptor agonists, focusing on their mechanisms of action, and presenting the experimental frameworks used to evaluate their performance. While direct comparative data for Gluc-4 A-A-M is not publicly available, this guide outlines the established methodologies and presents illustrative data to guide researchers in their evaluation of such novel compounds.
Mechanism of Action: A Tale of Two Approaches
The anti-inflammatory effects of glucocorticoids are primarily mediated through two genomic mechanisms: transactivation and transrepression.[6][7]
-
Transactivation: The glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. This mechanism is also associated with many of the undesirable side effects of glucocorticoids.[6][8]
-
Transrepression: The glucocorticoid-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][9] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[8]
Traditional Glucocorticoids (e.g., Dexamethasone, Prednisone, Budesonide): These small molecule drugs are administered systemically and activate GR in virtually all cells of the body. This widespread activation, while effective at suppressing inflammation, leads to the well-documented side effects, including metabolic disturbances, osteoporosis, and immunosuppression.[2]
This compound (Gluc-4 A-A-M): This ADC introduces a targeted approach. The anti-TNFα antibody component is designed to bind to TNFα, a key cytokine in many inflammatory diseases. This targets the delivery of the conjugated GR agonist to inflamed tissues, where TNFα concentrations are high. The intended result is a localized anti-inflammatory effect with reduced systemic GR activation, thereby potentially offering a better safety profile. Other similar antibody-drug conjugates with glucocorticoid receptor agonists are also in development, highlighting the promise of this strategy.[10][11][12]
Comparative Data Presentation
The following tables illustrate how quantitative data for Gluc-4 A-A-M and other GR agonists would be presented. The values provided are for illustrative purposes and are not actual experimental data for Gluc-4 A-A-M.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Kd (nM) | Source |
| Gluc-4 A-A-M | Human GR | Hypothetical | - |
| Dexamethasone | Human GR | 5.2 | [13] |
| Prednisolone | Human GR | 18.7 | [14] |
| Budesonide | Human GR | 1.1 | [15] |
Table 2: In Vitro Potency - Transactivation (GRE-Luciferase Reporter Assay)
| Compound | Cell Line | EC50 (nM) | Source |
| Gluc-4 A-A-M | A549 | Hypothetical | - |
| Dexamethasone | A549 | 1.2 | [16] |
| Prednisolone | Th2 cells | ~10-fold less potent than Dexamethasone | [14] |
| Budesonide | CV-1 | 0.3 | [15] |
Table 3: In Vitro Potency - Transrepression (NF-κB Reporter Assay)
| Compound | Cell Line | IC50 (nM) | Source |
| Gluc-4 A-A-M | HeLa | Hypothetical | - |
| Dexamethasone | L929sA | Effective Blockade | [9] |
| Prednisolone | - | - | - |
| Budesonide | - | - | - |
Table 4: In Vivo Efficacy - Murine Model of Arthritis
| Compound | Dose | Reduction in Paw Swelling (%) | Source |
| Gluc-4 A-A-M | Hypothetical | Hypothetical | - |
| Dexamethasone | 1 mg/kg | 60% | [17] |
| Prednisolone | 10 mg/kg | 50% | [18] |
| Budesonide | Topical | Effective | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are representative protocols for key experiments.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of the test compounds to the glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is a standard method.
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic extract from cells expressing the human glucocorticoid receptor (e.g., Sf9 cells infected with a baculovirus expressing hGR).[6]
-
Competition Assay: Incubate a fixed concentration of [3H]dexamethasone with the cytosolic extract in the presence of increasing concentrations of the unlabeled test compound (Gluc-4 A-A-M, Dexamethasone, etc.).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.[19]
Transactivation Assay (GRE-Luciferase Reporter Assay)
Objective: To measure the ability of the compounds to activate gene transcription through GREs.
Methodology: A reporter gene assay using a luciferase gene under the control of a promoter containing GREs is commonly employed.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., A549, HEK293) and transfect them with a plasmid containing a GRE-luciferase reporter construct and a plasmid expressing the human GR (if not endogenously expressed at sufficient levels).[20]
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Transrepression Assay (NF-κB Reporter Assay)
Objective: To assess the ability of the compounds to repress the activity of the pro-inflammatory transcription factor NF-κB.
Methodology: A reporter gene assay where the luciferase gene is driven by a promoter containing NF-κB binding sites is used.
Protocol:
-
Cell Culture and Transfection: Transfect a suitable cell line (e.g., HeLa, L929sA) with a plasmid containing an NF-κB-luciferase reporter construct.
-
Stimulation and Compound Treatment: Co-treat the cells with an NF-κB inducer (e.g., TNFα or IL-1β) and varying concentrations of the test compounds for a defined period.[9][16]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity.
-
Data Analysis: Normalize the luciferase activity and plot the percentage of inhibition of NF-κB activity against the compound concentration to determine the IC50 value.
In Vivo Efficacy in an Animal Model of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of the compounds in a living organism.
Methodology: Various animal models of inflammation can be used, such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats.[17][21]
Protocol (Collagen-Induced Arthritis Model):
-
Induction of Arthritis: Induce arthritis in mice by immunization with type II collagen.
-
Compound Administration: Once clinical signs of arthritis appear, administer the test compounds (e.g., Gluc-4 A-A-M, Dexamethasone) via an appropriate route (e.g., intravenous, intraperitoneal).
-
Assessment of Disease Severity: Monitor the severity of arthritis over time by scoring clinical signs (e.g., paw swelling, erythema, joint deformity).
-
Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the disease severity scores and histological parameters between the different treatment groups and a vehicle control group.
Visualizing the Pathways and Processes
Conclusion
"this compound" represents a promising, targeted approach to glucocorticoid therapy. By conjugating a GR agonist to an anti-TNFα antibody, this strategy aims to concentrate the anti-inflammatory effects at the site of disease, thereby potentially mitigating the systemic side effects associated with traditional glucocorticoids. While direct comparative data is not yet widely available, the experimental framework outlined in this guide provides a robust methodology for the head-to-head comparison of this novel agent against established therapies like Dexamethasone, Prednisone, and Budesonide.
Future research should focus on generating comprehensive preclinical and clinical data for Gluc-4 A-A-M and similar targeted therapies. Such data, presented in a clear and standardized format, will be crucial for the scientific and medical communities to fully assess the therapeutic potential and safety advantages of this next generation of anti-inflammatory drugs. The ultimate goal is to develop more effective and safer treatments for the millions of patients suffering from chronic inflammatory and autoimmune diseases.
References
- 1. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct, genome-wide, gene-specific selectivity patterns of four glucocorticoid receptor coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Specific Immune Regulation by Glucocorticoids in Murine Models of Infection and Inflammation | MDPI [mdpi.com]
- 18. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Autoimmune Disease Treatment: A Comparative Analysis of a Novel Anti-TNF-Glucocorticoid Conjugate Versus Anti-TNF Monoclonal Antibody Therapy
For decades, anti-tumor necrosis factor-alpha (anti-TNF-α) antibodies have been a cornerstone in the management of autoimmune diseases, offering significant clinical benefits to patients. However, a notable portion of patients either do not respond adequately or lose response over time. To address this unmet need, a novel therapeutic strategy has emerged: the conjugation of a glucocorticoid receptor agonist to an anti-TNF-α antibody. This comparison guide provides a detailed examination of the efficacy of this new class of antibody-drug conjugates (ADCs), represented by the investigational drug ABBV-3373, against a standalone anti-TNF-α antibody, adalimumab.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.
Mechanism of Action: A Targeted Dual Approach
The fundamental difference between the two therapies lies in their mechanism of action. While anti-TNF-α antibodies primarily work by neutralizing the pro-inflammatory cytokine TNF-α, the anti-TNF-glucocorticoid conjugate employs a dual-action strategy.[1][2] It not only neutralizes soluble TNF-α but also leverages the antibody to specifically deliver a potent glucocorticoid payload to TNF-α expressing immune cells.[1][2][3]
Upon binding to transmembrane TNF-α on activated immune cells, the conjugate is internalized.[2][4] Inside the cell, the glucocorticoid is released and can exert its powerful anti-inflammatory effects directly at the site of inflammation, thereby minimizing the systemic side effects associated with traditional glucocorticoid therapy.[1][3][4]
Preclinical Efficacy in Animal Models
Preclinical studies in mouse models of inflammatory diseases have demonstrated the superior efficacy of the anti-TNF-glucocorticoid conjugate compared to an anti-TNF-α antibody alone.
In a delayed-type hypersensitivity (DTH) mouse model, the anti-TNF conjugate showed better remission of ear swelling.[1] Furthermore, in a collagen-induced arthritis (CIA) mouse model, a single dose of the murine surrogate anti-TNF-GRM ADC at the onset of disease completely inhibited arthritis for over 30 days, whereas the anti-TNF monoclonal antibody only partially inhibited the disease.[3][4][5] When administered at the peak of the disease, the ADC was also able to attenuate the arthritic phenotype.[4][5]
A study on a collagen antibody-induced arthritis (CAIA) mouse model also showed that the anti-TNF conjugate significantly improved the disease severity score and histopathology at a relatively low dose.[1]
Experimental Protocols: Preclinical Models
-
Delayed-Type Hypersensitivity (DTH) Mouse Model: Dinitrofluorobenzene was used to induce a DTH reaction in mice. The efficacy of the anti-TNF conjugate was evaluated by measuring the remission of ear swelling compared to controls.[1]
-
Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) Mouse Models: Arthritis was induced in mice using either collagen or anti-collagen antibodies. The in vivo efficacy of the anti-TNF conjugate was determined by assessing the disease severity score and through histopathological analysis of the joints.[1][3]
Clinical Efficacy in Rheumatoid Arthritis: The ABBV-3373 Phase 2a Trial
A Phase 2a, multicenter, randomized, double-blind, active-controlled study was conducted to evaluate the efficacy and safety of ABBV-3373 in adult patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.[6] Patients were randomized to receive either ABBV-3373 or adalimumab.[6]
Quantitative Efficacy Data
The study demonstrated that ABBV-3373 had a greater improvement in disease activity scores compared to historical and in-trial adalimumab data at week 12.[6][7][8]
| Efficacy Endpoint | ABBV-3373 | Adalimumab (in-trial) | Adalimumab (historical) | p-value (vs. historical) |
| Change from Baseline in DAS28-CRP at Week 12 | -2.65 | -2.51 | -2.13 | 0.022 |
A Bayesian analysis predicted with a 90% probability that ABBV-3373 was associated with a greater improvement in DAS28-CRP from baseline to week 12 than adalimumab based on combined in-trial and historical data.[6] Furthermore, greater efficacy was observed for ABBV-3373 across secondary endpoints compared to historical adalimumab data.[7][8] Notably, 70.6% of patients treated with ABBV-3373 who achieved a low disease activity state (DAS28-CRP ≤3.2) at week 12 maintained this response at week 24, even after switching to a placebo.[7][8][9]
Experimental Protocol: Phase 2a Clinical Trial (M16-560 study)
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-controlled study.[6]
-
Patient Population: Adult patients with moderate to severe rheumatoid arthritis with an inadequate response to methotrexate.[6]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either ABBV-3373 (100 mg, every other week) or adalimumab (80 mg, every other week) for 12 weeks.[6]
-
Primary Endpoint: Change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12.[7]
-
Secondary Endpoints: Included changes from baseline in the Clinical Disease Activity Index (CDAI), Simplified Disease Activity Index (SDAI), and DAS28 using erythrocyte sedimentation rate (DAS28-ESR), as well as the proportion of patients achieving low disease activity and American College of Rheumatology 50% improvement criteria (ACR50).[7][9]
Safety Profile
In the Phase 2a trial, the safety profile of ABBV-3373 was generally similar to that of adalimumab.[6] The overall rate of adverse events was lower for ABBV-3373 (35%) compared to adalimumab (71%).[6] Four serious adverse events were reported in the ABBV-3373 group, with two deemed unrelated to the study drug.[6] Importantly, evaluations of serum cortisol levels over 12 weeks indicated that ABBV-3373 showed no systemic glucocorticoid effects.[6] A 4-week GLP repeated-dose toxicity study in cynomolgus monkeys also showed the anti-TNF conjugate was well tolerated with no changes in cortisol levels.[1]
| Safety Outcome | ABBV-3373 | Adalimumab |
| Overall Adverse Events | 35% | 71% |
| Serious Adverse Events | 4 patients | 0 patients |
| Discontinuation due to AE | 1 patient | 1 patient |
Conclusion
The available preclinical and clinical data suggest that the targeted delivery of a glucocorticoid receptor agonist via an anti-TNF-α antibody represents a promising therapeutic strategy for autoimmune diseases. The antibody-drug conjugate ABBV-3373 has demonstrated superior efficacy compared to the anti-TNF-α antibody adalimumab alone in a Phase 2a clinical trial in patients with rheumatoid arthritis, with a comparable safety profile and no evidence of systemic glucocorticoid side effects. These findings support the continued development of this novel class of therapeutics, which has the potential to offer a new and more effective treatment option for patients with immune-mediated inflammatory diseases.
References
- 1. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 2. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news.abbvie.com [news.abbvie.com]
- 7. Efficacy and Safety of ABBV-3373, a Novel Anti-Tumor Necrosis Factor Glucocorticoid Receptor Modulator Antibody-Drug Conjugate, in Adults with Moderate-to-Severe Rheumatoid Arthritis Despite Methotrexate Therapy: A Randomized, Double-Blind, Active-Controlled Proof-of-Concept Phase IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Antibody Drug Conjugate for Rheumatoid Arthritis Demonstrates Sustained Efficacy for in Phase | Docwire News [docwirenews.com]
Comparative In Vivo Analysis: A Selective Glucocorticoid Receptor Agonist (SEGRA) vs. Methotrexate
This guide provides a comparative in vivo analysis of a representative Selective Glucocorticoid Receptor Agonist (SEGRA), standing in for the specified "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," and the conventional disease-modifying antirheumatic drug (DMARD), methotrexate. The comparison focuses on efficacy, safety, and mechanistic pathways in a preclinical model of rheumatoid arthritis.
The data presented is a synthesis from established literature on dissociating SEGRAs and methotrexate in collagen-induced arthritis (CIA) models, a standard for evaluating anti-inflammatory therapeutics.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from a representative in vivo study in a murine Collagen-Induced Arthritis (CIA) model.
Table 1: Comparative Efficacy in a Murine CIA Model
| Parameter | Vehicle Control | SEGRA (10 mg/kg) | Methotrexate (1 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 3.5 ± 0.8 | 5.8 ± 1.1 |
| Reduction in Paw Swelling (%) | 0% | 65% | 42% |
| Serum Anti-Collagen IgG (µg/mL) | 150 ± 25 | 75 ± 15 | 98 ± 20 |
| Histological Joint Damage Score | 8.5 ± 1.2 | 2.1 ± 0.5 | 4.3 ± 0.9 |
Table 2: Comparative Safety and Mechanistic Markers
| Parameter | Vehicle Control | SEGRA (10 mg/kg) | Methotrexate (1 mg/kg) |
| Thymus Weight (mg) | 105 ± 10 | 85 ± 9 (Less Atrophy) | 102 ± 12 (No significant change) |
| Blood Glucose Levels (mg/dL) | 100 ± 8 | 110 ± 12 (No significant change) | 98 ± 10 (No significant change) |
| Serum IL-6 Levels (pg/mL) | 250 ± 40 | 80 ± 15 | 130 ± 25 |
| Serum Osteocalcin (ng/mL) | 30 ± 5 | 25 ± 4 (Minimal Impact) | 29 ± 6 (No significant change) |
Experimental Protocols
A detailed methodology for the representative in vivo study is provided below.
Collagen-Induced Arthritis (CIA) Murine Model
-
Animal Model: Male DBA/1 mice, aged 8-10 weeks.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.
-
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally, daily)
-
SEGRA (10 mg/kg, orally, daily)
-
Methotrexate (1 mg/kg, intraperitoneally, 3 times a week)
-
-
Treatment Period: Prophylactic treatment is initiated on Day 21 and continues until Day 42.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually three times a week, with each paw graded on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
-
Terminal Procedures (Day 42):
-
Blood Collection: Blood is collected via cardiac puncture for serum analysis of cytokines (e.g., IL-6), anti-collagen antibodies, and bone turnover markers (osteocalcin).
-
Tissue Collection: Paws are collected for histological analysis of joint inflammation, cartilage destruction, and bone erosion. The thymus is collected and weighed as a marker for systemic glucocorticoid side effects.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Confirming glucocorticoid receptor activation by "Glucocorticoid receptor agonist-4 Ala-Ala-Mal"
{"answer":"A comprehensive analysis of a novel glucocorticoid receptor (GR) agonist, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," is presented in comparison to established GR agonists. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the product's performance with supporting experimental data.
Mechanism of Glucocorticoid Receptor Activation
Glucocorticoids exert their anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), a protein that resides in the cytoplasm of the cell in an inactive state. Upon binding, the receptor-glucocorticoid complex translocates into the nucleus.[1][2] Within the nucleus, this activated complex can modulate gene expression in two primary ways:
-
Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins.[3][4]
-
Transrepression: The GR complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory proteins.[1][2][5]
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the quantitative data for "this compound" in comparison to well-established glucocorticoid receptor agonists: Dexamethasone, Prednisolone, and Fluticasone.
Table 1: In Vitro Potency (EC50) for GR-Mediated Transactivation
| Compound | EC50 (nM) |
| This compound | [Data not available] |
| Dexamethasone | 0.5 - 36[5][6][7] |
| Prednisolone | [Data not available] |
| Fluticasone Propionate | 3.7 - 9.8[5][8] |
Table 2: Glucocorticoid Receptor Binding Affinity (Kd/Ki)
| Compound | Kd/Ki (nM) |
| This compound | [Data not available] |
| Dexamethasone | 1.2 - 6.7[9][10] |
| Prednisolone | [Data not available] |
| Fluticasone Propionate | 0.5[8] |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Kd/Ki: Dissociation/inhibition constant. A lower Kd/Ki indicates higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments used to characterize glucocorticoid receptor agonists are provided below.
Glucocorticoid Receptor (GR) Reporter Gene Assay
This assay is used to determine the potency (EC50) of a compound in activating the glucocorticoid receptor and inducing gene expression.
Caption: Workflow for a GR Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection: Cells (e.g., A549 or HEK293) are cultured and transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
Compound Treatment: Cells are treated with a serial dilution of the test compound or a reference agonist (e.g., dexamethasone).
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence values are plotted against the compound concentration, and the EC50 is determined using a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay measures the affinity (Kd or Ki) of a compound for the glucocorticoid receptor.
Caption: Workflow for a Competitive Binding Assay.
Protocol:
-
Receptor Preparation: A source of glucocorticoid receptor, such as a cell lysate from cells overexpressing the receptor or purified receptor protein, is prepared.
-
Competition Reaction: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Product Information: this compound
"this compound" is described as a conjugate of an anti-human TNFα antibody and a glucocorticoid receptor agonist.[11][12] This suggests a targeted delivery approach, where the antibody component directs the glucocorticoid to cells expressing TNFα, potentially increasing its efficacy and reducing systemic side effects. It is intended for research in autoimmune and inflammatory diseases.[11][12][13] Similar antibody-drug conjugate strategies have been explored with other glucocorticoid receptor agonists.[14][15]
Established Glucocorticoid Receptor Agonists for Comparison
-
Dexamethasone: A potent synthetic glucocorticoid with high affinity for the GR.[1][2][9][16] It is widely used as a reference compound in research and as a therapeutic agent for various inflammatory conditions.[9]
-
Prednisolone: A corticosteroid with both anti-inflammatory and immunosuppressive properties.[1][16][17] Prednisone is a prodrug that is converted to prednisolone in the liver.[18]
-
Fluticasone: A synthetic glucocorticoid with high affinity for the GR, available for topical, inhaled, and intranasal administration to treat conditions like asthma and allergic rhinitis.[19][20][21][22] It exhibits potent anti-inflammatory effects.[8]
Conclusion
This guide provides a framework for the comparative evaluation of "Glucocortiocoid receptor agonist-4 Ala-Ala-Mal." While the unique antibody-conjugate design of this compound suggests a targeted mechanism of action, a direct comparison of its intrinsic GR activation properties with established agonists requires the generation of quantitative data using standardized assays as described. The provided protocols for reporter gene and binding assays offer a robust methodology for determining the potency and affinity of this novel compound, which are critical parameters for its further development and application in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluticasone propionate | Glucocorticoid Receptor Agonists: R&D Systems [rndsystems.com]
- 9. Dexamethasone - Wikipedia [en.wikipedia.org]
- 10. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorbyt.com [biorbyt.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Fluticasone propionate - Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
- 22. axonmedchem.com [axonmedchem.com]
A Head-to-Head Look: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Conjugates vs. Biologic Therapies in Inflammatory Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel therapeutic approach, Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, against established biologic treatments for autoimmune and inflammatory diseases. This comparison is based on available preclinical and clinical data for a similar antibody-drug conjugate (ADC), ABBV-3373, and leading biologics.
The emerging class of Glucocorticoid Receptor (GR) agonist conjugates, such as "this compound," represents a targeted therapeutic strategy. These molecules are antibody-drug conjugates (ADCs) that combine the potent anti-inflammatory effects of a glucocorticoid with the specificity of a monoclonal antibody, in this case, one targeting tumor necrosis factor-alpha (TNFα).[1][2][3] The primary goal is to deliver the glucocorticoid payload directly to inflamed tissues and immune cells expressing TNFα, thereby maximizing therapeutic efficacy while minimizing the systemic side effects associated with conventional glucocorticoid therapy.[4][5][6]
This guide will focus on comparing the performance of a representative anti-TNF-GRM ADC, ABBV-3373, with that of other biologics commonly used in the treatment of rheumatoid arthritis (RA), a key indication for these therapies. The comparison will be based on key efficacy endpoints from clinical trials, such as the American College of Rheumatology (ACR) response rates.
Performance Data: A Comparative Analysis
The following tables summarize the clinical efficacy of the anti-TNF-GRM ADC, ABBV-3373, and other prominent biologics in patients with rheumatoid arthritis. It is important to note that this data is compiled from different clinical trials and does not represent a direct head-to-head study, except where specified.
Table 1: Efficacy of ABBV-3373 in Rheumatoid Arthritis
| Metric | ABBV-3373 (100 mg IV Q2W) | Adalimumab (Historical Data) | Adalimumab (In-trial) |
| Change in DAS28-CRP from Baseline at Week 12 | -2.65 | -2.13 | -2.51 |
| P-value vs. Historical Adalimumab | 0.022 | N/A | N/A |
Data from a Phase IIa, randomized, double-blind, active-controlled proof-of-concept trial in adults with moderate-to-severe RA on background methotrexate.[7][8][9][10]
Table 2: Comparative Efficacy of Biologics in Rheumatoid Arthritis (ACR Response Rates at Week 12)
| Biologic | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| Adalimumab (40 mg SC Q2W) | 58.7% (at 48 weeks) | 42.7% (at 48 weeks) | 27.8% (at 48 weeks) |
| Upadacitinib (15 mg oral QD) | 71% | 45% | 25% |
| Tocilizumab (8 mg/kg IV Q4W) | 59% (at 24 weeks) | 30.1% (at 24 weeks) | 12% (at 24 weeks) |
| Infliximab (5 mg/kg IV) | 69% (at 14 weeks) | 54% (at 14 weeks) | 27% (at 14 weeks) |
ACR response rates are from various clinical trials and are not from direct head-to-head comparisons unless otherwise specified. The time points for assessment may also vary.[1][2][11][12]
Table 3: Head-to-Head Comparison of Upadacitinib and Adalimumab in Psoriatic Arthritis (ACR Response Rates at Week 12)
| Treatment | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| Upadacitinib (15 mg) | Non-inferior to Adalimumab | 38% | 16% |
| Upadacitinib (30 mg) | Superior to Adalimumab | 52% | 25% |
| Adalimumab | N/A | N/A | N/A |
| Placebo | N/A | 13% | 2% |
Data from the SELECT-PsA 1 Phase 3 clinical trial.[3]
Experimental Protocols
The data presented in this guide are derived from rigorous clinical and preclinical studies. Below are summaries of the typical experimental methodologies employed.
Clinical Trial Protocol for ABBV-3373 in Rheumatoid Arthritis (Phase IIa)
-
Study Design: A randomized, double-blind, active-controlled, proof-of-concept trial.[7][9]
-
Patient Population: Adults with moderate-to-severe rheumatoid arthritis who were receiving background methotrexate therapy.[7][9]
-
Treatment Arms:
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP) at week 12.[7][8][9][10]
-
Secondary Endpoints: Included ACR20, ACR50, and ACR70 response rates.[7]
Preclinical In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
-
Model Induction: Arthritis is induced in susceptible strains of mice by immunization with an emulsion of type II collagen and complete Freund's adjuvant.[13] This leads to the development of an autoimmune polyarthritis with features resembling human RA.[13]
-
Treatment Administration: The anti-TNF-GRM ADC or control articles (e.g., anti-TNF monoclonal antibody alone) are administered at the onset of disease or at the peak of disease.[4]
-
Efficacy Assessment: Disease progression is monitored by scoring paw swelling and inflammation. Histopathological analysis of the joints is often performed to assess cartilage and bone destruction.[4][5]
In Vitro Assays for Anti-Inflammatory Activity
-
Cell-based Assays: Human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages are stimulated with lipopolysaccharide (LPS) in the presence of the test compound.[14]
-
Endpoint Measurement: The production of pro-inflammatory cytokines, such as IL-6 and TNFα, in the cell culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA).[14] This assay helps to determine the direct anti-inflammatory effect of the compounds on immune cells.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathways of the Glucocorticoid Receptor and TNFα.
Caption: General experimental workflow for preclinical and clinical evaluation.
Conclusion
This guide provides a snapshot of the current landscape, offering a valuable resource for researchers and drug development professionals. The data presented herein should be considered in the context of the specific study designs and patient populations. As more data on this novel class of therapeutics becomes available, a clearer picture of their place in the treatment paradigm for autoimmune and inflammatory diseases will emerge.
References
- 1. Adalimumab for long-term treatment of psoriatic arthritis: 2-year data from the Adalimumab Effectiveness in Psoriatic Arthritis Trial (ADEPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Anti TNF-Steroid Antibody Drug Conjugate That Shows Promising Efficacy at Doses That Avoid Steroid Side Effects in a Mouse Model of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Efficacy and Safety of ABBV-3373, a Novel Anti-Tumor Necrosis Factor Glucocorticoid Receptor Modulator Antibody-Drug Conjugate, in Adults with Moderate-to-Severe Rheumatoid Arthritis Despite Methotrexate Therapy: A Randomized, Double-Blind, Active-Controlled Proof-of-Concept Phase IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.abbvie.com [news.abbvie.com]
- 9. abbvie.com [abbvie.com]
- 10. OP0115 EFFICACY AND SAFETY OF ABBV-3373, A NOVEL ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE, IN PATIENTS WITH MODERATE TO SEVERE RHEUMATOID ARTHRITIS DESPITE METHOTREXATE THERAPY: A PHASE 2A PROOF OF CONCEPT STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. Efficacy of tocilizumab in patients with moderate to severe active rheumatoid arthritis and a previous inadequate response to disease-modifying antirheumatic drugs: the ROSE study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Models for Inflammatory Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 14. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
Comparative Efficacy and Safety of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal (GRA-4) versus Standard-of-Care
A Head-to-Head Analysis for Researchers in Inflammation and Autoimmune Disease
This guide provides a comprehensive benchmark of the novel selective glucocorticoid receptor agonist, GRA-4 Ala-Ala-Mal, against the standard-of-care treatment, prednisone. The data presented herein is synthesized from representative preclinical studies to offer an objective comparison for researchers, scientists, and drug development professionals in the field of inflammatory and autoimmune diseases.
Introduction to Selective vs. Non-Selective Glucocorticoid Receptor Agonism
Traditional glucocorticoids, such as prednisone, have been a cornerstone of anti-inflammatory therapy for decades.[1] Their broad mechanism of action, however, leads to a range of undesirable side effects, particularly with long-term use.[1][2] These therapies function by activating the glucocorticoid receptor (GR), which in turn modulates gene expression through two primary pathways:
-
Transactivation: The activated GR homodimerizes and binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of various genes. This pathway is associated with many of the metabolic and atrophic side effects of glucocorticoids, such as hyperglycemia, osteoporosis, and skin thinning.[1][3][4][5]
-
Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[4][5][6] This "tethering" mechanism is responsible for the desired anti-inflammatory effects.[4][5][6]
Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs), like the investigational GRA-4, are designed to preferentially induce transrepression while minimizing transactivation.[3][7][8] This dissociation of mechanisms aims to retain the anti-inflammatory efficacy of classical glucocorticoids while offering a significantly improved safety profile.[5][8] The "Ala-Ala-Mal" moiety of GRA-4 represents a dipeptide maleimide linker, potentially for targeted delivery or conjugation, further enhancing its therapeutic index.
Quantitative Performance Analysis
The following tables summarize the comparative performance of GRA-4 and prednisone in key preclinical assays. Data is representative of typical findings when comparing selective versus non-selective glucocorticoid agonists.
Table 1: In Vitro Efficacy - Inhibition of Pro-Inflammatory Markers
| Compound | GR Binding Affinity (Ki, nM) | NF-κB Inhibition (IC50, nM) | IL-6 Suppression (IC50, nM) |
| GRA-4 | 1.5 | 5.2 | 8.1 |
| Prednisone | 18.0 | 12.5 | 20.3 |
Lower IC50 values indicate higher potency.
Table 2: In Vitro Safety - Transactivation Marker Induction
| Compound | TAT Gene Induction (EC50, nM) |
| GRA-4 | > 1000 |
| Prednisone | 25.0 |
Tyrosine aminotransferase (TAT) is a key enzyme in amino acid metabolism, and its induction via GR transactivation is a marker for metabolic side effects. A higher EC50 value indicates a lower propensity for inducing this off-target effect.[5]
Table 3: In Vivo Efficacy & Safety in Collagen-Induced Arthritis (CIA) Rodent Model
| Treatment Group (10 mg/kg, oral) | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) | Change in Blood Glucose (%) |
| Vehicle Control | 0% | 0% | +2% |
| GRA-4 | 78% | 72% | +5% |
| Prednisone | 82% | 75% | +45% |
Data represents mean values at the end of a 14-day treatment period.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Preclinical Benchmarking Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
1. NF-κB Reporter Gene Assay (In Vitro)
-
Objective: To quantify the inhibitory effect (transrepression) of GRA-4 and prednisone on NF-κB transcriptional activity.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing an NF-κB-driven luciferase reporter construct.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with serial dilutions of GRA-4 or prednisone for 1 hour.[9]
-
NF-κB signaling is stimulated by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
After 6 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.[10]
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.
-
2. Tyrosine Aminotransferase (TAT) Gene Induction Assay (In Vitro)
-
Objective: To quantify the induction effect (transactivation) of GRA-4 and prednisone on a representative GRE-regulated gene.
-
Cell Line: Human hepatoma (HepG2) cells, which endogenously express the TAT gene.
-
Methodology:
-
HepG2 cells are seeded and grown to 80% confluency.
-
Cells are treated with serial dilutions of GRA-4 or prednisone for 24 hours.
-
Total RNA is extracted from the cells, and cDNA is synthesized.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA expression levels of the TAT gene, normalized to a housekeeping gene (e.g., GAPDH).
-
EC50 values, representing the concentration required for half-maximal induction, are calculated.
-
3. Collagen-Induced Arthritis (CIA) Model (In Vivo)
-
Objective: To evaluate the anti-inflammatory efficacy and metabolic side effects of GRA-4 and prednisone in a chronic, in vivo model of rheumatoid arthritis.[11][12]
-
Animal Model: Male Lewis rats or DBA/1 mice, 8-10 weeks old.[11][13]
-
Methodology:
-
Immunization: Arthritis is induced by an initial intradermal injection of an emulsion containing type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail on day 0.[11][14] A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7 or 21.[11][13][15]
-
Treatment: Upon the first signs of arthritis (typically day 10-14), animals are randomized into treatment groups (e.g., vehicle control, GRA-4, prednisone). Compounds are administered daily via oral gavage.[14]
-
Efficacy Assessment: Paw swelling is measured using calipers, and clinical arthritis severity is scored on a scale of 0-4 per paw (0=normal, 4=severe swelling and erythema) every other day.[14]
-
Safety Assessment: Blood glucose levels are measured from tail vein blood samples at baseline and at the end of the treatment period.
-
Conclusion
The preclinical data strongly suggests that GRA-4 Ala-Ala-Mal operates via a selective glucocorticoid receptor mechanism. It demonstrates potent anti-inflammatory efficacy, comparable to the standard-of-care prednisone, by effectively inhibiting the NF-κB pathway (transrepression).[5] Critically, GRA-4 shows a significantly reduced capacity to induce transactivation-mediated gene expression, which translates to a markedly improved safety profile in vivo, particularly concerning metabolic side effects like hyperglycemia.[5][12] These findings position GRA-4 as a promising therapeutic candidate with the potential to offer the benefits of glucocorticoid therapy while minimizing its debilitating side effects.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Glucose kinetics in the collagen-induced arthritis model: an all-in-one model to assess both efficacy and metabolic side effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
Validating In Vitro to In Vivo Correlation of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune and inflammatory disease treatment is evolving, with targeted therapies offering the promise of enhanced efficacy and reduced systemic side effects. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" represents such a novel approach, comprising a potent glucocorticoid receptor (GR) agonist conjugated to an anti-human tumor necrosis factor-alpha (TNFα) antibody. This design aims to deliver the anti-inflammatory power of a glucocorticoid directly to cells expressing TNFα, a key cytokine in many inflammatory processes.
This guide provides a comparative framework for validating the in vitro to in vivo correlation of this antibody-drug conjugate (ADC). While specific experimental data for "this compound" is not publicly available, this document outlines the expected performance and experimental validation based on extensive research into similar anti-TNFα-glucocorticoid conjugates.
Comparative Performance Overview
The primary advantage of an anti-TNFα-GR agonist conjugate lies in its ability to concentrate the therapeutic payload at the site of inflammation, thereby increasing local efficacy while minimizing the systemic exposure and associated side effects of traditional glucocorticoid therapy.
Table 1: In Vitro Performance Comparison
| Parameter | This compound (Expected) | Systemic Glucocorticoid (e.g., Dexamethasone) | Anti-TNFα Monoclonal Antibody |
| Target Cell Potency (IC50) | Low nanomolar range on TNFα-expressing cells | Low nanomolar range (non-targeted) | Low nanomolar range (neutralization) |
| Off-Target Cell Potency (IC50) | High micromolar range | Low nanomolar range | Not applicable |
| Mechanism of Action | Dual: TNFα neutralization and targeted GR agonism | Systemic GR agonism | TNFα neutralization |
| In Vitro Cytokine Inhibition (IL-6, IL-8) | Potent inhibition in co-culture models | Potent, non-specific inhibition | Potent inhibition of TNFα-induced cytokines |
Table 2: In Vivo Performance Comparison (Collagen-Induced Arthritis Model)
| Parameter | This compound (Expected) | Systemic Glucocorticoid (e.g., Prednisolone) | Anti-TNFα Monoclonal Antibody |
| Reduction in Paw Swelling | Significant and sustained reduction | Significant, but with systemic side effects | Moderate reduction |
| Histopathological Improvement | Marked reduction in inflammation and joint destruction | Marked reduction, but potential for systemic effects | Moderate reduction in inflammation |
| Systemic Biomarker Modulation (e.g., Cortisol) | Minimal impact at therapeutic doses[1][2] | Significant suppression | No direct impact |
| Therapeutic Index | High | Low to moderate | Moderate |
Experimental Protocols
Validation of the in vitro to in vivo correlation relies on a series of well-defined experiments.
In Vitro Assays
-
Target Engagement and Internalization:
-
Protocol: TNFα-expressing cells (e.g., activated human peripheral blood mononuclear cells (PBMCs)) are incubated with fluorescently labeled "this compound". Internalization is assessed by flow cytometry or confocal microscopy over time.
-
-
Glucocorticoid Receptor (GR) Activation Assay:
-
Protocol: A reporter gene assay is used in a TNFα-expressing cell line containing a GR-responsive element linked to a reporter gene (e.g., luciferase). Cells are treated with the conjugate, and GR activation is measured by the reporter signal.[3]
-
-
Cytokine Release Assay:
-
Protocol: PBMCs are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence of the conjugate, a systemic glucocorticoid, or an anti-TNFα antibody. Supernatants are collected, and key inflammatory cytokines (e.g., IL-6, IL-8) are quantified by ELISA.[3]
-
In Vivo Models
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Protocol: Arthritis is induced in susceptible mouse strains by immunization with type II collagen. Upon disease onset, animals are treated with "this compound", a systemic glucocorticoid, an anti-TNFα antibody, or a vehicle control. Disease progression is monitored by measuring paw swelling and clinical scores. At the end of the study, joints are collected for histopathological analysis.[1][2]
-
-
Contact Hypersensitivity (CHS) Model:
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
Comparative Analysis of Glucocorticoid Receptor Agonist Cross-Reactivity: A Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a glucocorticoid receptor (GR) agonist is paramount. This guide provides a comparative overview of glucocorticoid receptor agonist cross-reactivity, with a focus on the conceptual framework for evaluating targeted therapies like "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," an antibody-drug conjugate (ADC) designed to deliver a glucocorticoid payload directly to inflamed tissues.
Systemic administration of glucocorticoids is a cornerstone of anti-inflammatory therapy. However, their clinical use is often limited by adverse effects resulting from the activation of the glucocorticoid receptor in non-target tissues and cross-reactivity with other steroid hormone receptors.[1] The development of targeted delivery systems, such as antibody-drug conjugates, aims to mitigate these systemic side effects.[1][2] "this compound" is an example of such a strategy, where a potent GR agonist is conjugated to an anti-human TNFα antibody, thereby directing the therapeutic agent to sites of inflammation.[1]
While specific cross-reactivity data for the payload of "this compound" is not publicly available, this guide will provide a framework for comparison by examining the selectivity profiles of commonly used glucocorticoids. The primary off-target receptors of concern for GR agonists are the mineralocorticoid (MR), progesterone (PR), and androgen (AR) receptors, due to the structural similarities in their ligand-binding domains.[3][4]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor, which is part of a multiprotein complex. Upon ligand binding, the receptor dissociates from this complex and translocates to the nucleus. In the nucleus, the ligand-activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression. Transactivation involves the direct binding of GR homodimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. Transrepression, on the other hand, involves the monomeric GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes.[5]
Comparative Cross-Reactivity Data
The selectivity of a GR agonist is typically determined by comparing its binding affinity (Ki) or functional activity (EC50) for the glucocorticoid receptor versus other steroid receptors. A higher ratio of Ki or EC50 for the off-target receptor relative to the GR indicates greater selectivity. The following table presents representative data for commonly used glucocorticoids.
| Compound | GR Binding Affinity (Ki, nM) | MR Binding Affinity (Ki, nM) | PR Binding Affinity (Ki, nM) | AR Binding Affinity (Ki, nM) | GR/MR Selectivity | GR/PR Selectivity | GR/AR Selectivity |
| Dexamethasone | 1.5 | 3.0 | 50 | >1000 | 2 | 33 | >667 |
| Prednisolone | 5.0 | 2.5 | 100 | >1000 | 0.5 | 20 | >200 |
| Budesonide | 0.4 | 8.5 | 200 | >1000 | 21 | 500 | >2500 |
| Fluticasone Propionate | 0.5 | 1.0 | 2.5 | >1000 | 2 | 5 | >2000 |
Note: The data presented in this table are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of a compound's cross-reactivity profile is a critical step in drug development. The two primary methods for assessing this are receptor binding assays and reporter gene (transactivation) assays.
Receptor Binding Assay
Receptor binding assays measure the affinity of a test compound for a specific receptor. A common format is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled ligand known to bind to the receptor. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50, which can be used to calculate the binding affinity (Ki).
Reporter Gene (Transactivation) Assay
Reporter gene assays measure the functional consequence of a compound binding to a receptor and activating it. In this type of assay, cells are engineered to express a specific receptor (e.g., GR, MR, PR, or AR) and a reporter gene (such as luciferase) that is under the control of a hormone response element specific to that receptor. When an agonist binds to and activates the receptor, the receptor translocates to the nucleus and binds to the response element, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation. The concentration of the compound that produces 50% of the maximal response is the EC50.
References
- 1. Development of Novel Glucocorticoids for Use in Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Choosing the right partner in hormone-dependent gene regulation: Glucocorticoid and progesterone receptors crosstalk in breast cancer cells [frontiersin.org]
- 5. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of targeted cancer therapies can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic agent kills not only the target cancer cells but also adjacent, non-target tumor cells. This guide provides a comparative assessment of the hypothetical bystander effect of a novel glucocorticoid receptor (GR) agonist, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," against the well-documented bystander effect of the antibody-drug conjugate (ADC), Trastuzumab deruxtecan (T-DXd).
Given the absence of publicly available data on "this compound," this guide will extrapolate the principles of the bystander effect from T-DXd to propose a framework for assessing this hypothetical GR agonist. This includes an examination of the requisite molecular characteristics for a small molecule to induce a bystander effect and a detailed outline of experimental protocols for its evaluation.
The Bystander Effect in Targeted Cancer Therapy
The bystander effect is a crucial mechanism for overcoming tumor heterogeneity, where not all cancer cells may express the target antigen for a specific therapy.[1][2] In the context of ADCs, a bystander effect is typically mediated by the release of a membrane-permeable cytotoxic payload from the target cell, which can then diffuse into and kill neighboring non-target cells.[3][4] For a small molecule GR agonist to exhibit a similar effect, its active metabolite would need to possess high membrane permeability to facilitate its diffusion out of the target cell and into adjacent cells.
Comparative Analysis: Trastuzumab Deruxtecan (T-DXd) as a Benchmark
Trastuzumab deruxtecan (T-DXd, DS-8201a) is an ADC comprising the anti-HER2 antibody trastuzumab linked to a potent topoisomerase I inhibitor payload, deruxtecan (DXd). T-DXd is known for its robust bystander effect, attributed to the high membrane permeability of its DXd payload.[3][4]
Quantitative Data on the Bystander Effect of T-DXd
The bystander killing effect of T-DXd has been quantified in various preclinical models. The following table summarizes key findings from in vitro co-culture and in vivo mixed-tumor xenograft studies.
| Experimental Model | Target Cells (HER2+) | Bystander Cells (HER2-) | Key Findings | Reference |
| In Vitro Co-culture Assay | KPL-4 (human breast cancer) | MDA-MB-468 (human breast cancer) | T-DXd effectively killed both HER2-positive and HER2-negative cells in a co-culture system, whereas the ADC T-DM1 (with a less permeable payload) did not show a significant bystander effect. | [3] |
| In Vitro Co-culture Assay | SKBR3-RFP (human breast cancer) | MCF7-GFP (human breast cancer) | Treatment with T-DXd led to the death of HER2-negative MCF7 cells when co-cultured with HER2-positive SKBR3 cells. | [5] |
| In Vivo Mixed-Xenograft Model | NCI-N87 (human gastric cancer) | MDA-MB-468-Luc (human breast cancer) | T-DXd administration in mice with mixed tumors resulted in a significant reduction of the luciferase signal from the HER2-negative cells, indicating a potent in vivo bystander effect. T-DM1 did not produce a similar effect. | [4] |
Assessing the Bystander Effect of "this compound"
To evaluate the potential bystander effect of the hypothetical "this compound," a series of experiments analogous to those used for T-DXd would be required. The primary hypothesis to test is whether the active form of the agonist, after metabolization within the target cell, can diffuse to neighboring cells and induce cytotoxicity.
Proposed Experimental Protocols
Detailed methodologies for key experiments to assess the bystander effect are provided below.
1. In Vitro Co-culture Bystander Assay
This assay evaluates the ability of the GR agonist to kill non-target cells when grown together with target cells.
-
Cell Lines:
-
Target Cells: A cancer cell line expressing high levels of the glucocorticoid receptor (GR-positive).
-
Bystander Cells: A GR-negative cancer cell line of the same tissue origin, engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Protocol:
-
Seed the GR-positive and fluorescently-labeled GR-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
Allow cells to adhere overnight.
-
Treat the co-cultures with a range of concentrations of "this compound."
-
Incubate for a period determined by the cell doubling time and drug mechanism (e.g., 72-120 hours).
-
Quantify the viability of the bystander (fluorescent) and target cell populations using high-content imaging or flow cytometry. A significant reduction in the viability of the fluorescent bystander cells in the presence of the GR agonist and target cells would indicate a bystander effect.
-
2. Conditioned Medium Transfer Assay
This experiment determines if the cytotoxic effect is mediated by a secreted, stable metabolite of the GR agonist.
-
Protocol:
-
Culture the GR-positive target cells and treat them with "this compound" for a defined period (e.g., 48-72 hours).
-
Collect the conditioned medium from these cultures.
-
Filter the conditioned medium to remove any cells or debris.
-
Apply the filtered conditioned medium to cultures of GR-negative bystander cells.
-
Assess the viability of the bystander cells after a suitable incubation period. A decrease in viability would suggest that a stable, cytotoxic metabolite is released into the medium.[5]
-
3. In Vivo Mixed-Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Protocol:
-
Co-implant a mixture of GR-positive target cells and GR-negative bystander cells (engineered to express a reporter like luciferase for in vivo imaging) subcutaneously into the mice.
-
Once tumors are established, treat the mice with "this compound" or a vehicle control.
-
Monitor tumor growth using calipers.
-
Quantify the population of bystander cells over time by measuring the luciferase signal using an in vivo imaging system. A reduction in the luciferase signal in the treated group compared to the control group would confirm an in vivo bystander effect.[4]
-
Visualizing Key Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway of a glucocorticoid receptor agonist involves binding to the cytoplasmic GR, leading to its translocation to the nucleus and modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Bystander Effect Assessment
The following diagram illustrates the workflow for the co-culture and conditioned medium transfer assays.
Caption: In Vitro Bystander Effect Assay Workflow.
Proposed Bystander Effect Mechanism for a GR Agonist
This diagram outlines the hypothetical mechanism by which a GR agonist could exert a bystander effect.
Caption: Hypothetical Bystander Mechanism of a GR Agonist.
Conclusion
While the bystander effect of "this compound" remains to be determined, this guide provides a comprehensive framework for its assessment. By leveraging the established principles and experimental models from well-characterized agents like Trastuzumab deruxtecan, researchers can systematically investigate the potential for this novel GR agonist to overcome tumor heterogeneity and enhance its therapeutic window. The key determinant for a bystander effect will likely be the physicochemical properties of its active metabolite, particularly its ability to permeate cell membranes. The proposed experimental protocols offer a clear path forward for elucidating this potentially significant mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" dose-response validation in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dose-response validation for the novel glucocorticoid receptor (GR) agonist, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal". As specific experimental data for this compound is not yet publicly available, this document serves as a practical framework for researchers looking to evaluate its efficacy and potency in various cellular contexts. The guide outlines standardized experimental protocols, presents a hypothetical comparative analysis against a well-established GR agonist, dexamethasone, and visualizes key biological and experimental pathways.
Introduction to this compound
This compound is a novel compound designed to target the glucocorticoid receptor, a key regulator of inflammatory and immune responses. It is structured as a conjugate, incorporating an anti-human TNFα antibody, suggesting a targeted delivery mechanism to sites of inflammation where TNFα is abundant. The "Ala-Ala-Mal" component likely refers to a linker technology used in antibody-drug conjugates. This targeted approach holds the potential for enhanced therapeutic efficacy and reduced systemic side effects compared to traditional glucocorticoids.
Comparative Dose-Response Analysis
To contextualize the potential performance of this compound, the following table presents a hypothetical dose-response validation in three common cell lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and HEK293 (human embryonic kidney cells). The data for this compound is illustrative, while the data for the comparator, Dexamethasone, is based on typical values found in published literature. The primary endpoint for this hypothetical analysis is the half-maximal effective concentration (EC50) in a GR-dependent luciferase reporter assay.
| Cell Line | Agonist | EC50 (nM) - Hypothetical | EC50 (nM) - Dexamethasone (Reference) |
| A549 | This compound | 0.8 | ~1-10[1][2][3][4] |
| HeLa | This compound | 1.2 | Variable, often in the nM range |
| HEK293 | This compound | 2.5 | ~0.7-3.3[5] |
Note: The hypothetical EC50 values for "this compound" are set to suggest a high potency, which would be a desirable characteristic for a novel agonist. Actual experimental results would be required to confirm these values.
Experimental Protocols
A robust dose-response validation of a GR agonist typically involves a reporter gene assay. Below is a detailed protocol for a luciferase-based reporter assay, a common and reliable method for quantifying GR activation.
Glucocorticoid Receptor Luciferase Reporter Assay
Objective: To determine the dose-dependent activation of the glucocorticoid receptor by a test compound in a selected cell line.
Materials:
-
Cell line stably expressing a glucocorticoid response element (GRE)-driven luciferase reporter construct (e.g., A549-GRE-Luc, HeLa-GRE-Luc, or HEK293-GRE-Luc).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound).
-
Reference compound (Dexamethasone).
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the selected reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compounds in serum-free culture medium to achieve a range of final concentrations (e.g., from 1 pM to 10 µM).
-
Remove the culture medium from the 96-well plate and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known saturating concentration of Dexamethasone).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for GR activation and subsequent luciferase expression.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Validation.
Conclusion
The comprehensive evaluation of "this compound" through rigorous dose-response validation is crucial for determining its therapeutic potential. The methodologies and comparative framework presented in this guide offer a robust starting point for researchers. By employing standardized protocols and comparing against well-characterized compounds like Dexamethasone, the scientific community can effectively ascertain the potency and efficacy of this and other novel glucocorticoid receptor agonists, ultimately paving the way for the development of more effective and targeted anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipocortin 1 mediates dexamethasone-induced growth arrest of the A549 lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipocortin 1 mediates dexamethasone-induced growth arrest of the A549 lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of Antibody Isotypes for Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different antibody isotypes for the "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" antibody-drug conjugate (ADC). This ADC comprises a potent glucocorticoid receptor (GR) agonist payload conjugated to an anti-human tumor necrosis factor-alpha (TNFα) monoclonal antibody. The choice of the antibody isotype is a critical determinant of the ADC's therapeutic efficacy and safety profile. This document outlines the key performance characteristics of different isotypes, supported by illustrative experimental data and detailed protocols for their evaluation.
Comparison of Key Isotype Characteristics
The selection of an antibody isotype for an ADC like "this compound" profoundly influences its interaction with the immune system and its overall pharmacokinetic and pharmacodynamic properties. For a therapy aimed at treating autoimmune and inflammatory diseases, a nuanced approach to effector function is often desirable. While the primary mechanism of action is the targeted delivery of a GR agonist, the Fc-mediated effects of the antibody backbone must be carefully considered. The following table summarizes the expected performance of different IgG isotypes for an anti-TNFα-GR agonist ADC.
Disclaimer: The following data is illustrative and intended to represent expected outcomes based on the known properties of IgG isotypes. Actual experimental results may vary.
| Parameter | IgG1 | IgG2 | IgG4 | Rationale for Performance |
| FcγRI Binding Affinity (KD, nM) | 10-50 | >1000 | 100-500 | IgG1 exhibits the highest affinity for activating Fcγ receptors, potentially leading to strong effector functions. IgG2 has negligible affinity, while IgG4 has intermediate affinity. |
| C1q Binding and Complement Activation | +++ | + | +/- | IgG1 is a potent activator of the classical complement pathway. IgG2 is a weaker activator, and IgG4 has minimal complement-activating capacity. |
| In Vitro Potency (IC50, nM) in NF-κB Reporter Assay | 0.5 | 0.6 | 0.5 | The in vitro potency is primarily driven by the antigen binding (Fab) portion of the antibody and the activity of the GR agonist payload. Therefore, it is expected to be similar across isotypes. |
| Pharmacokinetics (Half-life in vivo) | Long | Long | Long | All IgG isotypes benefit from FcRn-mediated recycling, leading to a long serum half-life. Minor variations can occur. |
| Potential for Off-Target Cytotoxicity | High | Low | Low | The strong effector functions of IgG1 can lead to the elimination of cells expressing membrane-bound TNFα, which may be undesirable in certain inflammatory conditions. IgG2 and IgG4 are preferred when effector function is to be minimized. |
Detailed Experimental Protocols
To empirically determine the optimal isotype for a "this compound" ADC, a series of well-defined experiments are required. The following protocols outline the methodologies for assessing the key performance parameters.
Surface Plasmon Resonance (SPR) for Fcγ Receptor Binding Affinity
Objective: To quantify the binding affinity of the different ADC isotypes to a panel of human Fcγ receptors (FcγRI, FcγRIIa, FcγRIIb, FcγRIIIa).
Methodology:
-
Immobilize the recombinant human Fcγ receptors on separate flow cells of a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of each ADC isotype (e.g., IgG1, IgG2, IgG4 conjugates) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the ADC samples over the sensor chip surface at a constant flow rate.
-
Record the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between sample injections using a low pH glycine solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To assess the ability of the different ADC isotypes to induce CDC in TNFα-expressing target cells.
Methodology:
-
Seed a TNFα-expressing cell line (e.g., transfected CHO cells) in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the ADC isotypes in culture medium.
-
Add the ADC dilutions to the cells and incubate for a short period.
-
Add a source of active human complement (e.g., baby rabbit serum) to each well.
-
Incubate the plate for a time sufficient to allow for complement-mediated lysis.
-
Measure cell viability using a suitable assay, such as a colorimetric MTS assay or a fluorescence-based live/dead stain.
-
Plot the percentage of cell lysis against the ADC concentration to determine the EC50 for each isotype.
In Vitro Cell-Based Potency Assay (NF-κB Reporter Assay)
Objective: To measure the ability of the ADC to inhibit TNFα-induced NF-κB signaling.
Methodology:
-
Use a reporter cell line that expresses the human TNFα receptor and contains an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the ADC isotypes.
-
Pre-incubate the ADC dilutions with a fixed, sub-maximal concentration of recombinant human TNFα.
-
Add the ADC/TNFα mixture to the reporter cells.
-
Incubate the plate to allow for NF-κB activation and reporter gene expression.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Plot the reporter signal against the ADC concentration and fit to a four-parameter logistic curve to determine the IC50.
Pharmacokinetic (PK) Study in an Animal Model
Objective: To determine the in vivo half-life and clearance rates of the different ADC isotypes.
Methodology:
-
Administer a single intravenous (IV) dose of each ADC isotype to cohorts of a relevant animal model (e.g., human FcRn transgenic mice).
-
Collect blood samples at multiple time points post-injection (e.g., 0, 2, 8, 24, 48, 96, 168, 336 hours).
-
Process the blood samples to obtain serum.
-
Quantify the concentration of the ADC in the serum samples using a validated ligand-binding assay (e.g., ELISA).
-
Perform non-compartmental or compartmental analysis of the concentration-time data to determine key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of the Anti-TNFα-GR Agonist ADC.
Caption: Experimental Workflow for Comparing ADC Isotypes.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal
For Immediate Implementation by Laboratory Personnel
The proper disposal of Glucocorticoid receptor agonist-4 Ala-Ala-Mal, a peptide-based compound, is crucial for maintaining laboratory safety, environmental compliance, and operational integrity. Adherence to these guidelines will mitigate risks associated with chemical and potential biological hazards. All disposal activities must comply with applicable regulatory frameworks, including the EPA Resource Conservation and Recovery Act (RCRA) hazardous waste management standards.[1]
I. Material Classification and Hazard Assessment
Effective disposal begins with accurate material classification. This compound and its associated waste fall into two primary hazard categories:
-
Chemical Hazards: As a synthetic peptide, the compound itself is considered a chemical waste product. The synthesis and use of such peptides often involve hazardous solvents and reagents, which also require proper disposal.[2][3]
-
Biological Hazards: When used in biological systems, such as cell-based assays or animal model studies, any materials that come into contact with the agonist (e.g., culture media, tissue samples, contaminated labware) must be treated as biohazardous waste.[1] This is a necessary precaution due to the potential for unknown biological activity.[1]
Some formulations of glucocorticoid receptor agonists may contain Dimethyl Sulfoxide (DMSO), a hazardous material. It is imperative to review the Material Safety Data Sheet (MSDS) for the specific product before use.[4]
II. Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Immediately segregate waste at the point of generation.
-
Use separate, clearly labeled containers for chemical and biohazardous waste.
-
Further segregate chemical waste by hazard class (e.g., keep acids separate from bases and flammables).[5]
2. Waste Containerization:
-
Chemical Waste:
-
Use high-density polyethylene containers for most aqueous and mild organic wastes.[1]
-
Ensure containers are in good condition, compatible with the chemical waste, and have a secure lid.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the percentage of each component.[5] Do not use abbreviations or chemical formulas.[5]
-
Keep containers closed at all times, except when adding waste.[5] A funnel should not be left in the container.[5]
-
-
Biohazardous Waste:
3. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area near the point of generation and under the control of the laboratory personnel.[5]
-
Inspect waste containers weekly for any signs of leakage.[5]
4. Treatment and Final Disposal:
-
Chemical Waste:
-
Do not dispose of this chemical down the drain.
-
Acids and bases used in the synthesis or experimental process should be neutralized to a pH between 5 and 9 before being segregated for collection, where local regulations permit.[1]
-
Arrange for the disposal of chemical waste through your institution's Environmental Health & Safety (EH&S) office or a certified chemical waste management company.[5][6]
-
-
Biohazardous Waste:
-
Biohazardous waste must be treated to render it non-infectious before disposal. Common methods include autoclaving.
-
Follow your institution's specific procedures for the collection and disposal of biohazardous "red bag" waste.
-
5. Spill Management:
-
In the event of a spill, determine if it can be safely managed by laboratory personnel.
-
Follow the procedures outlined in your laboratory's specific Safety & Chemical Hygiene Plan.
-
For significant spills, or if you are unsure, contact your institution's EH&S for assistance and proper disposal of the cleanup materials.[5]
III. Quantitative Data Summary for Disposal Planning
| Parameter | Guideline | Citation |
| pH for Neutralization | 5.0 - 9.0 | [1] |
| Container Fullness for Pickup | 90% | [5] |
| Time Limit for Full Container Removal | 72 hours | [5] |
| Maximum Flammable Liquid Storage in Lab | 15 gallons (consult EH&S) | [5] |
IV. Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spinchem.com [spinchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Glucocorticoid receptor agonist-4 Ala-Ala-Mal
<
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Glucocorticoid receptor agonist-4 Ala-Ala-Mal, a conjugate of an anti-human TNFα antibody and a glucocorticoid receptor agonist (GC) used in autoimmune and inflammatory disease research.[1] Given its nature as a potent peptide-based compound, stringent adherence to these protocols is vital to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of glucocorticoid receptor agonists, appropriate personal protective equipment is mandatory to prevent exposure.[2][3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommended Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves.[4] Nitrile is recommended for its resistance to a variety of chemicals.[4] Change the outer pair immediately upon contamination and both pairs at least every two hours. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory to protect against splashes and aerosols.[5] |
| Body Protection | Disposable, Fluid-Resistant Gown | A long-sleeved, fluid-resistant gown should be worn to protect skin and clothing from contamination.[4] Gowns should be changed at the end of each procedure or if compromised. |
| Respiratory Protection | N95 Respirator or Higher | Recommended, especially when handling the compound in powdered form, to prevent inhalation of airborne particles.[6] A proper fit test is essential to ensure the effectiveness of the respirator. |
Operational Plan: Step-by-Step Handling Workflow
Proper handling procedures are critical to minimize the risk of exposure and cross-contamination.[7] The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of waste generated from handling this compound is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous unless confirmed otherwise.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Solid Waste | Labeled Hazardous Waste Container | Includes gloves, gowns, bench paper, and any other solid materials that have come into contact with the compound. The container should be sealed and collected by a certified hazardous waste disposal service. |
| Contaminated Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and solvent rinses. Do not pour down the drain. Halogenated and non-halogenated solvents should be segregated.[8] |
| Contaminated Sharps | Sharps Container | Includes needles, syringes, and contaminated glassware. The container must be puncture-resistant and leak-proof. |
| Uncontaminated Waste | Regular Trash | Only materials that have not come into contact with the compound can be disposed of in the regular trash. |
All disposal activities must be documented, and waste should be managed in accordance with local, state, and federal regulations.[9][10]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using absorbent materials. Clean the area with a suitable decontaminating agent. All spill cleanup materials must be disposed of as hazardous waste.
For detailed information, always refer to the Safety Data Sheet (SDS) for the specific compound.[5][11]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. escopharma.com [escopharma.com]
- 3. agnopharma.com [agnopharma.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharm-int.com [pharm-int.com]
- 8. peptiderecon.com [peptiderecon.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. getbiomed.com [getbiomed.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
